4-(Trifluoromethyl)benzal chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(dichloromethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZMMXXMEMTSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380498 | |
| Record name | 1-(Dichloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82510-98-3 | |
| Record name | 1-(Dichloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzal Chloride
Foreword: The Strategic Importance of the Trifluoromethyl Group
In the landscape of modern chemistry, the trifluoromethyl (CF3) group is a cornerstone of molecular design. Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—make it an invaluable substituent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] 4-(Trifluoromethyl)benzal chloride, also known as 4-(dichloromethyl)benzotrifluoride, serves as a critical intermediate, providing a versatile scaffold for introducing this trifluoromethylphenyl moiety into more complex molecular architectures. This guide offers a detailed exploration of its synthesis, focusing on the prevalent industrial methodology: the free-radical side-chain chlorination of 4-(trifluoromethyl)toluene. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's success.
Physicochemical Properties & Safety Profile
A thorough understanding of a compound's properties is foundational to its safe and effective synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| IUPAC Name | 1-(Dichloromethyl)-4-(trifluoromethyl)benzene | [] |
| Synonyms | 4-(Dichloromethyl)benzotrifluoride, p-Trifluoromethylbenzal chloride | [] |
| CAS Number | 82510-98-3 | [] |
| Molecular Formula | C8H5Cl2F3 | [] |
| Molecular Weight | 229.03 g/mol | - |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | ~1.4 g/mL | [] |
| Boiling Point | Not well-documented; related benzyl chloride boils at 68°C / 12 mmHg | [3][4] |
| Hazard Class | Corrosive | [5] |
Safety Imperative: this compound and its precursors are hazardous materials. The compound itself is corrosive and causes severe skin burns and eye damage.[5][6] The synthesis involves chlorine gas, a toxic respiratory irritant, and generates hydrogen chloride (HCl) gas, which is highly corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-gas respirators, chemical-resistant gloves, and face shields.[6]
The Core Synthesis: Free-Radical Photochlorination
The most direct and industrially scalable method for producing this compound is through the free-radical chlorination of the methyl group on 4-(trifluoromethyl)toluene. This reaction is a sequential process, and controlling the degree of chlorination is paramount to maximizing the yield of the desired benzal chloride.
Mechanistic Rationale
The reaction proceeds via a classic free-radical chain mechanism, typically initiated by ultraviolet (UV) light.[7] The UV energy facilitates the homolytic cleavage of molecular chlorine (Cl2) into two highly reactive chlorine radicals (Cl•).
-
Initiation: A UV photon provides the energy to break the Cl-Cl bond, generating two chlorine radicals.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic position of 4-(trifluoromethyl)toluene. This step is highly favored due to the resonance stabilization of the resulting benzyl radical. This new radical then reacts with another molecule of Cl2 to form the monochlorinated product, 4-(trifluoromethyl)benzyl chloride, and a new chlorine radical, which continues the chain.
-
Termination: The chain reaction concludes when two radicals combine.
This process does not stop at monosubstitution. The initial product, 4-(trifluoromethyl)benzyl chloride, can be further chlorinated under the same conditions to yield the target compound, this compound. A third chlorination step can also occur, leading to 4-(trifluoromethyl)benzotrichloride.[8]
Figure 1: Free-Radical Chlorination Mechanism.
Controlling Selectivity
The primary challenge is to halt the reaction after the addition of two chlorine atoms. The relative reaction rates for the successive chlorination steps determine the product distribution.[8] Achieving a high yield of the benzal chloride requires careful control over several parameters:
-
Stoichiometry: The molar ratio of chlorine to the starting toluene is the most critical factor. To favor the formation of the dichlorinated product, approximately two equivalents of chlorine gas should be used.
-
Reaction Monitoring: Real-time analysis, typically by Gas Chromatography (GC), is essential to track the consumption of the starting material and the formation of the mono-, di-, and trichlorinated products. The reaction should be stopped when the concentration of this compound is maximized.
-
Temperature: The reaction is exothermic. Maintaining a controlled temperature, often near the boiling point of the solvent or reactant, ensures a steady reaction rate and helps prevent unwanted side reactions, such as ring chlorination.[9]
Figure 2: Sequential Side-Chain Chlorination Workflow.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative procedure for the synthesis of this compound.
Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with all necessary safety precautions in place.
Materials and Equipment
-
Reactants:
-
4-(Trifluoromethyl)toluene (1.0 eq)
-
Chlorine gas (Cl2) (~2.0-2.2 eq)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Gas dispersion tube (fritted)
-
Gas outlet connected to a scrubber (e.g., sodium hydroxide solution)
-
UV immersion lamp (e.g., mercury-vapor lamp)
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer
-
Fractional distillation apparatus
-
Gas flow meter
-
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, gas dispersion tube, and thermometer. Ensure the gas outlet from the condenser is securely connected to a trap and then to a scrubber containing NaOH solution to neutralize excess chlorine and the HCl byproduct.
-
Charging the Reactor: Charge the flask with 4-(trifluoromethyl)toluene. If a solvent is used (e.g., carbon tetrachloride, though less common now due to toxicity), add it at this stage.
-
Initiating the Reaction: Begin stirring and heat the reaction mixture to reflux (for toluene, the boiling point is ~111°C, but the reaction is often run at slightly lower temperatures).
-
Photochlorination: Once the temperature is stable, turn on the UV lamp. Begin bubbling chlorine gas through the gas dispersion tube at a controlled rate. The reaction is typically initiated quickly, as evidenced by the evolution of HCl gas into the scrubber.
-
Monitoring and Control: Maintain a steady reflux and chlorine flow. Periodically (e.g., every 30-60 minutes), carefully take a small aliquot of the reaction mixture for GC analysis to monitor the relative concentrations of the starting material and the chlorinated products.
-
Reaction Endpoint: Continue the chlorination until the GC analysis shows that the concentration of the desired this compound has peaked and the concentration of the starting material and monochlorinated intermediate are minimal. Avoid over-chlorination, which will increase the formation of the benzotrichloride.
-
Work-up: Once the reaction is complete, turn off the chlorine gas, UV lamp, and heating. Allow the mixture to cool to room temperature while continuing to pass an inert gas (e.g., nitrogen) through the system to purge any remaining Cl2 and HCl.
-
Purification: The crude product mixture is purified by fractional distillation under reduced pressure. The different chlorinated species have distinct boiling points, allowing for their separation. Collect the fraction corresponding to this compound.
Alternative Synthetic Approaches
While free-radical chlorination is dominant, other chemical transformations can yield related structures. It is important to distinguish this compound from its acyl chloride analogue, 4-(trifluoromethyl)benzoyl chloride. The latter is typically synthesized from 4-(trifluoromethyl)benzoic acid using a chlorinating agent like oxalyl chloride or thionyl chloride.[10]
Another potential route to the related benzyl chloride involves the chlorination of 4-(trifluoromethyl)benzyl alcohol using thionyl chloride (SOCl2).[11] This method could theoretically be adapted, but converting the alcohol to the geminal dichloride is a more complex, multi-step process and is not the preferred industrial method.
Conclusion: A Versatile and Essential Intermediate
The synthesis of this compound via the photochlorination of 4-(trifluoromethyl)toluene is a robust and scalable process. The key to a successful synthesis lies not in the complexity of the chemistry but in the precise control of the reaction conditions. By carefully managing stoichiometry, temperature, and reaction time, guided by real-time analytical monitoring, researchers and manufacturers can efficiently produce this valuable intermediate. Its role as a building block ensures its continued importance in the ongoing development of innovative pharmaceuticals, high-performance agrochemicals, and advanced functional materials.
References
- Synthesis of 4-trifluoromethylbenzoyl chloride - PrepChem.com. PrepChem.com.
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents. Google Patents.
- Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD.. NINGBO INNO PHARMCHEM CO.,LTD.
- Supporting Information - pubs.acs.org. ACS Publications.
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. Organic Syntheses.
- CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride - Google Patents. Google Patents.
- US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents. Google Patents.
- 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem. PubChem.
- Photochlorination - Wikipedia. Wikipedia.
- JPH06340562A - Side chain chlorination of aromatic compound - Google Patents. Google Patents.
- Trifluorotoluene - Wikipedia. Wikipedia.
- 4-(trifluoromethyl)benzyl chloride (C8H6ClF3) - PubChemLite. PubChemLite.
- US4046656A - Photochlorination process for methyl aromatic compounds - Google Patents. Google Patents.
- US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds - Google Patents. Google Patents.
- Free Radical Halogenation - YouTube. YouTube.
- Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI.
- The Side-chain Chlorination of p-Fluorotoluene. Journal of East China University of Science and Technology.
- Why does chlorination of toluene stop at two chlorine atoms? - Chemistry Stack Exchange. Chemistry Stack Exchange.
- The photochlorination of toluene producing benzyl chloride, benzal choride and benzotrichloride - YouTube. YouTube.
- US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google Patents. Google Patents.
- SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE - DTIC. Defense Technical Information Center.
- reveiw of lab 6 no. 1 free radical chlorination of chlorobutane - YouTube. YouTube.
- Lesson 3: Chlorination in Toluene & Mechanism | Topic - YouTube. YouTube.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. 4-Trifluoromethylbenzyl chloride | 939-99-1 [chemicalbook.com]
- 4. CAS 939-99-1 | 1800-7-14 | MDL MFCD00040772 | 4-(Trifluoromethyl)benzyl chloride | SynQuest Laboratories [synquestlabs.com]
- 5. 939-99-1 Cas No. | 4-(Trifluoromethyl)benzyl chloride | Matrix Scientific [matrixscientific.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Photochlorination - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. rsc.org [rsc.org]
A Senior Application Scientist's Technical Guide to 4-(Trifluoromethyl)phenyl Chlorides: Benzyl vs. Benzoyl Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of two critical trifluoromethylated building blocks in modern organic synthesis. The term "4-(Trifluoromethyl)benzal chloride" can be ambiguous. While "benzal chloride" implies a dichloromethyl group (–CHCl₂), it is more frequently a misnomer for two more common and synthetically valuable reagents: 4-(Trifluoromethyl)benzyl chloride and 4-(Trifluoromethyl)benzoyl chloride . This guide will elucidate the distinct properties, reactivity, and applications of these two cornerstone reagents, providing the technical insights necessary for their effective use in research and development.
The strategic incorporation of a trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry.[1] Its high electronegativity and metabolic stability can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, improving properties like lipophilicity, binding affinity, and metabolic resistance.[1] Understanding the reagents that introduce this moiety is therefore paramount. This whitepaper provides a detailed examination of both the benzylic and acidic chloride variants, offering a clear framework for their application.
Part I: 4-(Trifluoromethyl)benzyl Chloride — The Alkylating Agent
Chemical Abstract Service (CAS) Number: 939-99-1 [2][3][4]
4-(Trifluoromethyl)benzyl chloride is a versatile electrophile used to introduce the 4-(trifluoromethyl)benzyl group into a target molecule. Its reactivity is centered on the chloromethyl group, making it an excellent agent for alkylation reactions.
Core Identification and Physicochemical Properties
This compound is a colorless to light yellow liquid, characterized by the properties summarized below.[2][5]
| Property | Value | References |
| CAS Number | 939-99-1 | [2][3][4][6] |
| Synonyms | α′-Chloro-α,α,α-trifluoro-p-xylene, 4-(Chloromethyl)benzotrifluoride | [2][5] |
| Molecular Formula | C₈H₆ClF₃ | [2][3][7] |
| Molecular Weight | 194.58 g/mol | [2][5] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 68 °C at 12 mmHg | [2][3][5][6] |
| Density | ~1.315 - 1.32 g/mL at 25 °C | [2][5][6] |
| Refractive Index | n20/D ~1.464 | [2][5][6] |
| Melting Point | 19 °C | [2][6] |
Reactivity and Mechanistic Rationale
As a benzylic halide, 4-(trifluoromethyl)benzyl chloride is highly susceptible to nucleophilic substitution. The reaction pathway (Sₙ1 vs. Sₙ2) is influenced by the nucleophile, solvent, and reaction conditions. The powerful electron-withdrawing nature of the para-trifluoromethyl group destabilizes the formation of a benzylic carbocation. This effect kinetically disfavors a pure Sₙ1 pathway and promotes an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to inversion of stereochemistry if the center were chiral.
Applications in Drug Development and Materials Science
This reagent is a pivotal intermediate for creating complex organic molecules.[2]
-
Pharmaceutical Development : It serves as a key building block for introducing the trifluoromethylbenzyl moiety, which is present in numerous biologically active compounds. For instance, it has been used in the synthesis of novel dithiocarbamates evaluated as cholinesterase inhibitors.[5]
-
Agrochemicals : The trifluoromethyl group enhances the efficacy and environmental stability of pesticides and herbicides, making this chloride a valuable precursor in their synthesis.[2][8]
-
Material Science : It is employed in developing advanced polymers and coatings where chemical resistance and durability are required.[2][8]
Representative Protocol: O-Alkylation of a Phenol
This protocol describes a typical Williamson ether synthesis, a robust method for forming an ether linkage. The choice of a weak base like potassium carbonate is crucial to deprotonate the phenol without promoting significant elimination or side reactions with the benzyl chloride.
Methodology:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the subject phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Purge the flask with dry nitrogen.
-
Solvent and Reagent Addition: Add anhydrous acetone via syringe. Stir the suspension for 10 minutes. Slowly add 4-(trifluoromethyl)benzyl chloride (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid cake with acetone. Concentrate the combined filtrates under reduced pressure.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired ether.
Safety and Handling
4-(Trifluoromethyl)benzyl chloride is a corrosive and lachrymatory substance.[6]
-
Hazards: Causes severe skin burns, eye damage, and may cause respiratory irritation.[9]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[9] Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][9] Keep away from incompatible materials such as water, strong bases, and oxidizing agents.
Part II: 4-(Trifluoromethyl)benzoyl Chloride — The Acylating Agent
Chemical Abstract Service (CAS) Number: 329-15-7 [10][11]
In stark contrast to its benzyl analogue, 4-(trifluoromethyl)benzoyl chloride is an acyl chloride. Its reactivity is dominated by the highly electrophilic carbonyl carbon, making it a powerful agent for acylation reactions, such as the formation of amides and esters.
Core Identification and Physicochemical Properties
This compound is a liquid that reacts with moisture. Its key properties are detailed below.
| Property | Value | References |
| CAS Number | 329-15-7 | [10][11][12] |
| Synonyms | α,α,α-Trifluoro-p-toluoyl chloride, p-(Trifluoromethyl)benzoyl chloride | [10][11] |
| Molecular Formula | C₈H₄ClF₃O | [10][11] |
| Molecular Weight | 208.56 g/mol | [10] |
| Appearance | Liquid | |
| Boiling Point | 188-190 °C (lit.); 78-79 °C at 16 mmHg | |
| Density | ~1.404 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.476 |
Reactivity and Mechanistic Rationale
As an acyl chloride, this reagent undergoes nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate. The exceptional electrophilicity of the carbonyl carbon is enhanced by two factors: the inductive electron-withdrawing effect of the adjacent chlorine atom and the resonance and inductive withdrawal from the 4-(trifluoromethyl)phenyl ring.[13] This heightened reactivity makes it an excellent acylating agent, readily reacting with a wide range of nucleophiles, often without the need for a catalyst.
Methodology:
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction.
-
Reagent Addition: Add 4-(trifluoromethyl)benzoyl chloride (1.0-1.1 eq), typically dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred amine solution.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. If using DCM, separate the organic layer. Wash sequentially with dilute aqueous HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted starting material and HCl), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude amide can typically be purified by recrystallization or flash column chromatography.
Safety and Handling
4-(Trifluoromethyl)benzoyl chloride is highly corrosive and reacts violently with water.
-
Hazards: Causes severe skin burns and eye damage. [10]It is moisture-sensitive and will release corrosive HCl gas upon contact with water or humid air. [13]* Handling: All manipulations must be performed in a certified fume hood under anhydrous conditions. [14]Wear robust PPE, including a face shield, goggles, and chemical-resistant gloves (butyl rubber or laminate is recommended). Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably in a desiccator. [14]Store away from moisture, alcohols, amines, and strong bases.
Conclusion
While their names are deceptively similar, 4-(trifluoromethyl)benzyl chloride (CAS 939-99-1) and 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) are fundamentally different reagents with distinct synthetic roles. The former is a premier alkylating agent for Sₙ2-type reactions, while the latter is a highly reactive acylating agent for nucleophilic acyl substitutions. A clear understanding of their respective reactivity, driven by the powerful electronic influence of the trifluoromethyl group, is essential for their successful application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Proper safety protocols, particularly for the highly reactive and corrosive benzoyl chloride, are non-negotiable for their handling.
References
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- CP Lab Safety. (n.d.). 4-(Trifluoromethyl)benzyl Chloride, 25g, Each.
- NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook.
- Oakwood Chemical. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
- Gesher. (n.d.). The Strategic Importance of 4-(Trifluoromethyl)benzoyl Chloride Suppliers.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- PubChemLite. (n.d.). 4-(trifluoromethyl)benzyl chloride (C8H6ClF3).
- NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride Data. NIST Chemistry WebBook.
- Supporting Information for an unspecified article. (n.d.).
- Goud, B. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. MDPI.
- ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 939-99-1 Cas No. | 4-(Trifluoromethyl)benzyl chloride | Matrix Scientific [matrixscientific.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-(Trifluoromethyl)benzyl chloride 98 939-99-1 [sigmaaldrich.com]
- 6. CAS 939-99-1 | 1800-7-14 | MDL MFCD00040772 | 4-(Trifluoromethyl)benzyl chloride | SynQuest Laboratories [synquestlabs.com]
- 7. PubChemLite - 4-(trifluoromethyl)benzyl chloride (C8H6ClF3) [pubchemlite.lcsb.uni.lu]
- 8. chemimpex.com [chemimpex.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 12. 4-(Trifluoromethyl)benzoyl chloride [oakwoodchemical.com]
- 13. nbinno.com [nbinno.com]
- 14. 4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
mechanism of action of 4-(Trifluoromethyl)benzal chloride
An In-Depth Technical Guide to the Mechanism of Action of 4-(Trifluoromethyl)benzal Chloride
Abstract
This compound, also known as 4-(dichloromethyl)benzotrifluoride, is a pivotal chemical intermediate whose reactivity is dominated by the powerful electronic effects of its constituent functional groups. This guide elucidates the core mechanisms governing its chemical behavior, focusing on the nucleophilic substitution reactions that define its synthetic utility. The presence of a geminal dichloride at the benzylic position, combined with a potent electron-withdrawing trifluoromethyl group at the para-position, renders the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. The primary mechanism of action involves a stepwise hydrolysis to yield 4-(trifluoromethyl)benzaldehyde, a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides a detailed examination of the electronic factors, reaction pathways, experimental validation protocols, and key synthetic applications derived from its unique reactivity profile.
Introduction: A Molecule of Strategic Importance
This compound (C₈H₆Cl₂F₃) is a substituted aromatic compound of significant interest in organic synthesis. Its value lies in its function as a precursor to 4-(trifluoromethyl)benzaldehyde. The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance a drug molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, understanding the precise mechanism by which this compound reacts is fundamental for optimizing synthetic routes and developing novel compounds in the pharmaceutical and agrochemical sectors.[1] This guide deconstructs its reactivity from first principles, offering both theoretical understanding and practical, field-tested methodologies for its application.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical properties is a prerequisite for its effective use in a laboratory or industrial setting.
| Property | Value | Source |
| Chemical Formula | C₈H₆Cl₂F₃ | BOC Sciences |
| IUPAC Name | 1-(Dichloromethyl)-4-(trifluoromethyl)benzene | BOC Sciences |
| CAS Number | 82510-98-3 | BOC Sciences |
| Molecular Weight | 245.03 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 68 °C at 12 mmHg | [3] |
| Density | ~1.32 g/mL at 25 °C | [1][3] |
Core Mechanistic Principles: An Electronically Driven Reaction
The reactivity of this compound is not merely the sum of its parts; it is a synergistic outcome of the electronic interplay between the aromatic ring, the trifluoromethyl group, and the benzylic dichloromethyl group.
The Decisive Role of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups in organic chemistry. Its influence on the mechanism of action is twofold:
-
Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the benzene ring and, by extension, from the benzylic carbon.
-
Resonance Effect (-M): While weaker than its inductive effect, the -CF3 group can participate in resonance, further delocalizing electron density from the ring.
This profound electron-withdrawing character significantly destabilizes any positive charge development at the benzylic position.[4] Consequently, a classical Sₙ1 mechanism involving a discrete, stable carbocation intermediate is highly disfavored compared to unsubstituted benzal chloride. Instead, the reaction proceeds through a pathway with significant Sₙ2 character, where the nucleophile attacks the highly electrophilic benzylic carbon in a concerted or near-concerted step.
Primary Mechanism: Stepwise Hydrolysis to Benzaldehyde
The most synthetically important reaction of this compound is its hydrolysis to 4-(trifluoromethyl)benzaldehyde.[2] This transformation is not a single event but a two-step nucleophilic substitution process.
Step 1: Nucleophilic Attack and Formation of a Hemiacetal Intermediate Water, acting as a nucleophile, attacks the electrophilic benzylic carbon. This displaces the first chloride ion, leading to the formation of a highly unstable α-chloro-α-hydroxy intermediate. This step is the rate-determining phase of the reaction.
Step 2: Elimination to Form the Carbonyl Group The intermediate rapidly eliminates a molecule of hydrogen chloride (HCl). The oxygen's lone pair of electrons forms a π-bond with the carbon, expelling the second chloride ion and resulting in the stable aromatic aldehyde.
The overall conversion is a robust and high-yielding industrial process, often catalyzed by a base to neutralize the HCl produced.[2]
Note: The above DOT script is a placeholder representation. A proper chemical structure drawing tool would be used for a formal publication.
Caption: Hydrolysis of this compound.
Experimental Protocols for Mechanistic Validation
To move from theoretical postulation to empirical evidence, specific analytical protocols are required. These methods serve as self-validating systems to confirm the reaction's progression and identify its products.
Protocol: Monitoring Hydrolysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This workflow provides definitive evidence of the conversion of the starting material to the final aldehyde product.
Objective: To qualitatively and semi-quantitatively track the hydrolysis of this compound.
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 g of this compound in 20 mL of a 9:1 acetonitrile/water mixture.
-
Time-Point Sampling: Heat the reaction to 60°C. At t = 0, 15, 30, 60, and 120 minutes, withdraw a 100 µL aliquot from the reaction mixture.
-
Sample Preparation: Immediately quench the aliquot in a vial containing 1 mL of dichloromethane and a small amount of anhydrous sodium sulfate to remove water.
-
GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
Instrumental Parameters (Typical):
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar column for good separation of aromatic compounds. |
| Inlet Temp | 250°C | Ensures complete volatilization of the analytes. |
| Oven Program | Start at 80°C, ramp 10°C/min to 200°C | Separates the reactant from the product based on boiling point differences. |
| MS Detector | Electron Ionization (EI), Scan 50-350 m/z | Provides characteristic fragmentation patterns for structural identification. |
Expected Results:
-
t=0: A major peak corresponding to the mass spectrum of this compound.
-
t > 0: A progressive decrease in the area of the starting material peak and a corresponding increase in a new peak. The mass spectrum of this new peak will match that of 4-(trifluoromethyl)benzaldehyde. This direct observation validates the proposed transformation.
Caption: Workflow for monitoring hydrolysis via GC-MS.
Safety and Handling
As a reactive halogenated compound, this compound must be handled with appropriate care.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[3][5] It is also a lachrymator and may cause respiratory irritation.[2][5]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[3][5]
-
Storage: Store in a cool, dry place away from moisture, as it will hydrolyze.[1] The container should be tightly sealed.
Conclusion
The is a classic example of electronically controlled reactivity in organic synthesis. The potent electron-withdrawing nature of the para-trifluoromethyl group dictates a nucleophilic substitution pathway that is highly Sₙ2-like, enabling a clean and efficient two-step hydrolysis to the corresponding aldehyde. This predictable reactivity makes it an invaluable and versatile intermediate for introducing the trifluoromethyl-phenyl moiety into complex target molecules, particularly in the fields of drug discovery and agrochemical development. A thorough understanding of this mechanism, validated by robust analytical methods, is essential for its strategic application in modern chemical research.
References
- Sciencemadness Wiki. (2021). Benzyl chloride.
- Wikipedia. Benzal chloride.
- Tanabe, K., & Ido, T. (1965). THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE. Journal of the Research Institute for Catalysis, Hokkaido University.
- SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- Google Patents. (2017). CN106397148A - Benzal chloride hydrolysis method.
- ResearchGate. Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
Sources
Introduction: The Strategic Importance of 4-(Trifluoromethyl)benzal Chloride
An In-Depth Technical Guide to 4-(Trifluoromethyl)benzal Chloride
This compound, systematically named 1-(dichloromethyl)-4-(trifluoromethyl)benzene, is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in its dual chemical nature: a benzene ring activated by a strongly electron-withdrawing trifluoromethyl (-CF3) group and a reactive dichloromethyl (benzal chloride) moiety. The -CF3 group is a prized pharmacophore, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, core reactivity, and pivotal role as a precursor to 4-(trifluoromethyl)benzaldehyde, a key building block for advanced pharmaceuticals and other specialty chemicals. We will explore the mechanistic underpinnings of its preparation and reactions, providing field-proven insights and detailed experimental protocols for its practical application in a research and development setting.
Physicochemical & Structural Properties
This compound is a liquid at room temperature, characterized by the properties summarized below. These data are essential for designing reaction setups, performing stoichiometric calculations, and ensuring safe handling.
| Property | Value | Reference(s) |
| CAS Number | 82510-98-3 | [1] |
| Molecular Formula | C₈H₅Cl₂F₃ | [1] |
| Molecular Weight | 229.02 g/mol | [1] |
| IUPAC Name | 1-(dichloromethyl)-4-(trifluoromethyl)benzene | [2] |
| Synonyms | 4-(Dichloromethyl)benzotrifluoride, p-Trifluoromethylbenzal chloride, PTF-BAC | [1][2] |
| Appearance | Liquid | |
| Density | ~1.4 g/mL | [2] |
| Boiling Point | 76 °C @ 8 mmHg | [1] |
| SMILES | C1=CC(=CC=C1C(Cl)Cl)C(F)(F)F | [2] |
| InChI Key | GDZMMXXMEMTSJY-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Two-Stage Industrial Process
The industrial synthesis of this compound is a robust, multi-step process that begins with readily available xylene precursors. A key patented method involves the sequential chlorination and fluorination of p-xylene.[3] This approach is designed to selectively functionalize the methyl groups while preserving the aromatic core.
Stage 1: Exhaustive Side-Chain Chlorination
The initial stage involves the free-radical chlorination of p-xylene. This reaction is typically initiated by UV light or a chemical radical initiator and proceeds until one methyl group is converted to a trichloromethyl (-CCl₃) group and the other to a dichloromethyl (-CHCl₂) group, yielding p-trichloromethyl benzal chloride. The exhaustive nature of this step is critical for ensuring that the subsequent fluorination step proceeds efficiently on the desired functional group.
Stage 2: Catalytic Halogen Exchange (Fluorination)
The second stage is a halogen exchange (Halex) reaction, where the trichloromethyl group is converted to the target trifluoromethyl group. This is achieved by reacting the intermediate with anhydrous hydrogen fluoride (HF) in the presence of a halogen transfer catalyst, such as antimony pentachloride (SbCl₅).[3] The catalyst facilitates the exchange of chlorine atoms for fluorine atoms. The dichloromethyl group is less reactive under these conditions, allowing for the selective formation of the final product.
Chemical Reactivity: The Gateway to Benzaldehydes
The primary and most valuable reaction of this compound is its hydrolysis to form 4-(trifluoromethyl)benzaldehyde. This transformation is the cornerstone of its utility as a chemical intermediate.
Mechanism of Hydrolysis
The hydrolysis of a benzal chloride proceeds via a nucleophilic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), which polarizes the C-Cl bonds, making the benzylic carbon more electrophilic.[3] Water acts as the nucleophile, attacking the carbon atom. This process occurs sequentially for both chlorine atoms, proceeding through an unstable α-chloro-α-hydroxy intermediate that rapidly eliminates HCl to form the aldehyde. The strong electron-withdrawing effect of the para-trifluoromethyl group further increases the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack by water.
Experimental Protocol: Catalytic Hydrolysis to 4-(Trifluoromethyl)benzaldehyde
This protocol is adapted from a validated procedure described in U.S. Patent 4,367,348A and provides a reliable method for converting the benzal chloride to the corresponding aldehyde with high yield and purity. [3] Objective: To synthesize 4-(trifluoromethyl)benzaldehyde via the ferric chloride-catalyzed hydrolysis of this compound.
Materials:
-
This compound (128 parts by weight, e.g., 128 g)
-
Ferric chloride (FeCl₃), anhydrous (0.5 parts by weight, e.g., 0.5 g)
-
Deionized water (10 parts by weight, e.g., 10 g)
-
Reaction vessel with heating mantle, stirrer, condenser, and addition funnel
-
Distillation apparatus
Procedure:
-
Reactor Setup: Charge the reaction vessel with 128 parts of this compound and 0.5 parts of ferric chloride catalyst.
-
Heating: Begin stirring the mixture and heat the vessel to a temperature range of 95-100 °C.
-
Water Addition: Once the reaction mixture reaches the target temperature, begin the slow, dropwise addition of 10 parts of water via the addition funnel. The addition should be controlled over a period of approximately 3 hours to manage the evolution of HCl gas and the exothermic nature of the reaction.
-
Reaction Completion: After the water addition is complete, maintain the reaction mixture at 95-100 °C with continuous stirring for an additional hour to ensure the reaction proceeds to completion.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The crude 4-(trifluoromethyl)benzaldehyde can be purified directly from the reaction mixture by vacuum distillation.
-
Product Collection: Collect the fraction boiling at approximately 72 °C at 15 torr.
-
Analysis: The final product purity can be assessed using gas chromatography (GC). The expected yield is approximately 85% of the theoretical maximum. [3]
Safety and Handling
As a Senior Application Scientist, I must emphasize that this compound and its related compounds are hazardous materials that require strict safety protocols.
-
Corrosivity: Benzal chlorides are corrosive and lachrymatory. The hydrolysis reaction produces hydrogen chloride (HCl) gas, which is also highly corrosive and toxic. All manipulations must be conducted in a well-ventilated chemical fume hood. [4]* Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield. [1]* Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [4]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as moisture, strong bases, and oxidizing agents. Keep containers tightly sealed.
-
Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations.
Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling and use.
Conclusion
This compound stands as a crucial, albeit often behind-the-scenes, intermediate in modern organic synthesis. Its true value is realized upon its efficient conversion to 4-(trifluoromethyl)benzaldehyde, a versatile building block that allows for the seamless introduction of the trifluoromethylphenyl group into complex, high-value molecules. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers and drug development professionals to leverage this powerful reagent to its full potential, accelerating innovation in the pharmaceutical and chemical industries.
References
- US Patent 4,367,348A, "Novel trifluoromethyl benzal chlorides and process for the preparation thereof.
- 4-(Trifluoromethyl)benzoyl chloride 97%. Sigma-Aldrich.
- This compound.
- This compound. BOC Sciences.
- 4-(Trifluoromethyl)benzyl chloride. Chem-Impex.
- 4-(Trifluoromethyl)
Sources
- 1. 4-(三氟甲基)苄基氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Trifluoromethylbenzyl chloride - Safety Data Sheet [chemicalbook.com]
- 3. US4367348A - Novel trifluoromethyl benzal chlorides and process for the preparation thereof - Google Patents [patents.google.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
physical and chemical properties of 4-(Trifluoromethyl)benzal chloride.
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Trifluoromethyl)benzal Chloride
Introduction: A Strategic Fluorinated Intermediate
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (-CF₃) group, in particular, is a privileged moiety due to its strong electron-withdrawing nature and lipophilicity. This compound (CAS No. 82510-98-3) emerges as a pivotal, yet highly reactive, chemical intermediate.[1] It serves as a direct precursor to 4-(trifluoromethyl)benzaldehyde, a critical building block for a wide array of complex chemical entities.
This guide offers a comprehensive technical overview of the Tailored for researchers, chemists, and drug development professionals, it synthesizes core data with practical insights into its reactivity, handling, and synthetic utility, providing a foundational understanding for its application in advanced chemical synthesis.
Compound Identification and Core Properties
Precise identification is paramount for ensuring experimental reproducibility and safety. The fundamental identifiers and physical properties of this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-(Dichloromethyl)-1-(trifluoromethyl)benzene | [1] |
| CAS Number | 82510-98-3 | [1] |
| Molecular Formula | C₈H₅Cl₂F₃ | [1] |
| Molecular Weight | 229.03 g/mol | [1] |
| Synonyms | 4-(Dichloromethyl)benzotrifluoride, p-Trifluoromethylbenzal chloride | [1] |
Table 1. Physical Properties Summary
| Property | Value | Notes |
| Appearance | Colorless to light yellow liquid | Based on analogous benzal chlorides.[2] |
| Density | ~1.3-1.4 g/cm³ | Estimated based on related structures like 4-(Trifluoromethyl)benzyl chloride (1.315 g/mL).[3][4] |
| Boiling Point | Not precisely determined; expected to be higher than 4-(Trifluoromethyl)benzyl chloride (68 °C @ 12 mmHg).[3][4] | The second chlorine atom increases molecular weight and intermolecular forces. |
| Solubility | Immiscible with water; soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene). | Typical for benzylic halides.[5] |
| Stability | Sensitive to moisture. | Reacts with water (hydrolysis).[6] |
Chemical Properties and Reactivity Profile
The reactivity of this compound is dominated by the interplay between the dichloromethyl group and the powerful electron-withdrawing trifluoromethyl group at the para position.
2.1. Electronic Effects and Electrophilicity
The trifluoromethyl group exerts a strong negative inductive effect (-I) and a weak negative mesomeric effect (-M), withdrawing electron density from the benzene ring.[6] This deactivation makes the benzylic carbon of the dichloromethyl group (-CHCl₂) highly electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity is the foundation of its primary synthetic application.
2.2. Key Chemical Transformations
Hydrolysis to 4-(Trifluoromethyl)benzaldehyde
The most significant reaction of this compound is its hydrolysis to form 4-(Trifluoromethyl)benzaldehyde. This transformation is a standard method for preparing aromatic aldehydes from benzal chloride derivatives.[2] The reaction proceeds readily in the presence of water, often catalyzed by a base to neutralize the two equivalents of HCl produced, driving the reaction to completion.[2][7]
Caption: Reaction pathway for the hydrolysis of this compound.
This reaction is central to its utility, as 4-(trifluoromethyl)benzaldehyde is a key precursor in the synthesis of various pharmaceuticals and agrochemicals.
Spectroscopic Characterization Profile (Predicted)
While specific spectral data is not widely published, an experienced chemist can predict the key spectroscopic signatures based on the molecular structure and data from analogous compounds.
-
¹H NMR: The spectrum would be characterized by a singlet for the benzylic proton (-CHCl₂) expected in the range of δ 6.5-7.5 ppm. The aromatic region would show a typical AA'BB' pattern for the 1,4-disubstituted benzene ring around δ 7.5-7.8 ppm.
-
¹³C NMR: Key signals would include the benzylic carbon (-CHCl₂), the carbon bearing the -CF₃ group (which would appear as a quartet due to C-F coupling), and the four distinct aromatic carbons. The -CF₃ carbon signal itself is often observed around 120-130 ppm (as a quartet).[8]
-
¹⁹F NMR: A sharp singlet around δ -63 ppm (relative to CFCl₃) is the characteristic signal for the -CF₃ group attached to an aromatic ring.[9]
-
IR Spectroscopy: Expect strong C-Cl stretching bands, C-F stretching bands (typically in the 1100-1350 cm⁻¹ region), and aromatic C-H and C=C stretching vibrations.
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and application of this compound. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Free-Radical Chlorination (General Method)
The industrial synthesis of benzal chlorides is typically achieved through the free-radical chlorination of the corresponding toluene.[2]
Caption: Stepwise synthesis of this compound from toluene.
Methodology:
-
Setup: Charge a reaction vessel equipped with a reflux condenser, gas inlet, and overhead stirrer with 4-(trifluoromethyl)toluene.
-
Initiation: Heat the toluene to reflux and initiate the reaction either by exposure to a UV lamp or by the addition of a radical initiator (e.g., AIBN).
-
Chlorination: Bubble chlorine gas (Cl₂) through the refluxing toluene at a controlled rate.
-
Monitoring: The reaction progress must be carefully monitored by Gas Chromatography (GC) to track the conversion of the starting material to the benzyl chloride intermediate and subsequently to the desired benzal chloride product. Over-chlorination will lead to the formation of benzotrichloride.
-
Workup: Once the desired conversion is reached, stop the chlorine flow and UV/initiator. Sparge the system with nitrogen to remove excess HCl and Cl₂.
-
Purification: The crude product is typically purified by fractional distillation under reduced pressure to isolate the this compound.
Causality Note: This is a non-selective radical chain reaction. Precise control of temperature, chlorine flow rate, and reaction time is critical to maximize the yield of the desired benzal chloride and minimize unwanted side products.
Protocol 2: Hydrolysis to 4-(Trifluoromethyl)benzaldehyde
This protocol describes the conversion of the benzal chloride to the corresponding aldehyde.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, create an aqueous solution of a base such as calcium carbonate (CaCO₃) or sodium carbonate (Na₂CO₃).
-
Reaction: Add this compound to the aqueous slurry. Heat the mixture to reflux with vigorous stirring.
-
Monitoring: The reaction can be monitored by TLC or GC, observing the disappearance of the starting material. The reaction is typically complete within several hours.
-
Workup: After cooling, the organic layer is separated. If the product is a solid, it may be filtered. If it is a liquid, it can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude 4-(trifluoromethyl)benzaldehyde can be further purified by distillation or recrystallization.
Self-Validation: The success of the protocol is validated by characterization of the product. The aldehyde product will show a characteristic C=O stretch in the IR spectrum (~1700 cm⁻¹) and a distinct aldehyde proton signal in the ¹H NMR spectrum (δ 9-10 ppm).
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme care.
-
Hazards: Based on analogous benzal and benzyl chlorides, this compound is expected to be corrosive and a lachrymator (causes tearing).[2][4] It causes severe skin burns and eye damage.[3][10] Inhalation may cause respiratory irritation.[10][11]
-
Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[3][10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, particularly water and moisture, which will cause it to hydrolyze.[6] Keep the container tightly sealed.
Applications in Research and Development
The primary role of this compound is as a synthetic intermediate. Its value is intrinsically linked to the importance of its hydrolysis product:
-
Pharmaceutical Synthesis: 4-(Trifluoromethyl)benzaldehyde is a building block for numerous active pharmaceutical ingredients (APIs). The -CF₃ group often improves a drug candidate's metabolic stability and cell membrane permeability.[12][13]
-
Agrochemicals: It is used in the synthesis of advanced pesticides and herbicides where the trifluoromethyl group can enhance the efficacy and environmental persistence of the final product.[12]
-
Material Science: This compound and its derivatives can be used to create specialized polymers and materials with unique properties.[12]
By providing a reliable route to the corresponding aldehyde, this compound is an enabling tool for chemists aiming to incorporate the valuable trifluoromethylphenyl moiety into complex target molecules.
References
- Chem-Impex. 4-(Trifluoromethyl)benzyl chloride. URL: https://www.chemimpex.com/product/4-trifluoromethylbenzyl-chloride
- Sigma-Aldrich. 4-(Trifluoromethyl)benzyl chloride 98. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/365815
- ChemicalBook. 4-Trifluoromethylbenzyl chloride Chemical Properties,Uses,Production. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB4119720_EN.htm
- Filo. hydrolysis (of benzyl chloride). URL: https://www.filo.cn/chemistry/organic-chemistry/haloalkanes-and-haloarenes/hydrolysis-of-benzyl-chloride-1671542820
- PubChem. 4-(Trifluoromethyl)benzoyl chloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67607
- Matrix Scientific. 939-99-1 Cas No. | 4-(Trifluoromethyl)benzyl chloride. URL: https://www.
- Chemsrc. 4-(Trifluoromethyl)benzyl chloride | CAS#:939-99-1. URL: https://www.chemsrc.com/en/cas/939-99-1_1034735.html
- Sciencemadness Wiki. Benzyl chloride. URL: https://www.sciencemadness.org/wiki/index.php/Benzyl_chloride
- Sigma-Aldrich. 4-(Trifluoromethyl)benzoyl chloride 97. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/249475
- PrepChem.com. Synthesis of 4-trifluoromethylbenzoyl chloride. URL: https://www.prepchem.com/synthesis-of-4-trifluoromethylbenzoyl-chloride
- ChemicalBook. 4-Trifluoromethylbenzyl chloride - Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=939-99-1
- Google Patents. CN106397148A - Benzal chloride hydrolysis method. URL: https://patents.google.
- Apollo Scientific. 4-(Trifluoromethyl)benzyl chloride Safety Data Sheet. URL: https://www.apolloscientific.co.uk/msds/PC7633G_msds.pdf
- Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl chloride. URL: https://www.fishersci.com/sds-api/20/H31927/EN
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. URL: https://www.inno-pharmchem.
- Wikipedia. Benzal chloride. URL: https://en.wikipedia.org/wiki/Benzal_chloride
- CP Lab Safety. 4-(Trifluoromethyl)benzyl Chloride, 25g, Each. URL: https://www.cplabsafety.com/4-trifluoromethyl-benzyl-chloride-25g-each.html
- Allen. Benzal chloride on hydrolysis gives. URL: https://www.allen.ac.in/solution-video/chemistry/haloalkanes-and-haloarenes/neet-ug-2024/benzal-chloride-on-hydrolysis-gives-311316
- Oakwood Chemical. 4-(Trifluoromethyl)benzoyl chloride. URL: https://oakwoodchemical.com/Products/000694.html
- SynQuest Laboratories. CAS 939-99-1 | 4-(Trifluoromethyl)benzyl chloride. URL: https://www.synquestlabs.com/product/1800-7-14/4-Trifluoromethylbenzyl-chloride.html
- LookChem. This compound suppliers & manufacturers in China. URL: https://www.lookchem.com/cas-825/82510-98-3.html
- ChemicalBook. 4-(Trifluoromethylthio)benzoyl chloride synthesis. URL: https://www.chemicalbook.com/synthesis/371-87-9.html
- The Strategic Importance of 4-(Trifluoromethyl)benzoyl Chloride Suppliers. URL: https://www.ningbo-pharma.com/perspectives-insights/the-strategic-importance-of-4-trifluoromethyl-benzoyl-chloride-suppliers-74859063.html
- Benchchem. A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-. URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-reactivity-of-3-trifluoromethylbenzaldehyde-and-4-trifluoromethylbenzaldehyde/
- PubChemLite. 4-(trifluoromethyl)benzyl chloride (C8H6ClF3). URL: https://pubchemlite.com/compound/CID123096
- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. URL: https://patents.google.
- Chem-Impex. 4-(Trifluoromethoxy)benzyl chloride. URL: https://www.chemimpex.com/product/4-trifluoromethoxybenzyl-chloride
- PubChem. p-Trifluoromethylbenzyl chloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/123096
- NIST WebBook. 4-(Trifluoromethyl)benzoyl chloride. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C329157&Type=IR-SPEC&Index=1
- Supporting Information for publication. URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc03498h/unauth#!divAbstract
- ChemicalBook. 4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride synthesis. URL: https://www.chemicalbook.com/synthesis/632366-17-7.html
- The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for publication. URL: https://www.rsc.
- Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-9-278-S1.pdf
- NIST WebBook. 4-(Trifluoromethyl)benzoyl chloride Phase change data. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C329157&Mask=4
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. URL: https://www.mdpi.com/1422-0067/23/19/11964
Sources
- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 2. Benzal chloride - Wikipedia [en.wikipedia.org]
- 3. 4-(三氟甲基)苄基氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Trifluoromethylbenzyl chloride | 939-99-1 [chemicalbook.com]
- 5. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. nbinno.com [nbinno.com]
- 7. Benzal chloride on hydrolysis gives [allen.in]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. chemimpex.com [chemimpex.com]
- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
An In-depth Technical Guide to the Structure Elucidation of 4-(Trifluoromethyl)benzal Chloride
Abstract
This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 4-(Trifluoromethyl)benzal chloride (α,α-dichloro-4-(trifluoromethyl)toluene). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices. It integrates multi-technique spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—into a self-validating system to ensure the highest degree of scientific integrity. Detailed, field-proven protocols, data interpretation strategies, and visual workflows are presented to empower researchers in their analytical endeavors.
Introduction and Significance
This compound is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1] The presence of both a dichloromethyl (-CHCl₂) group and a trifluoromethyl (-CF₃) group on the benzene ring imparts unique reactivity and properties. Accurate confirmation of its molecular structure is a critical first step in any research or development pipeline to ensure reaction pathways proceed as expected and to meet stringent quality control standards. This guide outlines a systematic and multi-faceted approach to its structural verification.
Synthesis and Mechanistic Considerations
A common route to this compound involves the free-radical chlorination of 4-(Trifluoromethyl)toluene. Understanding this synthesis is crucial as it informs the potential impurity profile. Incomplete chlorination could leave starting material or the benzyl chloride intermediate, while over-chlorination could produce 4-(Trifluoromethyl)benzotrichloride.
The reaction proceeds via a free-radical chain mechanism initiated by UV light or a radical initiator. The benzylic position is preferentially halogenated due to the resonance stabilization of the resulting benzyl radical.
A Multi-Technique Approach to Structure Elucidation
No single analytical technique is sufficient for absolute structure confirmation. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating workflow that confirms identity, purity, and structure.
Caption: Integrated workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the position of the fluorine atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, providing key evidence for the dichloromethyl group and the substitution pattern of the aromatic ring.
-
Benzylic Proton (-CHCl₂): A sharp singlet is expected for the single proton of the dichloromethyl group. Its chemical shift will be significantly downfield (typically δ 7.5-8.0 ppm) due to the deshielding effects of the two adjacent chlorine atoms and the aromatic ring.
-
Aromatic Protons: The para-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
The two protons ortho to the -CF₃ group (and meta to the -CHCl₂ group) will appear as a doublet.
-
The two protons meta to the -CF₃ group (and ortho to the -CHCl₂ group) will appear as a second doublet, typically slightly further downfield. An approximate chemical shift range for these protons is δ 7.6-7.9 ppm.[2]
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum, often acquired with proton decoupling, confirms the carbon skeleton.
-
Dichloromethyl Carbon (-CHCl₂): This carbon will appear as a singlet in a proton-decoupled spectrum, with a chemical shift influenced by the attached chlorines.
-
Trifluoromethyl Carbon (-CF₃): This carbon signal will be split into a quartet due to coupling with the three attached fluorine atoms (¹JCF). The chemical shift is typically around δ 123-124 ppm with a large coupling constant (J ≈ 271 Hz).[2]
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the -CF₃ group will show as a quartet (²JCF), and the carbons ortho and meta to the -CF₃ group will also exhibit smaller C-F couplings.[2]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides definitive evidence for the trifluoromethyl group.[3]
-
-CF₃ Group: A single, sharp singlet is expected in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for a -CF₃ group on a benzene ring is typically in the range of δ -60 to -65 ppm.[2][4] The absence of coupling confirms that there are no adjacent protons or other fluorine atoms.[5]
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| ¹H | -CH Cl₂ | ~ 7.5 - 8.0 | Singlet (s) | N/A |
| Aromatic H | ~ 7.6 - 7.9 | Doublet (d) | ~ 8 Hz | |
| Aromatic H | ~ 7.7 - 8.0 | Doublet (d) | ~ 8 Hz | |
| ¹³C | -C HCl₂ | ~ 80 - 90 | Singlet | N/A |
| -C F₃ | ~ 123 - 124 | Quartet (q) | ¹JCF ≈ 271 | |
| C -CF₃ (ipso) | ~ 134 - 135 | Quartet (q) | ²JCF ≈ 33 | |
| Aromatic C H | ~ 125 - 131 | Singlets (or small q) | ³JCF ≈ 4, ⁴JCF ≈ 0 | |
| ¹⁹F | -CF ₃ | ~ -62 to -63 | Singlet (s) | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula, serving as a crucial validation checkpoint. Electron Ionization (EI) is a common method for this type of molecule.
The fragmentation pattern is key to confirming the structure. Characteristic fragmentation of benzoyl derivatives often involves the formation of a stable benzoyl cation.[6] For this compound, the following are expected:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the molecule (C₈H₄Cl₂F₃). The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with an approximate ratio of 9:6:1.
-
Loss of Chlorine ([M-Cl]⁺): A prominent peak corresponding to the loss of a single chlorine radical (a loss of 35 or 37 amu).
-
Tropylium Ion Formation: Fragmentation of the side chain can lead to the formation of the 4-(trifluoromethyl)phenyl cation or related stable aromatic ions.[7]
Table 2: Predicted MS Fragmentation
| m/z (Mass/Charge) | Ion Fragment | Significance |
| 230/232/234 | [C₈H₄Cl₂F₃]⁺ | Molecular Ion (M⁺) with Cl₂ isotope pattern |
| 195/197 | [C₈H₄ClF₃]⁺ | Loss of one Chlorine atom ([M-Cl]⁺) |
| 145 | [C₇H₄F₃]⁺ | 4-(Trifluoromethyl)phenyl cation |
| 125 | [C₆H₄F]⁺ | Loss of CF₂ from the phenyl cation |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. It provides complementary data to NMR and MS.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.
-
C-H Stretch (Aliphatic): A peak corresponding to the C-H bond in the -CHCl₂ group will be present around 2900-3000 cm⁻¹.
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region can indicate the 1,4-disubstitution pattern. Stronger fundamental absorptions occur around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
C-F Stretch: The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorptions, typically in the 1300-1100 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine stretches for the dichloromethyl group will appear in the fingerprint region, typically between 800-600 cm⁻¹.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.
-
Analysis: Insert the tube into the NMR spectrometer and acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250 °C.
-
GC Oven Program: Start with an initial oven temperature of 50-70 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of 280-300 °C.
-
MS Parameters: Set the mass spectrometer to scan in Electron Ionization (EI) mode over a mass range of m/z 40-500.
-
Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum of the main peak to identify the molecular ion and fragmentation pattern.
Safety and Handling
This compound and its related compounds are corrosive and may cause respiratory irritation.[8] They can cause severe skin burns and eye damage.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as water and strong bases.[10]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. By combining the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR, the molecular weight and formula confirmation from MS, and functional group identification from IR, a self-validating dataset is created. This multi-technique strategy provides an unambiguous confirmation of the molecular structure, ensuring the identity and quality of this critical chemical intermediate for its intended applications in research and development.
References
- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information.
- Royal Society of Chemistry. (2016). Supporting Information for Trifluoromethylation of benzyl bromide.
- NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. In NIST Chemistry WebBook.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 4-(トリフルオロメチル)ベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
The Enigmatic Energetics: A Technical Guide to the Thermodynamic Properties of 4-(Trifluoromethyl)benzal Chloride
Preamble: Charting the Thermodynamic Landscape for Advanced Drug Development
In the intricate tapestry of modern drug discovery and development, a profound understanding of the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely advantageous—it is paramount. Among these, the thermodynamic properties of a molecule serve as a critical compass, guiding researchers through the complexities of reaction kinetics, process safety, formulation stability, and ultimately, biological activity. This guide is dedicated to a molecule of significant interest in medicinal chemistry: 4-(Trifluoromethyl)benzal chloride.
This document is structured to provide not just a list of properties, but a deeper insight into the causality behind experimental choices and the logic of computational approaches, thereby equipping researchers, scientists, and drug development professionals with the foundational knowledge to either determine these properties or make well-informed estimations.
Section 1: Core Thermodynamic Properties – A Triumvirate of Energetic Insight
The thermodynamic character of a compound is primarily defined by three key state functions: enthalpy of formation, entropy, and heat capacity.
-
Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability.
-
Standard Molar Entropy (S°) : Entropy is a measure of the randomness or disorder of a system. The standard molar entropy is the entropy content of one mole of a substance under standard state conditions. It is crucial for understanding the spontaneity of reactions and phase transitions.
-
Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of a substance by a specific amount. It is vital for process safety calculations, enabling the prediction of temperature changes during reactions and preventing thermal runaways.
Data for Structurally Related Compounds
In the absence of direct experimental data for this compound, examining the thermodynamic properties of its structural precursors and analogues provides a crucial baseline for estimation and comparison.
| Property | Benzyl Chloride (C7H7Cl) | Benzal Chloride (C7H6Cl2) | This compound (C8H6ClF3) |
| Molecular Weight ( g/mol ) | 126.58[2][3] | 161.03[4][5] | 226.04 |
| Standard Enthalpy of Formation (liquid, 298.15 K, kJ/mol) | -33 ± 3[2] | Data not readily available | To be determined |
| Standard Enthalpy of Formation (gas, 298.15 K, kJ/mol) | 19 ± 3[2] | Data not readily available | To be determined |
| Liquid Phase Heat Capacity (Cp,liquid, 298.15 K, J/mol·K) | 182.4[1][6] | 187.493[4] | To be determined |
| Enthalpy of Vaporization (ΔvapH, kJ/mol) | 48.6 at 335 K[1][2] | 54.085[4] | To be determined |
| Standard Molar Entropy (S°, gas, 298.15 K, J/mol·K) | Data not readily available | Data not readily available | To be determined |
Section 2: Experimental Determination of Thermodynamic Properties
The experimental determination of thermodynamic properties is the gold standard for accuracy. The protocols described herein are designed as self-validating systems, incorporating rigorous calibration and control measures.
Workflow for Experimental Determination
Caption: Experimental workflow for determining thermodynamic properties.
Enthalpy of Formation: The Power of Combustion Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Causality Behind Experimental Choices:
-
Oxygen Bomb Calorimeter: This is the instrument of choice for combustion calorimetry due to its ability to withstand high pressures and ensure complete combustion.
-
Benzoic Acid as a Standard: Benzoic acid is used for calibration because it is a solid that can be easily weighed with high precision, is non-hygroscopic, and combusts completely to produce a well-defined amount of energy.[7] This makes the calibration process a self-validating system.
-
Encapsulation of Liquid Samples: For a liquid like this compound, encapsulation in a combustible, low-energy-contribution capsule (e.g., gelatin) is necessary to ensure accurate weighing and controlled ignition.
-
Handling Halogenated Compounds: The combustion of halogenated compounds produces corrosive acids (e.g., HCl). The bomb's interior must be made of a corrosion-resistant alloy (like Hastelloy), and the final bomb washings must be analyzed to correct for the formation of these acids.
Experimental Protocol: Combustion Calorimetry
-
Calibration:
-
A pellet of high-purity benzoic acid (approx. 1g) is accurately weighed.
-
The pellet is placed in the crucible inside the bomb.
-
A known length of fuse wire is attached to the electrodes, touching the pellet.
-
1 mL of distilled water is added to the bomb to saturate the atmosphere with water vapor.
-
The bomb is sealed and pressurized with high-purity oxygen to ~30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter's insulated bucket.
-
The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached.
-
The effective heat capacity of the calorimeter is calculated from the known energy of combustion of benzoic acid and the observed temperature rise.
-
-
Sample Measurement:
-
A gelatin capsule containing an accurately weighed sample of this compound (approx. 0.5-0.8 g) is prepared.
-
The procedure is repeated as for the calibration, using the encapsulated sample.
-
The total energy released is calculated from the temperature rise and the calorimeter's heat capacity.
-
Corrections are made for the energy of combustion of the capsule and the fuse wire, and for the formation of nitric acid (from residual N2 in the bomb) and hydrochloric acid.
-
-
Calculation of ΔfH°:
-
The standard enthalpy of combustion (ΔcH°) is calculated from the corrected energy of combustion.
-
The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO2, H2O, HF, and HCl).
-
Heat Capacity and Entropy: A Tale of Two Calorimetries
Heat capacity and entropy are determined by measuring the heat required to raise the temperature of a sample.
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9]
-
Causality: This technique is versatile for determining heat capacity and enthalpies of phase transitions (like melting and boiling).[10][11] Hermetically sealed pans are crucial for volatile liquids to prevent mass loss during the experiment.[10]
-
Protocol:
-
Calibration: The DSC is calibrated for temperature and enthalpy using certified standards like indium and tin.[7]
-
Sample Preparation: A small, accurately weighed sample (5-15 mg) of this compound is sealed in a hermetic aluminum pan.[10] An empty sealed pan is used as a reference.
-
Measurement: The sample and reference are subjected to a precise heating program (e.g., a ramp of 10°C/min). The heat flow is recorded.
-
Calculation: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.
-
Adiabatic Calorimetry:
-
Principle: In adiabatic calorimetry, the sample is in a vessel surrounded by a shield whose temperature is continuously adjusted to match the sample's temperature, minimizing heat loss.[12][13]
-
Causality: This method is highly accurate for determining heat capacity, as it minimizes a major source of experimental error—heat exchange with the surroundings.[14] It is particularly valuable for obtaining the precise low-temperature heat capacity data needed to calculate the standard entropy.
-
Protocol:
-
An accurately weighed sample is placed in the calorimeter.
-
The system is cooled to a very low temperature (e.g., near absolute zero).
-
A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.
-
The heat capacity is calculated at various temperatures.
-
The standard molar entropy (S°) is then determined by integrating a plot of Cp/T versus T from 0 K to 298.15 K.
-
Section 3: Computational Prediction of Thermodynamic Properties
In the absence of experimental data, or as a complementary approach, computational chemistry provides powerful tools for predicting thermodynamic properties.[4]
Workflow for Computational Prediction
Caption: Computational workflow for predicting thermodynamic properties.
High-Level Ab Initio Methods
High-accuracy composite methods, such as the Gaussian-n (G4) theory, are designed to approximate the results of very high-level calculations with more manageable computational resources.[6]
-
Principle: G4 theory combines results from several lower-level calculations to extrapolate to a high level of accuracy. It is used to calculate the total atomization energy of a molecule, from which the enthalpy of formation can be derived.
-
Causality: While direct atomization energy calculations can be prone to large errors, their accuracy can be significantly improved using isodesmic reactions.
Isodesmic Reactions: A Strategy for Error Cancellation
An isodesmic reaction is a hypothetical reaction where the number and types of bonds on the reactant side are the same as on the product side.[7][15][16]
-
Causality: By using an isodesmic reaction, errors in the computational method tend to cancel out because the bonding environments are similar for reactants and products. This allows for a much more accurate calculation of the reaction enthalpy. If the experimental enthalpies of formation are known for all other species in the isodesmic reaction, the unknown enthalpy of formation can be determined with high confidence.[1][17]
An example of an isodesmic reaction for this compound would be:
C6H4(CF3)CHCl2 + C6H5CH3 → C6H5CHCl2 (Benzal Chloride) + C6H4(CF3)CH3 (4-Trifluoromethyltoluene)
In this reaction, the number of C-C, C-H, C-Cl, and C-F bonds is conserved. The enthalpy of this reaction can be calculated with high accuracy. If the enthalpies of formation for toluene, benzal chloride, and 4-trifluoromethyltoluene are known, the enthalpy of formation for this compound can be readily calculated.
Benson Group Increment Theory
This semi-empirical method estimates thermodynamic properties by summing the contributions of individual molecular groups.[18][19][20]
-
Principle: The theory assumes that the thermodynamic properties of a large molecule can be approximated as the sum of the properties of its constituent groups.
-
Causality: This method is powerful for rapid estimation when experimental data is unavailable and high-level computations are not feasible. Its accuracy depends on the availability of well-parameterized group values.[21]
For this compound, the molecule would be broken down into groups such as:
-
C-(F)3(C)
-
C-(Cl)2(C)(H)
-
Aromatic C-H groups
-
Substituted aromatic carbon groups
The sum of the values for these groups, with corrections for symmetry, would provide an estimate of the desired thermodynamic property.
Section 4: The Significance of Thermodynamic Properties in a Pharmaceutical Context
A thorough understanding of the thermodynamic properties of a molecule like this compound is critical for its successful application in drug development.
-
Process Safety and Scale-up: Heat capacity and enthalpy of reaction data are essential for designing safe and controllable manufacturing processes, preventing thermal runaway reactions.
-
Reaction Optimization: Knowledge of Gibbs free energy, enthalpy, and entropy changes helps in optimizing reaction conditions (temperature, pressure, catalysts) to maximize yield and minimize byproducts.
-
Drug-Target Binding: While not a direct measure of binding, the thermodynamic properties of a drug molecule contribute to the overall energetics of its interaction with a biological target. Thermodynamic profiling is a key component in lead optimization, helping to understand the driving forces (enthalpic vs. entropic) of binding.[3][5][22][23][24]
-
Polymorph and Salt Selection: The relative stabilities of different solid-state forms (polymorphs) of an API are governed by their thermodynamic properties, which in turn affect solubility, bioavailability, and shelf-life.
Conclusion
While direct, experimentally-determined thermodynamic data for this compound remains elusive, this guide has illuminated the robust and well-established methodologies available for its determination. Through a combination of meticulous experimental techniques, such as bomb calorimetry and differential scanning calorimetry, and powerful computational methods, including high-level ab initio calculations with isodesmic reaction schemes, a comprehensive thermodynamic profile of this important molecule can be achieved.
The provided data for analogous compounds serves as a practical starting point for estimations. Ultimately, the principles and protocols detailed herein empower researchers to navigate the thermodynamic landscape, ensuring that the development of novel therapeutics is built on a foundation of solid physicochemical understanding, leading to safer processes, more stable products, and more effective medicines.
References
- Computational Thermodynamics. (n.d.). Fiveable.
- Chan, B. (2021). Applications of isodesmic-type reactions for computational thermochemistry. WIREs Computational Molecular Science, 11(5).
- Chan, B. (2020). Applications of isodesmic-type reactions for computational thermochemistry. ResearchGate.
- National Institute of Standards and Technology. (n.d.). Benzyl chloride. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of Benzyl chloride (CAS 100-44-7).
- Wheeler, S. E., Moran, A., Pieniazek, S. N., & Houk, K. N. (2009). A Hierarchy of Homodesmotic Reactions for Thermochemistry. Journal of Physical Chemistry A, 113(38), 10376–10384.
- Wikipedia. (n.d.). Benson group increment theory.
- Olotu, F. F., & Agoni, C. (2024). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Molbank, 2024(1), M1800.
- Wikipedia. (n.d.). Isodesmic reaction.
- Simmie, J. M., & Parthiban, S. (2014). Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. The Journal of Physical Chemistry A, 118(1), 189–200.
- Wikipedia audio article. (2018, December 27). Benson group increment theory. YouTube.
- Metso. (2023, September 6). Benson Module.
- Zabransky, M., Ruzicka, V., & Majer, V. (1989). Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1-Alkanols. Journal of Physical and Chemical Reference Data, 18(2), 719-798.
- Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 3(4), 411-424.
- D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
- Zipse, H. (n.d.). Isodesmic Reactions. Group of Prof. Hendrik Zipse.
- Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?
- National Institute of Standards and Technology. (n.d.). Benzyl chloride. NIST Chemistry WebBook.
- Chemcasts. (n.d.). Thermophysical Properties of benzyl chloride.
- Active Thermochemical Tables. (n.d.). Benzoyl Chloride Enthalpy of Formation.
- Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. ResearchGate.
- Dorofeeva, O. V., & Knyazev, V. D. (2022). Extending Benson group increment theory of compounds of phosphorus, silicon, and boron with computational chemistry. JYU Theses.
- Joseph, A. (2023). Importance of Thermodynamics in Drug Designing. International Journal of Trend in Scientific Research and Development, 7(1), 11-19.
- Chemcess. (n.d.). Benzyl Chloride: Properties, Production And Uses.
- National Center for Biotechnology Information. (n.d.). Benzal chloride. PubChem.
- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.
- Zeal. (2024, April 30). Adiabatic Calorimetry Testing: Understanding the Basics.
- D'Amelia, R. P., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 84(3), 453.
- Sorai, M. (2004). Heat capacity determination of organic "plastic crystals" by adiabatic calorimetry from 3 K to 300 K. ResearchGate.
- West, E. D. (1963). Heat Exchange in Adiabatic Calorimeters. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 67A(4), 331–341.
- Boukos, N. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. ResearchGate.
- LibreTexts. (2023, May 13). 12.3: Heat Capacity, Enthalpy, and Calorimetry. Chemistry LibreTexts.
- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC).
Sources
- 1. Benzyl chloride [webbook.nist.gov]
- 2. Benzyl chloride [webbook.nist.gov]
- 3. Benzyl chloride [webbook.nist.gov]
- 4. chem-casts.com [chem-casts.com]
- 5. Benzal chloride - Wikipedia [en.wikipedia.org]
- 6. Benzyl chloride [webbook.nist.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. web.williams.edu [web.williams.edu]
- 9. researchgate.net [researchgate.net]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. srd.nist.gov [srd.nist.gov]
- 13. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 14. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An investigation of calibration methods for solution calorimetry [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem-casts.com [chem-casts.com]
- 18. Methods for system validation – Indirect Calorimetry [indirectcalorimetry.net]
- 19. Benzyl chloride [webbook.nist.gov]
- 20. monash.edu [monash.edu]
- 21. ethermo.us [ethermo.us]
- 22. Benzoyl chloride [webbook.nist.gov]
- 23. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 24. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Solubility of 4-(Trifluoromethyl)benzal Chloride in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethyl)benzal chloride, a crucial bifunctional reagent in organic synthesis. As a specialized and highly reactive intermediate, quantitative solubility data is not widely available in public literature. This document therefore focuses on establishing a robust theoretical framework for predicting solubility based on first principles and provides a detailed, self-validating experimental protocol for its precise determination. This guide is intended for researchers, process chemists, and drug development professionals who handle this or structurally similar reactive compounds.
Introduction and Physicochemical Profile
This compound, also known as α,α-dichloro-4-(trifluoromethyl)toluene, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the presence of two key functional groups: a reactive dichloromethyl (benzal chloride) group, which is a precursor to aldehydes and other functionalities, and an electron-withdrawing trifluoromethyl group, which can enhance the metabolic stability and biological activity of target molecules.[1]
A thorough understanding of a reagent's solubility is paramount for reaction design, optimization, purification, and formulation. For a reactive compound like this compound, solvent selection is not merely a question of dissolution but also of compatibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅Cl₂F₃ | Calculated |
| Molecular Weight | 229.03 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from analogs[1] |
| Reactivity | Highly reactive, sensitive to moisture and nucleophiles. | Inferred from analogs |
| Safety Profile | Corrosive, causes burns, lachrymatory. Handle with extreme care. | Inferred from analogs[2][3] |
Note: Due to the scarcity of specific data for this compound, some properties are inferred from structurally similar chemicals like 4-(Trifluoromethyl)benzyl chloride.
Theoretical Solubility Profile: A Predictive Analysis
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the two substances.[4] The structure of this compound—a largely non-polar aromatic core with halogen substituents—suggests it will be lipophilic and generally soluble in organic solvents but poorly soluble in water.[5][6]
However, its reactivity, particularly the susceptibility of the dichloromethyl group to nucleophilic attack, imposes significant limitations.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Causality |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Soluble | The non-polar aromatic ring and halogen atoms of the solute are compatible with the non-polar nature of these solvents, leading to favorable van der Waals interactions.[7] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble | These solvents possess sufficient polarity to dissolve the compound but lack the acidic protons that would lead to reaction. They are ideal choices for synthetic applications. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble, Use with Caution | While likely soluble, these solvents are nucleophilic and can potentially react with the benzal chloride group, especially at elevated temperatures. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive / Insoluble | The compound is expected to be insoluble in water due to its hydrophobic nature.[8] In alcohols, it will react via solvolysis to form the corresponding benzal acetals, consuming the starting material. Therefore, these solvents are generally unsuitable. |
Challenges in Experimental Solubility Determination
The primary challenge in measuring the solubility of this compound is its high reactivity.
-
Hydrolysis: The compound readily reacts with atmospheric moisture. This hydrolysis converts the benzal chloride to the corresponding benzaldehyde and hydrochloric acid, meaning any measurement not conducted under strictly anhydrous conditions will be inaccurate.
-
Solvolysis: As noted, protic solvents will react with the compound, preventing a true equilibrium solubility measurement.
These challenges necessitate a carefully designed experimental protocol that operates under a controlled, inert atmosphere with anhydrous solvents.
A Self-Validating Protocol for Determining Solubility
To obtain reliable and reproducible solubility data for reactive compounds, a robust experimental protocol is essential. The following gravimetric method is adapted for moisture- and air-sensitive compounds and should be performed entirely under an inert atmosphere (e.g., nitrogen or argon).[9][10][11]
Objective
To determine the solubility of this compound in a given anhydrous organic solvent at a specific, controlled temperature.
Methodology
-
Preparation and Inerting:
-
Step 1.1: Thoroughly dry all glassware (e.g., vials with screw caps, gas-tight syringes, filtration apparatus) in an oven at >120°C overnight and cool in a desiccator.
-
Step 1.2: Assemble the filtration setup inside a glovebox or use Schlenk line techniques to maintain a positive pressure of inert gas.
-
Causality: This step is critical to remove adsorbed water from all surfaces, preventing premature hydrolysis of the solute.[11]
-
-
Equilibration:
-
Step 2.1: In an inert-atmosphere environment (glovebox), add an excess amount of this compound to a tared vial. The excess solid ensures that saturation is achieved.
-
Step 2.2: Using a gas-tight syringe, add a known volume of the desired anhydrous solvent to the vial.
-
Step 2.3: Seal the vial and place it in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25°C).
-
Step 2.4: Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant.[9]
-
-
Separation of Saturated Solution:
-
Step 3.1: Allow the vial to sit undisturbed at the constant temperature until the excess solid has settled.
-
Step 3.2: Pre-weigh a clean, dry collection vial.
-
Step 3.3: Carefully draw a specific volume of the clear, supernatant liquid (the saturated solution) into a gas-tight syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter) to avoid transferring any undissolved solid.
-
Step 3.4: Dispense the filtered, saturated solution into the pre-weighed collection vial and seal it immediately.
-
Causality: Filtration under an inert atmosphere is the most crucial step for accuracy. Any undissolved solute transferred to the collection vial will artificially inflate the calculated solubility.[11]
-
-
Gravimetric Quantification:
-
Step 4.1: Weigh the sealed collection vial containing the saturated solution to determine the total mass of the solution.
-
Step 4.2: Unseal the vial and place it in a vacuum oven at a mild temperature (e.g., 40-50°C) to slowly evaporate the solvent.
-
Step 4.3: Continue drying under vacuum until a constant mass is achieved. This indicates all solvent has been removed.
-
Step 4.4: Allow the vial to cool to room temperature in a desiccator before obtaining the final mass of the vial plus the dried solute.
-
Causality: Achieving a constant mass ensures that the measured weight corresponds only to the dissolved solute, providing the basis for an accurate calculation.[10]
-
-
Calculation of Solubility:
-
Mass of Saturated Solution (m_solution): (Mass of vial + solution) - (Mass of empty vial)
-
Mass of Solute (m_solute): (Mass of vial + dried residue) - (Mass of empty vial)
-
Mass of Solvent (m_solvent): m_solution - m_solute
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
-
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Logical workflow for the gravimetric determination of solubility for reactive compounds.
Conclusion
While quantitative solubility data for this compound is not readily found in scientific literature, a robust theoretical understanding can be derived from its molecular structure. It is predicted to be soluble in common non-polar and polar aprotic organic solvents but will react with protic solvents. For process development and optimization, precise solubility data is indispensable. The detailed gravimetric protocol provided in this guide offers a reliable and self-validating method for determining the solubility of this and other reactive intermediates, ensuring data integrity by rigorously controlling for hydrolysis and other side reactions.
References
- Solubility of Things. 1,2-dichloro-4-(trifluoromethyl)benzene. Solubility of Things. [Link]
- Chemsrc. 4-(Trifluoromethyl)benzyl chloride. Chemsrc. [Link]
- MDPI.
- Pharmapproach. Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 1-(Chloromethyl)-4-(trifluoromethyl)benzene: Fluorinated Aromatic Compound Technical Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
- ResearchGate. Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction.
- International Journal of Pharmaceutical Sciences and Drug Analysis. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal. [Link]
- Wired Chemist. Gravimetric Analysis. Wired Chemist. [Link]
- Cheméo. Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Cheméo. [Link]
- Wikipedia. Gravimetric analysis. Wikipedia. [Link]
- National Institutes of Health (NIH). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. NIH. [Link]
- Wikipedia. Trifluorotoluene. Wikipedia. [Link]
- ChemBK. 4-chloro-α,α,α-trifluorotoluene. ChemBK. [Link]
- Wikipedia.
- SciSpace. Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures (2010). SciSpace. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]
- 6. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
- 11. Gravimetric Analysis [wiredchemist.com]
Methodological & Application
Application Notes & Protocols: 4-(Trifluoromethyl)benzal Chloride as a Strategic Building Block in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-(Trifluoromethyl)benzal chloride (CAS No: 82510-98-3). We delve into the strategic importance of the trifluoromethyl moiety in drug design and elucidate the unique reactivity of the benzal chloride functional group. This guide offers detailed protocols for key synthetic transformations, explains the mechanistic rationale behind experimental choices, and illustrates how this versatile building block can be integrated into drug discovery workflows to accelerate the synthesis of novel chemical entities.
The Strategic Imperative of the Trifluoromethyl Group in Drug Design
The incorporation of fluorine, and particularly the trifluoromethyl (-CF₃) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The reason for its prevalence lies in the profound and predictable influence it exerts on a molecule's physicochemical and pharmacological profile.[3] Unlike a simple methyl group, the -CF₃ group is a powerful modulator of a drug candidate's properties.[4][5]
Key Physicochemical & Pharmacokinetic Impacts of the -CF₃ Group:
| Property | Influence of -CF₃ Group | Rationale & Consequence in Drug Design |
| Lipophilicity | Increases (Hansch π value of +0.88)[6] | Enhances membrane permeability and facilitates passage across biological barriers like the blood-brain barrier.[6][7] This is crucial for oral bioavailability and CNS-targeting drugs. |
| Metabolic Stability | Significantly Increases | The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes).[7] This protects the molecule from degradation, leading to a longer plasma half-life and potentially reduced dosing frequency.[6] |
| Binding Affinity | Can Enhance Target Interactions | The strong electron-withdrawing nature of the -CF₃ group alters the electronic distribution of the parent molecule.[6][7] This can modulate the pKa of nearby functional groups and create favorable electrostatic or hydrogen bonding interactions with the target protein, increasing potency and selectivity.[8] |
| Bioisosterism | Acts as a Bioisostere for various groups | The -CF₃ group is often used to replace methyl or chloro groups to fine-tune steric and electronic properties.[4] It has also been successfully employed as a bioisosteric replacement for less "drug-like" groups, such as the aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[9][10][11] |
The strategic placement of a -CF₃ group can transform a lead compound with poor pharmacokinetic properties into a viable drug candidate. Notable drugs containing this moiety include the antidepressant Fluoxetine (Prozac), the HIV reverse transcriptase inhibitor Efavirenz (Sustiva), and the anti-inflammatory drug Celecoxib (Celebrex).[4]
This compound: A Versatile Synthetic Intermediate
This compound, or 4-(dichloromethyl)benzotrifluoride, is a bifunctional reagent that serves as a powerful building block for introducing the valuable 4-(trifluoromethyl)phenyl motif. Its true synthetic utility lies in the reactivity of the dichloromethyl (benzal chloride) group, which acts as a masked aldehyde and a precursor for geminal di-substitution.
Physicochemical Properties:
| Property | Value |
| CAS Number | 82510-98-3[] |
| Molecular Formula | C₈H₅Cl₂F₃ |
| Molecular Weight | 229.03 g/mol |
| Appearance | Liquid |
| Synonyms | 4-(Dichloromethyl)benzotrifluoride, p-Trifluoromethylbenzal chloride[] |
The reactivity of the benzylic C-Cl bonds is significantly enhanced by the electron-withdrawing trifluoromethyl group on the aromatic ring, which stabilizes the transition states of nucleophilic substitution reactions.[13][14]
Core Synthetic Applications & Protocols
The primary value of this compound is its ability to undergo sequential nucleophilic substitution, providing access to a range of functional groups and downstream intermediates.
Synthesis of Geminal Di-substituted Compounds via Nucleophilic Substitution
The dichloromethyl group can react with two equivalents of a nucleophile to form a geminally di-substituted product. This reaction typically proceeds through a stepwise Sₙ2 or Sₙ1 mechanism, depending on the nucleophile and reaction conditions. The formation of a transient benzylic carbocation is stabilized by the phenyl ring, favoring this pathway.[15][16]
Caption: Stepwise nucleophilic substitution on the benzal chloride group.
Protocol 1: Synthesis of 4-(Trifluoromethyl)benzaldehyde Diethyl Acetal
This protocol demonstrates the reaction with an oxygen nucleophile to form an acetal, a common protecting group for aldehydes.
Rationale: The reaction with two equivalents of an alcohol (or one equivalent of a diol) under basic conditions yields an acetal. The base, such as sodium ethoxide, deprotonates the alcohol to form a more potent nucleophile and neutralizes the HCl byproduct.
-
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Sodium metal
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), carefully dissolve sodium metal (2.1 eq.) in anhydrous ethanol (sufficient volume to dissolve) to prepare a fresh solution of sodium ethoxide. This is an exothermic reaction.
-
Once the sodium has completely reacted and the solution has cooled to room temperature, add this compound (1.0 eq.) dropwise with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench with water.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Purify via vacuum distillation or column chromatography if necessary.
-
Hydrolysis to 4-(Trifluoromethyl)benzaldehyde
One of the most valuable applications of this compound is its use as a stable precursor to 4-(trifluoromethyl)benzaldehyde. The aldehyde is a versatile intermediate for numerous reactions, including reductive aminations, Wittig reactions, and aldol or Claisen-Schmidt condensations for building molecular complexity.
Protocol 2: Mild Hydrolysis to an Aldehyde
Rationale: Benzal chlorides can be hydrolyzed to the corresponding aldehyde under aqueous conditions, often catalyzed by a weak acid or base. Using a biphasic system with a phase-transfer catalyst can facilitate the reaction if the starting material has poor water solubility.
-
Materials:
-
This compound
-
Water
-
Calcium Carbonate (CaCO₃) or Sodium Bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and a suspension of calcium carbonate (2.5 eq.) in water.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. The CaCO₃ acts as an HCl scavenger, preventing side reactions.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extract the filtrate with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to afford 4-(Trifluoromethyl)benzaldehyde, which can be used directly or purified by distillation.
-
Application in Heterocycle Synthesis: A Pathway to Bioactive Scaffolds
The true power of a building block is realized when it provides efficient access to privileged scaffolds in medicinal chemistry, such as trifluoromethylated heterocycles.[7][17][18] The aldehyde derived from this compound is an excellent starting point for synthesizing pyrazole-containing structures, which are central to drugs like Celecoxib.[19][20][21]
Caption: Synthetic pathway from building block to a pyrazole core.
This pathway highlights how a simple hydrolysis transforms the building block into a key intermediate for a Claisen condensation, a standard method for creating the 1,3-dicarbonyl moiety required for pyrazole synthesis.[21][22]
Integration into the Drug Discovery Workflow
Employing pre-functionalized, high-value building blocks like this compound is a key strategy for accelerating drug discovery timelines. It allows for the late-stage introduction of a critical pharmacophore (-CF₃) and provides a versatile handle (masked aldehyde) for rapid library synthesis and structure-activity relationship (SAR) studies.
Caption: Role of the building block in an iterative drug discovery cycle.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound must be handled with appropriate care.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[23] It may also cause respiratory irritation. It is a lachrymator.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[23]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep containers tightly sealed when not in use.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.
-
Recommended storage temperature is typically 2-8 °C.[24]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. [23][25]
Conclusion
This compound is more than a simple reagent; it is a strategic asset in medicinal chemistry. Its value is derived from the synergistic combination of the pharmacologically crucial trifluoromethyl group and the synthetically versatile benzal chloride functionality. By serving as a stable and reactive precursor to both geminally di-substituted structures and the corresponding aldehyde, it provides chemists with a reliable and efficient tool to accelerate the design and synthesis of novel therapeutics with enhanced drug-like properties.
References
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- PubMed. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity.
- ACS Publications. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- PubMed Central. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- Wikipedia. Trifluoromethyl group.
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Chem-Impex. 4-(Trifluoromethyl)benzyl chloride.
- Loughborough University Research Repository. The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators.
- ACS Publications. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- ResearchGate. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF.
- PubMed Central. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
- ResearchGate. Selected examples of trifluoromethylated heterocycles in fluoro‐pharmaceuticals.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate.
- 4-(Trifluoromethoxy)benzyl Chloride: Properties, Applications, and Suppliers.
- Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- ACS Publications. New Celecoxib Derivatives as Anti-Inflammatory Agents.
- ACS Publications. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene.
- Cenmed Enterprises. 4-(Trifluoromethyl)benzyl Chloride (C007B-284695).
- ResearchGate. Synthesis of the celecoxib‐based derivatives (34a–m).
- The Strategic Importance of 4-(Trifluoromethyl)benzoyl Chloride Suppliers.
- Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
- Chemistry LibreTexts. 7.9: Two Mechanisms for Nucleophilic Substitution.
- Nucleophilic Substitution Reactions.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 13. nbinno.com [nbinno.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. chemimpex.com [chemimpex.com]
- 25. 4-Trifluoromethylbenzyl chloride - Safety Data Sheet [chemicalbook.com]
Synthetic Protocols & Applications: A Guide to 4-(Trifluoromethyl)benzal Chloride
Introduction: The Strategic Value of 4-(Trifluoromethyl)benzal Chloride
To the community of researchers, synthetic chemists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. This compound, also known as 4-(dichloromethyl)benzotrifluoride, serves as a robust and versatile chemical intermediate. While it possesses its own reactivity, its primary utility in synthetic chemistry is as a stable and readily available precursor to 4-(trifluoromethyl)benzaldehyde.
The geminal dichloromethyl group of this compound is primed for hydrolysis, providing a controlled and high-yielding pathway to the corresponding aldehyde. This transformation is pivotal, as the aldehyde functionality opens a gateway to a vast landscape of carbon-carbon and carbon-nitrogen bond-forming reactions. The potent electron-withdrawing nature of the para-trifluoromethyl group significantly activates the aldehyde carbonyl towards nucleophilic attack, making it a superior substrate for a multitude of subsequent transformations.
This technical guide provides an in-depth exploration of the synthesis and application of this compound. We will begin by detailing the fundamental conversion of this compound to its aldehyde derivative and then explore key, high-impact synthetic protocols that utilize the resulting aldehyde, including olefination and reductive amination reactions. Each protocol is presented with an emphasis on the underlying mechanistic principles and practical experimental considerations to ensure reliable and reproducible outcomes in your laboratory.
Safety & Handling of this compound
As with all reactive chemical intermediates, proper handling of this compound is paramount. While specific toxicity data for this compound is not extensively documented, its structural similarity to other benzal and benzyl chlorides necessitates caution. These compounds are typically lachrymatory, corrosive, and can cause severe skin and eye irritation or burns.
General Handling Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), tightly fitting safety goggles, a face shield, and a lab coat.
-
Respiratory Protection: For operations with a potential for aerosolization or high vapor concentrations, use a respirator with a suitable organic vapor cartridge.
-
Moisture Sensitivity: Benzal chlorides can be sensitive to moisture. Store in a tightly sealed container in a cool, dry place.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Core Application: Hydrolysis to 4-(Trifluoromethyl)benzaldehyde
The most fundamental and widely utilized application of this compound is its conversion to 4-(trifluoromethyl)benzaldehyde. The hydrolysis of the geminal dichloromethyl group is a robust transformation that can be achieved under acidic conditions. This reaction proceeds via the formation of a transient diol which readily eliminates water to yield the stable aldehyde. The use of a strong acid catalyst facilitates the process, which can often be driven to completion with high efficiency.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol is adapted from established procedures for the acid-catalyzed hydrolysis of benzal chlorides. It provides a reliable method for the preparation of 4-(trifluoromethyl)benzaldehyde, a key synthetic intermediate.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~32-37%)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane (for extraction)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Acid: Add a 10-fold molar excess of water, followed by concentrated hydrochloric acid to achieve a final acid concentration of approximately 25%.
-
Hydrolysis: Heat the vigorously stirred biphasic mixture to reflux (typically around 105-110 °C). The reaction progress can be monitored by the cessation of HCl gas evolution. The reflux is typically maintained for 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with water.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes of the reaction mixture).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-(trifluoromethyl)benzaldehyde can be purified by vacuum distillation to yield a colorless oil.
| Property | Value | Reference |
| Boiling Point | 70-71 °C at 20 mbar | |
| Refractive Index (n²⁰/D) | 1.4639 | |
| Purity | >98% (typically achieved by distillation) |
Table 1: Physical Properties of 4-(Trifluoromethyl)benzaldehyde.
Synthetic Applications of 4-(Trifluoromethyl)benzaldehyde
The resulting 4-(trifluoromethyl)benzaldehyde is a highly valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its enhanced electrophilicity makes it an excellent substrate for a variety of classical organic reactions.
Application 1: Wittig Olefination for Stilbene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The reaction of 4-(trifluoromethyl)benzaldehyde with a suitable benzyltriphenylphosphonium salt provides a direct route to trifluoromethylated stilbene derivatives, which are of interest for their optical and electronic properties.
Protocol 2: Synthesis of (E)-1-phenyl-2-(4-(trifluoromethyl)phenyl)ethene
This protocol describes a typical Wittig olefination using a semi-stabilized ylide, which generally favors the formation of the (E)-alkene.
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium methoxide (NaOMe) or other suitable strong base
-
Anhydrous Methanol or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous methanol. To this stirred suspension, add sodium methoxide (1.1 eq) portion-wise at room temperature. Stir the resulting mixture for 1 hour. A color change (typically to yellow or orange) indicates the formation of the ylide.
-
Aldehyde Addition: Add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol dropwise to the ylide solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quenching and Solvent Removal: Quench the reaction by adding a small amount of water. Remove the methanol under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and water. Separate the layers, and extract the aqueous phase with additional dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product contains the desired stilbene and triphenylphosphine oxide. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure (E)-stilbene product.
Application 2: Reductive Amination for Benzylamine Synthesis
Reductive amination is a highly efficient, one-pot method for the synthesis of amines from carbonyl compounds. The reaction of 4-(trifluoromethyl)benzaldehyde with an amine (or ammonia source) first forms an imine intermediate, which is then reduced in situ to the corresponding amine. The resulting 4-(trifluoromethyl)benzylamine derivatives are valuable building blocks in medicinal chemistry.
Protocol 3: One-Pot Synthesis of N-Benzyl-1-(4-(trifluoromethyl)phenyl)methanamine
This protocol details a direct reductive amination using sodium borohydride as the reducing agent, a method well-suited for laboratory-scale synthesis.
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Benzylamine
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (approx. 10 mL per mmol of aldehyde). Add benzylamine (1.0 eq) to the solution and stir at room temperature for 30-60 minutes to allow for the in situ formation of the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC until the imine intermediate is fully consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water.
-
Solvent Removal and Extraction: Remove the bulk of the methanol under reduced pressure. Extract the resulting aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the product by column chromatography on silica gel to afford the pure secondary amine.
| Reaction Type | Reagents | Typical Yields | Reference for Analogy |
| Wittig Olefination | Phosphonium Salt, Base | 70-95% | , |
| Reductive Amination | Amine, NaBH₄ or H₂/Catalyst | 80-98% | , |
| Aldol Condensation | Ketone, Base (e.g., NaOH) | 60-90% |
Table 2: Summary of Key Synthetic Transformations of 4-(Trifluoromethyl)benzaldehyde.
Conclusion
This compound is a valuable and cost-effective intermediate whose synthetic potential is primarily realized through its efficient conversion to 4-(trifluoromethyl)benzaldehyde. The protocols detailed herein provide robust and reproducible methods for this key hydrolysis step, as well as for subsequent high-impact transformations such as Wittig olefination and reductive amination. The enhanced reactivity conferred by the trifluoromethyl group makes 4-(trifluoromethyl)benzaldehyde an exceptional substrate for the synthesis of a diverse array of complex molecules. By leveraging these detailed application notes, researchers and drug development professionals can confidently incorporate this versatile building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities.
References
- Centers for Disease Control and Prevention. (Date unavailable). BENZYL CHLORIDE. [Link]
- Carl ROTH. (Date unavailable).
4-(Trifluoromethyl)benzal chloride in Suzuki coupling reactions.
Application Note & Protocol
Topic: The Strategic Application of 4-(Trifluoromethyl)benzal Chloride in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of diarylmethane scaffolds, particularly those bearing trifluoromethyl (CF₃) groups, is of paramount importance in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the CF₃ moiety. This application note provides a comprehensive guide to the use of this compound as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic nuances specific to C(sp³)-hybridized benzylic chlorides, present a robust and detailed experimental protocol, and offer insights into reaction optimization. This guide is designed to empower researchers to efficiently construct complex trifluoromethylated diarylmethane derivatives.
Introduction: The Significance of Trifluoromethylated Diarylmethanes
Diarylmethane structures are privileged motifs in a vast array of biologically active compounds and functional materials. The incorporation of a trifluoromethyl group (CF₃) can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after functional group in drug design. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for C-C bond formation, prized for its mild conditions and exceptional functional group tolerance.[1] While traditionally applied to C(sp²)-C(sp²) couplings, its application to C(sp³)-hybridized electrophiles like benzylic halides opens a direct and efficient pathway to valuable diarylmethane products.[2]
This compound is an attractive substrate in this context. The electron-withdrawing nature of the CF₃ group can influence the reactivity of the benzylic chloride, while the inherent challenges of coupling C(sp³) halides—such as slower oxidative addition rates compared to bromides and potential side reactions—necessitate carefully optimized protocols.[2]
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle with Benzylic Chlorides
The catalytic cycle for the Suzuki-Miyaura coupling of this compound involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3] However, the use of a benzylic halide introduces specific mechanistic features, particularly in the initial oxidative addition step.
-
Step 1: Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the this compound. Unlike the concerted addition typical for aryl halides, the oxidative addition to benzylic halides is widely understood to proceed via an Sₙ2-type pathway. This nucleophilic attack by the Pd(0) center on the benzylic carbon results in the inversion of stereochemistry at that center.[4][5][6] This step forms a Pd(II) intermediate, which is often the rate-determining step for benzylic chlorides.[2]
-
Step 2: Transmetalation: This step requires the activation of the arylboronic acid with a base. The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7][8] This boronate complex then transfers its aryl group to the palladium(II) center, displacing the halide ligand and forming a new diorganopalladium(II) intermediate. The presence of water is often crucial, as it can facilitate the formation of palladium hydroxo complexes or trihydroxyborates, which are key intermediates in the transmetalation process under weak base conditions.[9][10][11]
-
Step 3: Reductive Elimination: This is the final, product-forming step. The two organic groups (the 4-(trifluoromethyl)benzyl and the aryl group) on the palladium(II) center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. This step typically proceeds with retention of configuration at the metal center.[3]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
Application Notes & Protocols: The Strategic Role of 4-(Trifluoromethyl)benzal Chloride in Modern Agrochemical Synthesis
Abstract
The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern agrochemical design.[1][2] This moiety can dramatically enhance a compound's efficacy by modifying its lipophilicity, metabolic stability, and binding affinity to target sites.[2] 4-(Trifluoromethyl)benzal chloride (CAS No. 706-45-6) emerges as a pivotal, yet often indirect, building block in this context. While not typically incorporated directly into the final active ingredient, its true value lies in its efficient and controlled conversion to 4-(Trifluoromethyl)benzaldehyde. This aldehyde is a highly versatile intermediate, serving as the launchpad for constructing the critical trifluoromethylphenyl fragments found in a range of advanced pesticides. This guide provides an in-depth exploration of the chemistry of this compound, its transformation into the key aldehyde intermediate, and detailed protocols for its subsequent application in synthesizing agrochemical precursors.
The Trifluoromethyl Group: A Pillar of Agrochemical Innovation
The trifluoromethyl (CF₃) group is a powerful tool in the agrochemical chemist's arsenal. Its unique properties distinguish it from a simple methyl or chloro group:
-
High Electronegativity: The CF₃ group is strongly electron-withdrawing, which can significantly alter the electronic properties of an aromatic ring, influencing reaction pathways and the pKa of nearby functional groups.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes the CF₃ group highly resistant to oxidative metabolism by enzymes in target pests, weeds, or the environment, often prolonging the bioavailability and activity of the pesticide.[2]
-
Increased Lipophilicity: The CF₃ group can increase the lipophilicity of a molecule, which may enhance its ability to penetrate biological membranes, such as the waxy cuticle of a plant leaf or the exoskeleton of an insect.[2]
These attributes have led to the widespread incorporation of CF₃ groups in numerous successful commercial agrochemicals, including herbicides, insecticides, and fungicides.[1][3]
Core Chemistry: From Benzal Chloride to a Versatile Aldehyde
This compound (α,α-dichloro-4-(trifluoromethyl)toluene) is primarily valued as a stable, transportable, and cost-effective precursor to 4-(Trifluoromethyl)benzaldehyde. The geminal dichlorides are readily hydrolyzed under controlled conditions, a reaction that forms the foundation of its utility.
The causality behind this synthetic choice is clear: direct, large-scale synthesis or storage of the aldehyde can present challenges such as oxidation. The benzal chloride derivative provides a robust intermediate that can be converted to the more reactive aldehyde on-demand, just prior to its use in more complex downstream reactions.
Logical Workflow: The Centrality of Hydrolysis
The following workflow illustrates the strategic position of this compound as a gateway to diverse agrochemical synthons.
Caption: Synthetic utility workflow of this compound.
Application Note: Synthesis of a Precursor for Benzpyrimoxan-Type Insecticides
Benzpyrimoxan is an insecticide whose synthesis utilizes 4-trifluoromethyl benzyl alcohol as a key raw material.[4] This alcohol can be efficiently produced in a two-step sequence starting from this compound, demonstrating a direct and practical application pathway.
-
Step 1: Hydrolysis. The benzal chloride is first converted to 4-(Trifluoromethyl)benzaldehyde.
-
Step 2: Reduction. The resulting aldehyde is then reduced to the corresponding primary alcohol.
This two-step process is highly efficient and utilizes standard, scalable organic chemistry transformations. The electron-withdrawing CF₃ group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it an excellent substrate for hydride-based reducing agents.[5]
Physicochemical Data of Key Compounds
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| This compound | 706-45-6 | C₈H₅Cl₂F₃ | 229.03 | Liquid | 82-84 / 10 mmHg |
| 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | C₈H₅F₃O | 174.12 | Colorless oil | 64 / 12 mmHg[6] |
| 4-(Trifluoromethyl)benzyl alcohol | 349-82-6 | C₈H₇F₃O | 176.14 | Solid | 55-57 (Melting Point) |
Experimental Protocols
Safety Precaution: These protocols involve corrosive and reactive chemicals. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Hydrolysis of this compound
This protocol details the conversion of the benzal chloride to the key aldehyde intermediate. The use of a catalyst like zinc chloride or a strong acid facilitates the displacement of the chloride ions by water.[7]
-
Materials:
-
This compound (1.0 eq)
-
Water (10-20 eq)
-
Zinc chloride (ZnCl₂, 0.1 eq) or concentrated Sulfuric Acid (H₂SO₄, catalytic)
-
Dichloromethane (DCM) or Toluene for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 22.9 g, 0.1 mol) and the catalyst (e.g., 1.36 g ZnCl₂).
-
Add water (e.g., 36 mL, 2.0 mol) to the flask.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The reaction is biphasic.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (staining with 2,4-dinitrophenylhydrazine solution). The reaction is typically complete within 4-8 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL, to neutralize any acid), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 4-(Trifluoromethyl)benzaldehyde can be purified by vacuum distillation to yield a colorless oil.
-
-
Expected Outcome:
-
Yield: >90%
-
Purity (by GC): >98%
-
Characterization: ¹H NMR, ¹⁹F NMR, and IR spectroscopy should confirm the structure.
-
Protocol 2: Reduction of 4-(Trifluoromethyl)benzaldehyde to 4-(Trifluoromethyl)benzyl Alcohol
This protocol describes the synthesis of a key precursor for insecticides like Benzpyrimoxan.[4] Sodium borohydride is a mild and selective reducing agent suitable for this transformation.
-
Materials:
-
4-(Trifluoromethyl)benzaldehyde (1.0 eq) from Protocol 1
-
Sodium borohydride (NaBH₄, 0.5 eq)
-
Methanol or Ethanol
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve 4-(Trifluoromethyl)benzaldehyde (e.g., 17.4 g, 0.1 mol) in methanol (150 mL) in an Erlenmeyer flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (e.g., 1.9 g, 0.05 mol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until all the starting aldehyde has been consumed.
-
Carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to neutralize excess NaBH₄ and hydrolyze borate esters.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
The product, 4-(Trifluoromethyl)benzyl alcohol, can be purified by recrystallization from a hexanes/ethyl acetate mixture to yield a white solid.
-
-
Expected Outcome:
-
Yield: >95%
-
Purity (by GC/HPLC): >99%
-
Characterization: The disappearance of the aldehyde peak (~9-10 ppm) and the appearance of a benzylic CH₂ peak (~4.7 ppm) and a hydroxyl peak in the ¹H NMR spectrum confirms the conversion.
-
Conclusion
This compound serves as a highly effective and strategic precursor in agrochemical synthesis. Its primary role is to provide a stable and accessible source of 4-(Trifluoromethyl)benzaldehyde, a versatile intermediate that is central to the construction of various active ingredients. The protocols provided herein demonstrate a robust and high-yielding pathway from the benzal chloride to a key alcohol synthon, illustrating the compound's critical position in the value chain of modern crop protection agents. Understanding this two-step activation strategy is essential for researchers and process chemists aiming to leverage the powerful effects of the trifluoromethyl group in novel agrochemical design.
References
- Vertex AI Search. (2025). Trifluoromethylated Building Blocks: Key to Advanced Agrochemicals.
- FAO AGRIS. (n.d.). Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- MDPI. (n.d.).
- Vertex AI Search. (2026).
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- New Drug Approvals. (n.d.). Fipronil.
- Google Patents. (n.d.). US20130030190A1 - Process for synthesis fipronil.
- AERU - University of Hertfordshire. (n.d.). Fluazifop-butyl (Ref: SL 236).
- Wikipedia. (n.d.). Fluazifop.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
- Google Patents. (n.d.). US9029564B2 - Process for synthesis of fipronil.
- Indian Patents. (n.d.). 271132:A PROCESS FOR THE SYNTHESIS OF FIPRONIL.
- ResearchGate. (2016). Recent synthetic approaches to fipronil, a super-effective and safe pesticide.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl chloride.
- MDPI. (n.d.).
- Google Patents. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: Synthesis of Novel Agrochemicals Using 2,3,4,5-Tetrafluorobenzoyl Chloride as a Building Block.
- ChemicalBook. (n.d.). Fluazifop-P-butyl synthesis.
- ResearchGate. (n.d.). Synthesis and Pesticidal Activity of 3-(2-Chloro-4-trifluoromethyl)phenoxy Benzoylhydrazones.
- Semantic Scholar. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
- ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
- Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
- PubChem - NIH. (n.d.). Fluazifop-butyl.
- Vertex AI Search. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- ISK. (n.d.). FLUAZIFOP-P-BUTYL.
- Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 5. nbinno.com [nbinno.com]
- 6. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]
Application Notes & Protocols: Derivatization of Primary Amines with 4-(Trifluoromethyl)benzal chloride to Yield N-Benzylidene Schiff Bases
Introduction: The Strategic Value of Trifluoromethylated Schiff Bases
The derivatization of primary amines is a cornerstone technique in both synthetic chemistry and chemical analysis. It involves the transformation of a primary amine into a derivative with altered physicochemical properties, enhancing its utility for specific applications. This guide focuses on the reaction of primary amines with 4-(Trifluoromethyl)benzal chloride or its more common synthetic equivalent, 4-(Trifluoromethyl)benzaldehyde, to form N-(4-(trifluoromethyl)benzylidene) Schiff bases.
Schiff bases, compounds containing an imine or azomethine group (-C=N-), are pivotal intermediates in organic synthesis and are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring of the derivatizing agent imparts unique and highly desirable characteristics to the resulting Schiff base. The -CF3 group is a powerful tool in drug design, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by acting as a bioisostere for other groups.[3][4]
This document provides a comprehensive overview of the underlying reaction mechanism, a detailed, field-proven protocol for the synthesis and characterization of a model trifluoromethylated Schiff base, and a discussion of its applications for researchers in medicinal chemistry, drug development, and advanced analytical sciences.
Scientific Principles and Reaction Mechanism
The Schiff Base Condensation Reaction
The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone), proceeding through a nucleophilic addition-elimination mechanism.[5][6]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the benzaldehyde derivative. This forms a zwitterionic intermediate.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs, leading to the formation of a neutral aminoalcohol intermediate, commonly known as a carbinolamine.[6]
-
Dehydration: The carbinolamine is then protonated at the oxygen atom, typically under mildly acidic conditions, which transforms the hydroxyl group into a good leaving group (water). The lone pair on the nitrogen atom then helps to expel the water molecule, forming a resonance-stabilized iminium ion.
-
Deprotonation: A base (such as another amine molecule or the solvent) removes the proton from the nitrogen atom, yielding the final, neutral imine (Schiff base) product and regenerating the acid catalyst.
The entire process is reversible, and the removal of water is often necessary to drive the reaction equilibrium towards the product side.[7]
Mechanistic Diagram
The following diagram illustrates the key steps in the formation of an N-benzylidene Schiff base.
Caption: Figure 1: Reaction Mechanism for Schiff Base Formation.
The Role of the 4-(Trifluoromethyl) Group
The incorporation of a -CF3 group is a deliberate strategy, not an arbitrary choice. Its properties significantly influence the final molecule.
| Property | Influence of the -CF3 Group | Implication in Research & Development |
| Lipophilicity | Significantly increases the molecule's oil/water partition coefficient (Hansch π value of +0.88).[4] | Enhances the ability of a drug candidate to cross biological membranes, potentially improving bioavailability and cell permeability. |
| Metabolic Stability | The Carbon-Fluorine bond is exceptionally strong (485 kJ/mol vs. 414 kJ/mol for C-H), making the -CF3 group highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes).[4] | Increases the in-vivo half-life of a drug, reducing the required dosage and frequency of administration. |
| Electronic Effect | Acts as a strong electron-withdrawing group through induction, deactivating the aromatic ring. | Modulates the electronic properties of the Schiff base, which can tune its reactivity, coordination chemistry with metals, and binding interactions with biological targets.[4] |
| Binding Interactions | Can participate in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a protein's active site. | Can lead to stronger and more selective binding to a target enzyme or receptor, improving potency and reducing off-target effects. |
Experimental Protocol: Synthesis of N-(4-(trifluoromethyl)benzylidene)aniline
Objective
To provide a reliable, step-by-step method for synthesizing a model trifluoromethylated Schiff base from a primary aromatic amine (aniline) and 4-(Trifluoromethyl)benzaldehyde. This protocol can be adapted for various primary amines.
Materials and Reagents
-
Aniline (purified by distillation if necessary)
-
4-(Trifluoromethyl)benzaldehyde
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker and Glass rod
-
Büchner funnel and filter paper
-
Ice bath
Experimental Workflow Diagram
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Procedure
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 4-(Trifluoromethyl)benzaldehyde (e.g., 1.74 g, 10 mmol) in 20 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is fully dissolved.
-
Amine Addition: To the stirring solution, add 1.0 equivalent of aniline (e.g., 0.93 g, 10 mmol) dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the dehydration step.[6] A slight color change or warming may be observed.
-
Reaction (Reflux): Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).[5]
-
Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid product may begin to crystallize. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water while stirring vigorously. A precipitate (typically yellow or off-white) of the crude Schiff base will form.[6]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any residual acid and unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude solid to a clean beaker and dissolve it in a minimal amount of hot ethanol. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.
Safety Precautions
-
Perform all steps in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aniline is toxic and can be absorbed through the skin. Handle with care.
-
Organic solvents are flammable. Keep away from open flames or spark sources.
Characterization and Data Analysis
Confirming the identity and purity of the final product is a critical step.
| Technique | Purpose | Expected Observations for N-(4-(trifluoromethyl)benzylidene)aniline |
| Melting Point | Assess purity. | A sharp, defined melting point range consistent with literature values. |
| FT-IR Spectroscopy | Identify functional groups. | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong imine C=N stretch (~1620-1640 cm⁻¹). |
| ¹H NMR | Confirm structure. | A characteristic singlet for the imine proton (-CH=N-) in the δ 8.0-8.5 ppm region. Aromatic protons will appear in the δ 7.0-8.0 ppm range. |
| ¹³C NMR | Confirm carbon backbone. | A signal for the imine carbon (-CH=N-) around δ 150-160 ppm. A quartet for the -CF₃ carbon due to C-F coupling. |
| ¹⁹F NMR | Confirm presence of -CF₃. | A sharp singlet around δ -60 to -65 ppm (relative to CFCl₃). |
| Mass Spectrometry | Determine molecular weight. | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product (C₁₄H₁₀F₃N ≈ 249.23 g/mol ). |
Applications and Further Considerations
Applications in Drug Discovery
The N-(4-(trifluoromethyl)benzylidene) scaffold is a "privileged structure" in medicinal chemistry. The ease of synthesis allows for the rapid creation of a library of compounds by varying the amine component. These derivatives are frequently screened for a wide range of biological activities:
-
Antimicrobial Agents: The imine functionality is crucial for antimicrobial activity, and the -CF3 group can enhance potency.[1][8]
-
Anticancer Agents: Many Schiff bases exhibit cytotoxicity against cancer cell lines through various mechanisms, including apoptosis induction.[1]
-
Enzyme Inhibition: The scaffold can be designed to fit into the active sites of specific enzymes, such as cholinesterases, making them relevant for neurodegenerative disease research.[9]
Applications in Analytical Chemistry
This reaction serves as an effective derivatization protocol for the quantitative analysis of primary amines in complex matrices (e.g., biological fluids, environmental samples) using techniques like HPLC or GC-MS.
-
Improved Chromatography: The derivatization increases the molecular weight and hydrophobicity of polar amines, improving their retention and peak shape on reverse-phase HPLC columns.[10][11]
-
Enhanced Detection: The benzoyl group provides a strong UV chromophore for HPLC-UV detection. For GC-MS, the -CF3 group can be advantageous for Electron Capture Detection (ECD), a highly sensitive detection method for electrophilic compounds.
Protocol Optimization
-
Amine Substrate: The protocol is robust for a wide range of aromatic and aliphatic primary amines. Reaction times may need to be adjusted based on the nucleophilicity of the amine.
-
Catalyst: While a few drops of acetic acid are generally sufficient, other acid catalysts can be used. For highly sensitive substrates, the reaction can sometimes proceed without a catalyst, albeit more slowly.
-
Solvent-Free Conditions: For certain substrates, a "green chemistry" approach involving the grinding of the solid amine and aldehyde at room temperature, sometimes with a solid catalyst, can be effective and high-yielding.[12]
References
- Benchchem. (n.d.). Application Notes and Protocols for Schiff Base Formation with 4-[Methyl(propyl)amino]benzaldehyde.
- Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE.
- Chem Help ASAP. (2022, January 24).
- Journal of Chemical Education. (n.d.). Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory.
- International Journal of Chemical Studies. (2024).
- Journal of Chemistry and Technologies. (2016).
- Journal of Chemical and Pharmaceutical Research. (2011).
- An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE.
- Taylor & Francis Online. (n.d.). Liquid crystals of 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups.
- ResearchGate. (n.d.).
- Chemguide. (n.d.).
- National Institutes of Health (NIH). (2024).
- Land of Chemistry. (2024, May 13). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide [Video]. YouTube.
- ResearchGate. (n.d.). Catalytic Methods for Imine Synthesis | Request PDF.
- PubMed. (n.d.).
- Vijay Kumar Sethi. (2020, November 21). Chemistry 12 Chapter 13 Amines #Chemical Reactions of Amines [Video]. YouTube.
- Chemical Science (RSC Publishing). (2014).
- MDPI. (n.d.).
- ACS Omega. (n.d.).
- PubMed Central (PMC). (n.d.). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.
- Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.).
- ACS Publications. (n.d.). The Chemistry of Imines. Chemical Reviews.
- PubMed Central (PMC). (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
- PubMed Central (PMC). (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
- ACS Publications. (2021).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- Google Patents. (n.d.).
- International Union of Crystallography (IUCr). (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemijournal.com [chemijournal.com]
- 6. globalconference.info [globalconference.info]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. jocpr.com [jocpr.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(Trifluoromethyl)benzal Chloride Derivatives
Introduction: The Significance of Trifluoromethylated Benzal Chlorides in Modern Chemistry
4-(Trifluoromethyl)benzal chloride and its derivatives are pivotal intermediates in the synthesis of a wide array of high-value chemical entities. The presence of the trifluoromethyl (-CF₃) group imparts unique properties, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making these compounds highly sought after in the pharmaceutical and agrochemical industries.[1][2] These building blocks are integral to the development of novel drugs, including anti-inflammatory and anti-cancer agents, as well as potent herbicides and pesticides.[1][2]
This guide provides a comprehensive overview of the scalable synthesis of this compound, focusing on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of the key synthetic steps, address the critical safety and engineering challenges associated with scale-up, and provide detailed protocols for synthesis, purification, and subsequent transformations.
Synthetic Strategy: From Toluene to Benzal Chloride
The most industrially viable route to this compound is the free-radical side-chain chlorination of 4-(trifluoromethyl)toluene. This process is typically initiated by ultraviolet (UV) light and involves the sequential substitution of the benzylic hydrogens with chlorine atoms.[3][4] The reaction proceeds through a chain mechanism, yielding a mixture of 4-(trifluoromethyl)benzyl chloride, this compound, and 4-(trifluoromethyl)benzotrichloride.[3] Careful control of reaction parameters is paramount to selectively obtain the desired benzal chloride.
An alternative approach for smaller-scale or more controlled chlorination involves the use of N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5][6] While these reagents can offer greater selectivity and are often easier to handle than gaseous chlorine, their cost and atom economy can be limiting factors for large-scale industrial production.[6]
Below is a diagram illustrating the primary photochemical chlorination pathway.
Caption: Reaction scheme for the photochemical side-chain chlorination of 4-(trifluoromethyl)toluene.
Scale-Up Protocol: Photochemical Chlorination of 4-(Trifluoromethyl)toluene
This protocol details the synthesis of this compound on a multi-kilogram scale. The primary challenge in scaling up this reaction is managing its exothermic nature and ensuring selective dichlorination while minimizing over-chlorination to the benzotrichloride.[7][8]
Equipment and Reagents
| Equipment | Specifications |
| Reaction Vessel | Glass-lined steel reactor (e.g., 100 L), equipped with a mechanical stirrer, thermocouple, reflux condenser, and a gas inlet tube. |
| UV Lamp | High-pressure mercury vapor lamp with a quartz immersion well. |
| Gas Scrubber | Caustic scrubber (e.g., NaOH solution) to neutralize HCl off-gas. |
| Reagents | 4-(Trifluoromethyl)toluene, Chlorine gas, Nitrogen gas. |
Experimental Procedure
-
Reactor Preparation: Ensure the reactor is clean and dry to prevent unwanted side reactions and corrosion.[9] Purge the reactor with nitrogen to create an inert atmosphere.
-
Charging the Reactor: Charge the reactor with 4-(trifluoromethyl)toluene.
-
Reaction Initiation: Begin stirring and heat the reactor contents to the desired temperature (typically 110-120°C).[10] Once the temperature is stable, turn on the UV lamp.
-
Chlorine Gas Addition: Slowly introduce chlorine gas below the surface of the reaction mixture at a controlled rate. The reaction is exothermic, and the rate of chlorine addition should be adjusted to maintain the desired reaction temperature.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC). The relative peak areas of the starting material, benzyl chloride, benzal chloride, and benzotrichloride will indicate the extent of chlorination.
-
Reaction Termination: Once the desired ratio of benzal chloride is achieved, stop the flow of chlorine gas and turn off the UV lamp.
-
Nitrogen Purge: Purge the reactor with nitrogen to remove any residual chlorine gas and HCl.
-
Work-up and Purification: The crude reaction mixture is typically purified by fractional vacuum distillation to separate the different chlorinated species.[3]
Safety Considerations for Scale-Up
Scaling up photochemical chlorination reactions introduces significant safety hazards that must be meticulously managed.[7][12]
-
Thermal Runaway: The reaction is highly exothermic. A failure in the cooling system or an uncontrolled addition of chlorine can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction.[11][13] Continuous monitoring of the internal reaction temperature is crucial.[11]
-
Handling of Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All operations involving chlorine must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. A robust gas scrubbing system is essential to neutralize the unreacted chlorine and the HCl byproduct.[12]
-
UV Light Exposure: Direct exposure to high-intensity UV radiation is harmful. The UV lamp should be properly shielded.
-
Material Compatibility: The presence of HCl requires the use of corrosion-resistant materials, such as glass-lined reactors.[9]
Caption: A workflow diagram for the scale-up synthesis of this compound.
Conversion to 4-(Trifluoromethyl)benzoyl Chloride
This compound can be readily converted to the more stable and synthetically versatile 4-(trifluoromethyl)benzoyl chloride. This is typically achieved through hydrolysis to the corresponding benzoic acid, followed by chlorination.[14] Alternatively, direct hydrolysis of the related benzotrichloride can also yield the benzoyl chloride.[3]
Protocol: Synthesis of 4-(Trifluoromethyl)benzoyl Chloride from 4-(Trifluoromethyl)benzoic Acid
This protocol is adapted from a standard laboratory procedure and can be scaled accordingly.[14]
| Reagents | Molar Ratio |
| 4-(Trifluoromethyl)benzoic acid | 1.0 equiv |
| Oxalyl chloride | 1.1 equiv |
| Dimethylformamide (DMF) | catalytic |
| Dichloromethane (DCM) | solvent |
-
Reaction Setup: In a suitable reactor, dissolve 4-(trifluoromethyl)benzoic acid in dichloromethane. Add a catalytic amount of DMF.
-
Addition of Oxalyl Chloride: Cool the mixture to 0-10°C and slowly add oxalyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain crude 4-(trifluoromethyl)benzoyl chloride. Further purification can be achieved by vacuum distillation.[15]
Conclusion
The scale-up synthesis of this compound derivatives is a challenging yet essential process for the chemical industry. By understanding the underlying reaction mechanisms, carefully controlling reaction parameters, and prioritizing safety, researchers and drug development professionals can successfully produce these valuable intermediates on a large scale. The protocols and considerations outlined in this guide provide a solid foundation for the development of robust and efficient manufacturing processes.
References
- PrepChem. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride.
- ACS Publications. (2023, July 21). Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod.
- Google Patents. (n.d.). CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from Stanford Environmental Health & Safety: [Link]
- Vapourtec. (2022, May 9). Selective Photochemical Continuous Flow Benzylic Monochlorination.
- Chem-Impex. (n.d.). 2-(Trifluoromethyl)benzal chloride.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl chloride.
- ResearchGate. (2025, August 7). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene.
- Google Patents. (n.d.). WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.
- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
- IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
- MDPI. (n.d.). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity. Retrieved from Reaction Chemistry & Engineering (RSC Publishing): [Link]
- Division of Research Safety | Illinois. (2019, September 18). Scale-up Reactions. Retrieved from Division of Research Safety | Illinois: [Link]
- SpringerLink. (2024, November 14). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.
- ResearchGate. (2025, August 10). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- ResearchGate. (n.d.). Synthesis of organic chlorides from chlorine. A Electrophilic....
- J-GLOBAL. (n.d.). Photochemical side-chain chlorination of toluene.
- PubChemLite. (n.d.). 4-(trifluoromethyl)benzyl chloride (C8H6ClF3).
- ResearchGate. (n.d.). Side-chain chlorination of toluene with new photosensitive catalyst.
- Chem-Impex. (n.d.). 4-(Trifluoromethoxy)benzyl chloride.
- PMC - NIH. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide.
- Google Patents. (n.d.). Process for the chlorination of toluene - US4024198A.
- Wikipedia. (n.d.). Photochlorination.
- Green Chemistry (RSC Publishing). (n.d.). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Retrieved from Green Chemistry (RSC Publishing): [Link]
- ResearchGate. (2025, August 10). (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochlorination - Wikipedia [en.wikipedia.org]
- 5. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. icheme.org [icheme.org]
- 13. helgroup.com [helgroup.com]
- 14. prepchem.com [prepchem.com]
- 15. 4-(三氟甲基)苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
The 4-(Trifluoromethyl)benzylidene Acetal: A Strategic Protecting Group for Diol Chemistry in Complex Synthesis
Introduction: Navigating the Landscape of Hydroxyl Protection
In the intricate world of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry and drug development, the judicious selection and application of protecting groups is a cornerstone of success. The ability to mask the reactivity of a specific functional group while transformations are carried out elsewhere in the molecule is paramount. For diols, especially the common 1,2- and 1,3-diol motifs found in carbohydrates and other natural products, cyclic acetals serve as robust and reliable protecting groups. Among these, the benzylidene acetal has long been a workhorse, offering a stable shield under a variety of reaction conditions.
This guide delves into a strategic variant: the 4-(trifluoromethyl)benzylidene acetal . The introduction of the strongly electron-withdrawing trifluoromethyl (CF₃) group onto the phenyl ring significantly modulates the electronic properties of the acetal, thereby influencing its stability, reactivity, and utility in synthetic strategies. This document provides an in-depth exploration of the formation, stability, and deprotection of 4-(trifluoromethyl)benzylidene acetals, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The unique properties imparted by the trifluoromethyl group can offer distinct advantages in the synthesis of complex molecules, making it a valuable tool in the chemist's arsenal.[1][2]
Core Concepts: The 4-(Trifluoromethyl)benzylidene Acetal Advantage
The 4-(trifluoromethyl)benzylidene acetal is formed by the acid-catalyzed reaction of a diol with 4-(trifluoromethyl)benzal chloride or its corresponding aldehyde/dimethyl acetal. This creates a cyclic acetal, typically a 1,3-dioxane or 1,3-dioxolane, which effectively protects the two hydroxyl groups.
The key to the strategic utility of this protecting group lies in the electronic nature of the 4-(trifluoromethyl)phenyl substituent. The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic pull has profound consequences for the acetal's behavior.
Enhanced Stability Towards Acidic Hydrolysis
A common misconception is that electron-withdrawing groups on the phenyl ring of a benzylidene acetal will render it more labile to acidic hydrolysis. However, the opposite is often true. The rate-determining step in the acid-catalyzed hydrolysis of benzylidene acetals is the formation of a stabilized carbocation intermediate upon cleavage of one of the C-O bonds. The electron-withdrawing CF₃ group destabilizes this developing positive charge on the benzylic carbon, thereby slowing down the rate of hydrolysis.[1] This enhanced stability can be a significant advantage in synthetic routes that require acidic conditions for other transformations, allowing the 4-(trifluoromethyl)benzylidene acetal to remain intact where a standard benzylidene acetal might be cleaved.
| Protecting Group | Relative Half-life in Acidic Hydrolysis |
| Benzylidene Acetal | 4 min |
| 4-(Trifluoromethyl)benzylidene Acetal | ~12.3 h |
| 4-Nitrobenzylidene Acetal | ~51.8 h |
| Table 1: A comparative look at the stability of substituted benzylidene acetals, highlighting the significant increase in stability with an electron-withdrawing group like trifluoromethyl. Data is conceptually illustrative based on findings in the literature.[1] |
Experimental Protocols
Protocol 1: Protection of a 1,3-Diol using 4-(Trifluoromethyl)benzaldehyde Dimethyl Acetal
This protocol describes a general procedure for the formation of a 4-(trifluoromethyl)benzylidene acetal from a diol using 4-(trifluoromethyl)benzaldehyde dimethyl acetal, a common and effective reagent for this transformation.[3][4] The use of a dimethyl acetal avoids the production of water as a byproduct, which can complicate reactions that are sensitive to moisture.
Materials:
-
Diol-containing substrate
-
4-(Trifluoromethyl)benzaldehyde dimethyl acetal
-
Anhydrous acetonitrile or N,N-dimethylformamide (DMF)
-
Camphorsulfonic acid (CSA) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Triethylamine (Et₃N)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the diol (1.0 mmol) in anhydrous acetonitrile or DMF (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add 4-(trifluoromethyl)benzaldehyde dimethyl acetal (1.2 mmol, 1.2 equiv).
-
Add a catalytic amount of a Lewis or Brønsted acid. For example, camphorsulfonic acid (0.1 mmol, 0.1 equiv) or Cu(OTf)₂ (0.05 mmol, 0.05 equiv).[4]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol, 0.2 equiv) to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure 4-(trifluoromethyl)benzylidene acetal.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is an equilibrium process. The absence of water drives the reaction towards the formation of the acetal.
-
Acid Catalyst: The acid protonates the oxygen of the dimethyl acetal, making it a better leaving group (methanol) and activating the carbonyl carbon for nucleophilic attack by the diol's hydroxyl groups.
-
Quenching with Triethylamine: This neutralizes the acid catalyst, preventing potential degradation of the product during workup and purification.
Figure 1: Mechanism of 4-(Trifluoromethyl)benzylidene Acetal Formation.
Protocol 2: Deprotection via Acid-Catalyzed Hydrolysis
While the 4-(trifluoromethyl)benzylidene acetal is more stable to acid than its unsubstituted counterpart, it can be cleaved under appropriate acidic conditions. This protocol outlines a standard procedure for this deprotection.
Materials:
-
4-(Trifluoromethyl)benzylidene acetal-protected substrate
-
Acetic acid
-
Water
-
Tetrahydrofuran (THF) or Dioxane
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
Dissolve the 4-(trifluoromethyl)benzylidene acetal (1.0 mmol) in a mixture of acetic acid, water, and THF (e.g., a 3:1:1 ratio, 10 mL total volume).
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected diol.
Causality Behind Experimental Choices:
-
Aqueous Acid: The presence of water is essential for the hydrolysis reaction to proceed, acting as the nucleophile to break the acetal linkage.
-
Co-solvent (THF/Dioxane): Many organic substrates are not soluble in purely aqueous acid. The co-solvent ensures the homogeneity of the reaction mixture.
-
Neutralization: The acidic reaction mixture must be neutralized before extraction to prevent unwanted side reactions and ensure the product is in a neutral form for efficient extraction into the organic phase.
Protocol 3: Regioselective Reductive Cleavage
One of the most powerful applications of benzylidene acetals is their ability to undergo regioselective reductive cleavage to afford a benzyl ether at one of the hydroxyl positions, leaving the other free. The regioselectivity is highly dependent on the choice of hydride reagent and Lewis acid.[5][6] The electron-withdrawing nature of the trifluoromethyl group can influence the coordination of the Lewis acid and thus the regiochemical outcome.
A. Formation of the 6-O-Benzyl Ether (Cleavage at C4-O)
This protocol generally favors the formation of the 6-O-benzyl ether, leaving the C4 hydroxyl group free.[5]
Materials:
-
4-(Trifluoromethyl)benzylidene acetal-protected substrate (e.g., a 4,6-O-protected pyranoside)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
A Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or copper(II) triflate (Cu(OTf)₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
Procedure:
-
Dissolve the 4-(trifluoromethyl)benzylidene acetal (1.0 mmol) in anhydrous DCM or THF (10 mL) under an inert atmosphere and cool to 0 °C.
-
Add the Lewis acid (e.g., TMSOTf, 0.1 equiv).
-
Slowly add a solution of BH₃·THF (1 M in THF, 2.0 mmol, 2.0 equiv).
-
Stir the reaction at 0 °C and allow it to warm to room temperature over several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of triethylamine followed by methanol.
-
Concentrate the reaction mixture under reduced pressure and purify by silica gel column chromatography.
B. Formation of the 4-O-Benzyl Ether (Cleavage at C6-O)
This protocol generally favors the formation of the 4-O-benzyl ether, leaving the C6 hydroxyl group free.[6]
Materials:
-
4-(Trifluoromethyl)benzylidene acetal-protected substrate
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA) or another strong Brønsted acid
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the 4-(trifluoromethyl)benzylidene acetal (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere and cool to -78 °C.
-
Add triethylsilane (2.0 mmol, 2.0 equiv).
-
Slowly add trifluoroacetic acid (2.0 mmol, 2.0 equiv).
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction may require warming to a higher temperature (e.g., -40 °C or 0 °C) for completion.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Figure 2: Regioselective Reductive Cleavage Pathways.
Protocol 4: Deprotection by Catalytic Transfer Hydrogenation
For a complete removal of the benzylidene acetal under neutral conditions, catalytic transfer hydrogenation is an excellent method. This is particularly useful when acid- or base-labile functional groups are present elsewhere in the molecule.[6][7]
Materials:
-
4-(Trifluoromethyl)benzylidene acetal-protected substrate
-
Palladium on carbon (10% Pd/C)
-
Triethylsilane (Et₃SiH) or formic acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
To a solution of the 4-(trifluoromethyl)benzylidene acetal (1.0 mmol) in methanol (10 mL), add 10% Pd/C (10 mol%).
-
To this suspension, add triethylsilane (3.0 mmol, 3.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary to yield the deprotected diol.
Applications in Drug Development and Complex Molecule Synthesis
The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[8] The use of the 4-(trifluoromethyl)benzylidene acetal as a protecting group allows for the introduction of this valuable moiety at a specific location in a molecule during a synthetic sequence. The resulting 4-(trifluoromethyl)benzyl ethers, obtained after regioselective reductive cleavage, can be key intermediates in the synthesis of complex bioactive molecules.
While specific examples in the literature detailing the use of 4-(trifluoromethyl)benzylidene acetals in the total synthesis of complex natural products are still emerging, the principles outlined in this guide provide a solid foundation for its application. The enhanced stability of this protecting group makes it an attractive choice for lengthy synthetic campaigns where multiple acidic steps are required.
Conclusion
The 4-(trifluoromethyl)benzylidene acetal is a valuable and strategic protecting group for diols, offering distinct advantages over the traditional benzylidene acetal. Its enhanced stability towards acidic hydrolysis provides a wider window of compatibility with various reaction conditions. Furthermore, the potential for regioselective reductive cleavage opens up avenues for the controlled elaboration of complex molecules, introducing a 4-(trifluoromethyl)benzyl ether moiety that can be crucial for the biological activity of the final product. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement this powerful protecting group strategy in their synthetic endeavors.
References
- Liu, B., & Thayumanavan, S. (2017). Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. Journal of the American Chemical Society. (Note: This is a review citing the primary source for acetal hydrolysis stability. The specific primary source is not directly provided in the search results, but the review summarizes the key finding).
- Procopio, A., Dalpozzo, R., De Nino, A., Maiuolo, L., Nardi, M., & Romeo, G. (2005). Er(OTf)3 is an efficient Lewis acid catalyst in a mild deprotection of benzylidene derivatives. Organic & Biomolecular Chemistry, 3(22), 4129–4133.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Misra, A. K., & Mandal, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74–78.
- Garegg, P. J., Hultberg, H., & Wallin, S. (1981). A novel, reductive ring-opening of carbohydrate benzylidene acetals, with unusual regioselectivity.
- Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects.
- BenchChem. (2025). Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis.
- Reddy, N. R., Kumar, R., & Baskaran, S. (2019). A Direct Method for the Efficient Synthesis of Benzylidene Acetal at Room Temperature. European Journal of Organic Chemistry, 2019(1), 138-142.
- Tanaka, N., Ogawa, I., Nakajima, N., & Ubukata, M. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H.
- Glycoscience Protocols (GlycoPODv2). (2021). Benzylidene protection of diol. NCBI Bookshelf.
- Bieg, T., & Szeja, W. (1985).
- Crich, D., de la Mora, M., & Vinod, A. U. (2003). Influence of the 4,6-O-benzylidene, 4,6-O-phenylboronate, and 4,6-O-polystyrylboronate protecting groups on the stereochemical outcome of thioglycoside-based glycosylations mediated by 1-benzenesulfinyl piperidine/triflic anhydride and N-iodosuccinimide/trimethylsilyl triflate. The Journal of Organic Chemistry, 68(21), 8142–8148.
- Wikipedia. (n.d.). Benzylidene acetal.
- Kulkarni, S. S., Wang, C. C., Murthy, N., & Hung, S. C. (2018). “One-Pot” Protection, Glycosylation, and Protection–Glycosylation Strategies of Carbohydrates. Chemical Reviews, 118(17), 8025-8104.
- Maki, Y., Nomura, K., Okamoto, R., Izumi, M., Mizutani, Y., & Kajihara, Y. (2020). Acceleration and Deceleration Factors on the Hydrolysis Reaction of 4,6-O-Benzylidene Acetal Group. The Journal of Organic Chemistry, 85(24), 15849–15856.
- Brown, D. S., Ley, S. V., & Vile, S. (1989). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. Tetrahedron Letters, 30(31), 4155-4158.
- Balakumar, V., Aravind, A., & Baskaran, S. (2004). A Highly Regio- and Chemoselective Reductive Cleavage of Benzylidene Acetals with EtAlCl2–Et3SiH. Synlett, 2004(4), 647-650.
- Plass, K. E., Fennie, M. W., & Bergman, R. G. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Journal of the American Chemical Society, 131(36), 13129–13140.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
- Matos, M. J., Varela, C., & Borges, F. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-021.
- Krátký, M., Stolaříková, J., Vinšová, J., & Vávrová, K. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989.
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
Sources
- 1. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Catalytic Conversion of 4-(Trifluoromethyl)benzal Chloride: A Guide to Synthesis of 4-(Trifluoromethyl)benzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed technical guide on the catalytic conversion of 4-(trifluoromethyl)benzal chloride into 4-(trifluoromethyl)benzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The unique electronic properties conferred by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability and binding affinity, make this aldehyde a highly valuable building block.[2] We present and contrast two primary catalytic methodologies: Phase-Transfer Catalysis (PTC) and Lewis Acid-Catalyzed Hydrolysis. This guide is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and practical insights to empower researchers to select and optimize the most suitable method for their specific applications.
Introduction: The Synthetic Value of the Trifluoromethyl Moiety
The introduction of a trifluoromethyl group into an organic molecule can dramatically alter its physical, chemical, and biological properties. This electron-withdrawing group enhances the electrophilicity of adjacent functional groups and can significantly improve a drug candidate's metabolic profile.[1][3] Consequently, the efficient synthesis of key intermediates like 4-(trifluoromethyl)benzaldehyde is of paramount importance.
The conversion of the relatively stable this compound, a geminal dichloride, to the corresponding aldehyde presents a common synthetic challenge. Direct hydrolysis is often slow and requires harsh conditions. Catalytic methods offer a pathway to achieve this transformation with greater efficiency, selectivity, and under milder conditions. This note will focus on two robust catalytic systems.
Methodology I: Phase-Transfer Catalytic (PTC) Hydrolysis
Phase-Transfer Catalysis is a powerful technique for reacting water-insoluble organic substrates with water-soluble reagents.[4] It is particularly well-suited for the hydrolysis of benzal chlorides, which are immiscible with water.[4]
Mechanism of PTC Hydrolysis
The PTC process utilizes a catalyst, typically a quaternary ammonium salt (Q⁺X⁻), to transport a nucleophile (e.g., hydroxide ion) from the aqueous phase into the organic phase containing the this compound.[4][5] The reaction proceeds through the formation of a transient geminal diol, which rapidly dehydrates to yield the final aldehyde product.[5] This continuous catalytic cycle facilitates the reaction at the interface of the two liquid phases, dramatically increasing the reaction rate.
Caption: Phase-Transfer Catalysis workflow for benzal chloride hydrolysis.
Experimental Protocol: PTC Hydrolysis
This protocol is a representative procedure for the synthesis of 4-(trifluoromethyl)benzaldehyde using Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst.
Materials:
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 46.5 mmol), toluene (50 mL), and TBAB (0.75 g, 2.3 mmol, ~5 mol%).
-
Aqueous Phase Preparation: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide (20 mL).
-
Reaction Initiation: Add the aqueous NaOH solution to the flask. Heat the biphasic mixture to 90-100 °C with vigorous stirring to ensure efficient mixing between the phases.[4]
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer every hour and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4-(trifluoromethyl)benzaldehyde.
Methodology II: Lewis Acid-Catalyzed Hydrolysis
Lewis acids are electron-pair acceptors that can catalyze a wide variety of reactions by activating substrates.[6] For the conversion of this compound, a Lewis acid can polarize the carbon-chlorine bonds, rendering the benzylic carbon more susceptible to nucleophilic attack by water.
Mechanism of Lewis Acid Catalysis
The Lewis acid (e.g., FeCl₃, AlCl₃) coordinates to one of the chlorine atoms of the benzal chloride. This coordination enhances the leaving group ability of the chloride and increases the electrophilicity of the benzylic carbon. A water molecule then acts as a nucleophile, attacking the activated carbon. A subsequent series of steps, including the attack of a second water molecule and deprotonation, leads to the formation of the geminal diol intermediate, which then collapses to the final aldehyde product, regenerating the Lewis acid catalyst.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method - Google Patents [patents.google.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Flow Chemistry Applications of 4-(Trifluoromethyl)benzal Chloride
Introduction
4-(Trifluoromethyl)benzal chloride is a valuable synthetic intermediate, notable for the presence of the trifluoromethyl group, which can impart unique properties such as increased metabolic stability and lipophilicity to target molecules in pharmaceutical and agrochemical development. The gem-dichloro moiety at the benzylic position offers a versatile handle for a range of chemical transformations, primarily leading to the corresponding aldehyde or other difunctionalized products.
The translation of batch reactions involving reactive intermediates like benzal chlorides to continuous flow processes offers significant advantages. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved yields, and higher selectivity. The high surface-area-to-volume ratio in microreactors or tube reactors allows for efficient heat and mass transfer, which is crucial for managing exothermic reactions and improving the consistency of multiphasic systems.
This guide presents detailed application notes and proposed protocols for the use of this compound in continuous flow systems. While direct literature on the flow chemistry of this specific compound is emerging, the following protocols are built upon well-established principles and analogous reactions of other substituted benzal chlorides and benzylic compounds in flow.
Application Note 1: Continuous Flow Hydrolysis to 4-(Trifluoromethyl)benzaldehyde
The hydrolysis of benzal chlorides to their corresponding aldehydes is a fundamental transformation.[1][2] In a batch setting, this reaction can be sluggish and may require harsh conditions or phase-transfer catalysts to proceed efficiently.[3] A continuous flow setup can accelerate this process by enabling higher reaction temperatures and pressures, and by improving mixing in biphasic systems.
Rationale for Flow Chemistry Approach
A continuous flow approach for the hydrolysis of this compound is proposed to leverage the following advantages:
-
Enhanced Safety: Operation in a closed, small-volume system minimizes exposure to corrosive reagents and intermediates.
-
Increased Efficiency: Higher temperatures and pressures can be safely employed to significantly reduce reaction times.
-
Improved Mixing: Superior mixing in microreactors or packed-bed reactors enhances the interfacial area between aqueous and organic phases, accelerating the reaction rate, especially when a phase-transfer catalyst is used.
-
Process Automation: The continuous nature of the process allows for straightforward in-line purification and telescoping into subsequent reaction steps.
Proposed Experimental Protocol: Phase-Transfer Catalyzed Hydrolysis
This protocol is based on the principles of phase-transfer catalyzed hydrolysis of benzal chlorides.[3]
1. Reagent Preparation:
-
Organic Phase: Prepare a 1 M solution of this compound in a suitable organic solvent (e.g., toluene or chlorobenzene).
-
Aqueous Phase: Prepare a 5 M aqueous solution of sodium carbonate (Na₂CO₃).
-
Catalyst Solution: Prepare a 0.1 M solution of tetrabutylammonium bromide (TBAB) in the same organic solvent as the substrate.
2. Flow Reactor System Setup:
-
The system consists of three syringe pumps, a T-mixer, a heated reactor coil (e.g., PFA or stainless steel), and a back-pressure regulator (BPR).
-
Pump 1: Organic phase (this compound solution).
-
Pump 2: Aqueous phase (Na₂CO₃ solution).
-
Pump 3: Catalyst solution (TBAB solution).
-
The outputs of the three pumps are connected to a T-mixer to ensure efficient initial mixing.
-
The outlet of the T-mixer is connected to a heated reactor coil.
-
The outlet of the reactor coil is connected to a BPR to maintain the system pressure and prevent solvent boiling.
Caption: Workflow for continuous flow hydrolysis.
3. Reaction Execution:
-
Set the reactor temperature to 120 °C.
-
Set the BPR to 10 bar.
-
Start the pumps with the following flow rates to achieve the desired stoichiometry and residence time:
-
Pump 1 (Substrate): 0.5 mL/min
-
Pump 2 (Base): 0.5 mL/min
-
Pump 3 (Catalyst): 0.1 mL/min
-
-
This gives a total flow rate of 1.1 mL/min. For a 10 mL reactor, the residence time would be approximately 9.1 minutes.
-
Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product stream.
4. Work-up and Analysis:
-
Collect the output from the BPR.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR to determine conversion and yield.
| Parameter | Proposed Value | Rationale |
| Temperature | 120 °C | To accelerate the hydrolysis reaction. |
| Pressure | 10 bar | To prevent boiling of the solvent mixture. |
| Residence Time | ~9 min | To allow for sufficient reaction time. |
| Solvent | Toluene | Good solubility for the organic substrate and catalyst. |
| Base | Na₂CO₃ | Sufficiently strong base to drive the reaction. |
| Catalyst | TBAB | Effective phase-transfer catalyst for this type of reaction. |
Application Note 2: Continuous Flow Oxidation to 4-(Trifluoromethyl)benzoic Acid
The oxidation of the benzylic position can be a valuable transformation. While benzal chlorides are typically hydrolyzed to aldehydes, they can also be oxidized to the corresponding carboxylic acids. Flow chemistry is particularly well-suited for oxidation reactions, as it allows for the safe handling of strong oxidants and provides excellent temperature control for these often-exothermic processes.[4][5]
Rationale for Flow Chemistry Approach
-
Safety: Precise control over the addition of the oxidant and rapid heat dissipation minimize the risks associated with exothermic oxidation reactions.
-
Selectivity: Short residence times and precise temperature control can help to minimize the formation of by-products.
-
Scalability: The process can be readily scaled up by running the reactor for longer periods or by using parallel reactor setups.
Proposed Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol is based on the oxidation of benzyl chlorides to benzoic acids using hydrogen peroxide with a metal catalyst.[6]
1. Reagent Preparation:
-
Organic Phase: Prepare a 0.5 M solution of this compound in acetonitrile.
-
Aqueous Oxidant Phase: Prepare a solution containing 30% aqueous hydrogen peroxide (H₂O₂) and 0.01 M sodium tungstate (Na₂WO₄).
2. Flow Reactor System Setup:
-
The system consists of two syringe pumps, a T-mixer, a heated reactor coil, and a BPR.
-
Pump 1: Organic phase.
-
Pump 2: Aqueous oxidant phase.
-
The outlets of the pumps are connected to a T-mixer.
-
The outlet of the T-mixer is connected to a heated reactor coil.
-
The outlet of the reactor coil is connected to a BPR.
Caption: Workflow for continuous flow oxidation.
3. Reaction Execution:
-
Set the reactor temperature to 90 °C.
-
Set the BPR to 5 bar.
-
Start the pumps with equal flow rates (e.g., 0.25 mL/min each) to give a total flow rate of 0.5 mL/min.
-
For a 5 mL reactor, this results in a residence time of 10 minutes.
-
Collect the product stream after the system has stabilized.
4. Work-up and Analysis:
-
Cool the collected reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium sulfite to quench any remaining hydrogen peroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the product by HPLC and ¹H NMR.
| Parameter | Proposed Value | Rationale |
| Temperature | 90 °C | To facilitate the oxidation reaction. |
| Pressure | 5 bar | To ensure single-phase flow and prevent outgassing. |
| Residence Time | 10 min | To achieve high conversion. |
| Solvent | Acetonitrile | Miscible with both the organic substrate and the aqueous oxidant. |
| Oxidant | H₂O₂ | A green and effective oxidant. |
| Catalyst | Na₂WO₄ | A known catalyst for peroxide-based oxidations. |
Application Note 3: Continuous Flow Nucleophilic Substitution Reactions
The gem-dichloro group of this compound can undergo nucleophilic substitution. While the second substitution is often slower than the first, flow chemistry can provide the necessary control to favor mono- or di-substitution products. This example focuses on the di-substitution to form a dithioacetal, a useful functional group in organic synthesis.
Rationale for Flow Chemistry Approach
-
Stoichiometric Control: Precise control over the ratio of nucleophile to substrate is easily achieved by adjusting the relative flow rates of the reagent streams.
-
Rapid Screening: Reaction conditions can be quickly optimized by varying flow rates, temperature, and reagent concentrations.
-
Handling of Odorous Reagents: The use of a closed system is ideal for reactions involving volatile and odorous reagents like thiols.
Proposed Experimental Protocol: Synthesis of a Dithioacetal
1. Reagent Preparation:
-
Substrate Solution: Prepare a 0.5 M solution of this compound in DMF.
-
Nucleophile/Base Solution: In a separate flask, dissolve 2.2 equivalents of a thiol (e.g., ethanethiol) and 2.5 equivalents of a non-nucleophilic base (e.g., DBU) in DMF.
2. Flow Reactor System Setup:
-
The system consists of two syringe pumps, a T-mixer, and a reactor coil at room temperature.
-
Pump 1: Substrate solution.
-
Pump 2: Nucleophile/Base solution.
-
The outlets of the pumps are connected to a T-mixer, which then feeds into the reactor coil.
Caption: Workflow for nucleophilic substitution.
3. Reaction Execution:
-
Set both pumps to a flow rate of 0.1 mL/min, for a total flow rate of 0.2 mL/min.
-
For a 2 mL reactor, this provides a residence time of 10 minutes.
-
The reaction is performed at room temperature.
-
Collect the output after the system has reached a steady state.
4. Work-up and Analysis:
-
Quench the collected reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
Analyze the product by GC-MS and ¹H NMR.
| Parameter | Proposed Value | Rationale |
| Temperature | Room Temperature | Nucleophilic substitution with thiols is typically rapid. |
| Pressure | Atmospheric | No volatile reagents or solvents that require pressurization. |
| Residence Time | 10 min | Should be sufficient for complete di-substitution. |
| Solvent | DMF | A polar aprotic solvent that is suitable for Sₙ2 reactions. |
| Base | DBU | A non-nucleophilic base to deprotonate the thiol. |
References
- Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19.
- Carneiro, F. J. A., et al. (2020). A microfluidic reactor application for the continuous-flow photocatalytic selective synthesis of aromatic aldehydes.
- Bannon, D., et al. (2020). Continuous Flow Approach for Benzylic Photo-oxidations Using Compressed Air. Organic Process Research & Development, 24(10), 2246-2252.
- Halpern, M. (n.d.). PTC Etherfication of Benzyl Chloride in the Presence of Benzal Chloride. PTC Organics, Inc.
- Halpern, M. (n.d.).
- Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(22), 11328-11334.
- Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(22), 11328-11334.
- Halpern, M. (n.d.). PTC Esterification-Hydrolysis of Benzal Chloride to Aldehyde. PTC Organics, Inc.
- Bannon, D., et al. (2020). Continuous Flow Approach for Benzylic Photo-oxidations Using Compressed Air. Organic Process Research & Development, 24(10), 2246-2252.
- Doraiswamy, L. K., & Doraiswamy, L. (2009). A new mechanistic model for liquid–liquid phase transfer catalysis: Reaction of benzyl chloride with aqueous ammonium sulfide. Chemical Engineering Science, 64(21), 4365-4374.
- Yoshida, J.-i., et al. (2005). Synthesis of Functionalized Ketones from Acid Chlorides and Organolithiums by Extremely Fast Micromixing.
- PrepChem. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde.
- Lin, H. C. (2000). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Kirk-Othmer Encyclopedia of Chemical Technology.
- Zhu, L., et al. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 75-85.
- La-Venia, A., et al. (2021). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Flavour and Fragrance Journal, 36(4), 369-408.
- CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride - Google P
- Sato, K., et al. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3213-3215.
- CN113200815B - Method for synthesizing m-trifluoromethyl benzyl chloride through continuous flow - Google P
- Wiles, C., & Watts, P. (2008). Greener Approaches to Organic Synthesis Using Microreactor Technology. Chemical Reviews, 108(1), 284-311.
- Musci, P., et al. (2020). Flow Microreactor Technology for Taming Highly Reactive Chloroiodomethyllithium Carbenoid: Direct and Chemoselective Synthesis of α-Chloroaldehydes. Organic Letters, 22(9), 3465-3470.
- PrepChem. (n.d.). Synthesis of 4-trifluoromethylbenzaldehyde.
- Guidechem. (n.d.). How to Prepare 4-(Trifluoromethyl)benzaldehyde?.
- Gemoets, H. P. L., et al. (2016). Continuous flow oxidation of benzylic and aliphatic alcohols using bleach: process improvement by precise pH adjustment in flow with CO2. Reaction Chemistry & Engineering, 1(2), 185-191.
- Zhu, L., et al. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 75-85.
- Deadman, B. J., et al. (2015). Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. Green Chemistry, 17(10), 4758-4762.
- Musci, P., et al. (2020). Flow Microreactor Technology for Taming Highly Reactive Chloroiodomethyllithium Carbenoid: Direct and Chemoselective Synthesis of α-Chloroaldehydes. Organic Letters, 22(9), 3465-3470.
- Reddit. (2024).
- CN106397148A - Benzal chloride hydrolysis method - Google P
- Sciencemadness Wiki. (2021). Benzyl chloride.
- ChemistryViews. (2023). Electrochemical Oxygenation of Benzylic C–H Bonds using Continuous Flow Reactors.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoyl chloride 97%.
- Golz, C., et al. (2019). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 21(16), 6394-6398.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
- NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN106397148A - Benzal chloride hydrolysis method - Google Patents [patents.google.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous flow oxidation of benzylic and aliphatic alcohols using bleach: process improvement by precise pH adjustment in flow with CO2 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of 4-(Trifluoromethyl)benzal Chloride in Advanced Polymer Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: A Gateway to High-Performance Fluoropolymers
In the pursuit of advanced materials, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a paramount strategy for engineering superior performance. The trifluoromethyl (-CF3) group, in particular, is a powerful functional moiety renowned for its ability to impart a unique combination of properties, including exceptional thermal stability, chemical inertness, low surface energy, hydrophobicity, and desirable dielectric properties.[1][2] While a plethora of fluorinated monomers exist, the utility of versatile and cost-effective building blocks remains a critical area of investigation.
4-(Trifluoromethyl)benzal chloride, chemically known as 1-(dichloromethyl)-4-(trifluoromethyl)benzene, represents not a conventional monomer, but a pivotal precursor for synthesizing custom monomers. Its geminal dichloride functionality serves as a reactive handle for transformation into other key groups, such as aldehydes, which are staples in polymer construction. This guide delineates the strategic application of this compound in polymer chemistry, focusing on its transformation into polymerizable intermediates and the subsequent properties of the resulting high-performance polymers.
Part I: Core Chemistry and Reactive Profile
This compound is a bifunctional molecule where the reactivity of the dichloromethyl group is of primary interest. Understanding its chemical behavior is fundamental to its application in multi-step polymer synthesis.
Physicochemical Properties Summary
| Property | Value | Reference(s) |
| IUPAC Name | 1-(dichloromethyl)-4-(trifluoromethyl)benzene | [] |
| CAS Number | 82510-98-3 | [4] |
| Molecular Formula | C₈H₅Cl₂F₃ | [] |
| Molecular Weight | 229.03 g/mol | [] |
| Appearance | Liquid | [4] |
| Density | ~1.4 g/mL | [4] |
| Boiling Point | 76 °C @ 8 mmHg | [4] |
Core Reactivity: The Dichloromethyl Group
The dichloromethyl group is susceptible to nucleophilic substitution, with hydrolysis being the most prominent and synthetically useful transformation. This reaction effectively converts the benzal chloride into the corresponding benzaldehyde, a significantly more versatile monomer for various polymerization techniques.[5] This conversion is the cornerstone of its utility in polymer chemistry.
Sources
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 82510-98-3 | 1800-7-74 | MDL MFCD00274358 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of 4-(Trifluoromethyl)benzal chloride
Answering the urgent need for robust purification protocols in pharmaceutical and agrochemical research, this Technical Support Center provides a comprehensive guide to overcoming the challenges associated with purifying 4-(Trifluoromethyl)benzal chloride. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to ensure the integrity of your experimental outcomes.
This guide is structured to address the most common issues encountered in the lab, providing not just procedures, but the fundamental reasoning behind them. We will explore the nature of typical impurities, detail a primary purification workflow, and offer solutions to frequently encountered problems.
Core Concepts: Understanding the Challenge
This compound (CF₃C₆H₄CHCl₂) is a reactive intermediate. Its purification is complicated by its thermal sensitivity and susceptibility to hydrolysis. The primary source of this compound is the free-radical chlorination of 4-(trifluoromethyl)toluene. This synthesis route seldom yields a single product, typically producing a mixture that includes the starting material, under-chlorinated species (benzyl chloride), and over-chlorinated species (benzotrichloride).[1] Each of these presents a unique separation challenge.
Troubleshooting and FAQs
This section addresses specific issues researchers may face during the in a direct question-and-answer format.
Q1: My final product has a sharp, acidic odor and fumes slightly in moist air. What is the cause?
A1: This strongly indicates the presence of residual hydrochloric acid (HCl) or other acidic impurities. HCl is a byproduct of the synthesis and can also be generated during purification if the compound degrades. Acidic conditions can catalyze polymerization and other side reactions, especially during heating.[2]
-
Solution: Before distillation, perform a thorough aqueous workup. Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. This neutralizes residual acids. Follow this with washes of water and brine to remove salts and residual bicarbonate.
Q2: During vacuum distillation, the material in the distillation pot turned dark brown/black and solidified. What happened?
A2: This is a classic sign of thermal decomposition and polymerization. Benzylic halides, especially impure ones, are prone to degradation at elevated temperatures.[2][3] The presence of acidic or metallic impurities can significantly lower the decomposition temperature.
-
Causality: Heating the compound for an extended period, even under vacuum, can initiate polymerization, which is often an exothermic chain reaction that can proceed rapidly.
-
Preventative Measures:
-
Ensure Acidity is Removed: Never distill the crude product without a prior basic wash.[4]
-
Use a High-Quality Vacuum: The primary goal of vacuum distillation is to lower the boiling point to a temperature the compound can tolerate.[5] Ensure your vacuum system is leak-free and can achieve a stable, low pressure (ideally <10 mmHg).
-
Add a Stabilizer: Adding a small amount of a non-volatile base, such as sodium carbonate or sodium bicarbonate, to the distillation flask can neutralize any HCl that forms during heating, preventing acid-catalyzed decomposition.[4]
-
Avoid Overheating: Use a heating mantle with stirring to ensure even heat distribution and set it to a temperature only slightly above the boiling point of your product at the given pressure.
-
Q3: After distillation, my product purity is only ~90% according to GC analysis. The main contaminant has a slightly lower boiling point. How can I improve purity?
A3: The most likely contaminant with a lower boiling point is 4-(trifluoromethyl)benzyl chloride (the mono-chlorinated byproduct). Due to their similar structures, their boiling points can be close, making simple distillation ineffective.
-
Solution: Employ fractional vacuum distillation. Using a fractionating column, such as a Vigreux or packed column, between the distillation flask and the condenser increases the number of theoretical plates, allowing for a much finer separation of components with close boiling points. Discard a generous forerun fraction to ensure complete removal of the more volatile impurity.
Q4: My purified product is clear initially but turns yellow after a few days in storage. Why?
A4: This suggests slow decomposition or oxidation. Benzylic halides can be sensitive to light and trace amounts of residual acid or moisture.[6]
-
Storage Protocol: Store the purified product under an inert atmosphere (nitrogen or argon), in an amber glass bottle to protect it from light, and at a low temperature (2-8 °C is recommended).[7] Ensuring the product is completely dry and acid-free before storage is critical for long-term stability.
Primary Purification Protocol: Aqueous Workup & Fractional Vacuum Distillation
This protocol is the industry-standard method for purifying this compound on a laboratory scale. It is designed to remove both acidic and organic impurities effectively.
Experimental Workflow Diagram
Caption: Workflow for the .
Step-by-Step Methodology
Part 1: Aqueous Workup (Neutralization & Drying)
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, frequently venting to release the pressure from CO₂ evolution. Continue washing with fresh NaHCO₃ solution until no more gas evolves.
-
Expertise & Causality: This step is critical to neutralize HCl, which can cause significant product loss via decomposition during the subsequent heating step.[4]
-
-
Water & Brine Wash: Wash the organic layer once with an equal volume of deionized water, followed by a wash with an equal volume of saturated aqueous sodium chloride (brine).
-
Expertise & Causality: The water wash removes residual bicarbonate salts. The brine wash helps to break any emulsions and begins the process of removing dissolved water from the organic layer.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for 15-20 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude, dry oil.
Part 2: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a dry fractional vacuum distillation apparatus. A short Vigreux column is typically sufficient. Ensure all glass joints are properly greased and sealed to prevent leaks.
-
Charging the Flask: Transfer the crude oil into the distillation flask. Add a few boiling chips or a magnetic stir bar. It is highly recommended to add a small amount (spatula tip) of powdered anhydrous sodium bicarbonate or sodium carbonate as a stabilizer.[4]
-
Applying Vacuum: Connect the apparatus to a high-vacuum line with a pressure gauge. Slowly and carefully evacuate the system to a stable pressure, preferably below 10 mmHg.
-
Heating & Fraction Collection: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Forerun: Collect the initial, lower-boiling fraction. This will primarily contain any residual starting material (4-(trifluoromethyl)toluene) and the mono-chlorinated byproduct (4-(trifluoromethyl)benzyl chloride).
-
Product Fraction: As the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask and collect the pure this compound.
-
Residue: Stop the distillation before the flask goes to dryness. The remaining residue will contain higher-boiling impurities like 4-(trifluoromethyl)benzotrichloride and any polymerized material.[1]
-
-
Storage: Transfer the purified, colorless liquid to a clean, dry, amber glass bottle and store under an inert atmosphere at 2-8 °C.
Data Presentation: Boiling Point Estimates
| Compound Name | Structure | Expected Boiling Point Trend | Estimated BP at ~10 mmHg (°C) |
| 4-(Trifluoromethyl)toluene | CF₃C₆H₄CH₃ | Lowest | ~40 - 50 °C |
| 4-(Trifluoromethyl)benzyl chloride | CF₃C₆H₄CH₂Cl | Low | ~65 - 75 °C[7][8] |
| This compound | CF₃C₆H₄CHCl₂ | Target | ~85 - 95 °C |
| 4-(Trifluoromethyl)benzotrichloride | CF₃C₆H₄CCl₃ | Highest | ~105 - 115 °C |
| 4-(Trifluoromethyl)benzaldehyde | CF₃C₆H₄CHO | Similar to Target | ~64 °C at 12 torr[9] |
Note: The boiling point of the aldehyde impurity is very close to the benzyl chloride impurity. A thorough workup to prevent its formation via hydrolysis is the best strategy.
References
- Chemsrc. (2025). 4-(Trifluoromethyl)benzyl chloride.
- PrepChem. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- PubChem. (n.d.). Benzoyl chloride.
- Sciencemadness.org. (2008). Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid.
- Supporting Information. (n.d.).
- Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-.
- Sciencemadness.org. (2019). Benzyl Chloride Distillation Problems.
- ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
- Google Patents. (n.d.). CN101070267A - Method for producing benzal chloride or chloro benzal chloride.
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
- Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
- Google Patents. (n.d.). US2542225A - Stabilized benzyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
- Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?.
- Google Patents. (n.d.). CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride.
- Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.
- SciSpace. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography.
- PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Trifluoromethylbenzyl chloride | 939-99-1 [chemicalbook.com]
- 9. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Synthesis and Side Reactions of 4-(Trifluoromethyl)benzal Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting common side reactions and challenges encountered during the synthesis and application of 4-(Trifluoromethyl)benzal chloride. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity and potential pitfalls is crucial for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using this compound. What are the most common culprits?
Low yields when using this compound often stem from its susceptibility to hydrolysis and subsequent side reactions of the resulting aldehyde. The primary issues to consider are:
-
Hydrolysis to 4-(Trifluoromethyl)benzaldehyde: Benzal chlorides are reactive towards water, and even trace amounts of moisture in your solvents or reagents can lead to the formation of the corresponding benzaldehyde.[1][2] This not only consumes your starting material but also introduces a new reactive species into your mixture.
-
Cannizzaro Reaction of the Benzaldehyde Byproduct: If your reaction is performed under basic conditions, the 4-(trifluoromethyl)benzaldehyde formed from hydrolysis can undergo a Cannizzaro reaction. Since it lacks α-hydrogens, it will disproportionate into 4-(trifluoromethyl)benzyl alcohol and 4-(trifluoromethyl)benzoic acid, further complicating your product mixture and reducing the yield of your target compound.
-
Polymerization: Although less common for benzal chlorides compared to benzyl chlorides, under certain conditions, particularly in the presence of Lewis acids or trace metals, polymerization can occur, leading to intractable tars and low yields of the desired product.
Troubleshooting Guides
Issue 1: Formation of Unexpected Aldehyde, Alcohol, and Carboxylic Acid Byproducts
Symptoms:
-
You observe peaks in your NMR or LC-MS corresponding to 4-(trifluoromethyl)benzaldehyde, 4-(trifluoromethyl)benzyl alcohol, and/or 4-(trifluoromethyl)benzoic acid.
-
The reaction mixture becomes heterogeneous, with the precipitation of a salt (in the case of the Cannizzaro reaction).
-
Your final product is difficult to purify due to these closely related impurities.
Causality:
The root cause is often the presence of water, which initiates the hydrolysis of the benzal chloride. The subsequent reaction of the aldehyde byproduct depends on the reaction conditions.
Caption: Hydrolysis and subsequent Cannizzaro side reactions.
Troubleshooting and Prevention:
| Corrective Action | Detailed Protocol |
| Ensure Anhydrous Conditions | Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle has been properly stored and handled. Solid reagents should be dried in a vacuum oven if their stability permits. |
| Optimize Reaction Conditions | Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.Order of Addition: If the reaction is sensitive to local concentrations of reagents, consider slow, dropwise addition of one reagent to the other. |
| Strategic Use of Base | If a base is required for your primary reaction, choose one that is less likely to promote the Cannizzaro reaction. For instance, non-hydroxide bases like triethylamine or DBU may be preferable to NaOH or KOH if the reaction conditions allow. |
Issue 2: Poor Yield in Subsequent Wittig Reactions
Symptoms:
-
You have hydrolyzed this compound to 4-(trifluoromethyl)benzaldehyde for a subsequent Wittig reaction, but the olefination step gives a low yield of the desired stilbene derivative.
-
You isolate significant amounts of 4-(trifluoromethyl)benzyl alcohol and 4-(trifluoromethyl)benzoic acid.
Causality:
The strong base required to deprotonate the phosphonium salt in the Wittig reaction can also catalyze the Cannizzaro reaction of the starting aldehyde. The electron-withdrawing trifluoromethyl group makes the aldehyde particularly susceptible to nucleophilic attack by the base.
Caption: Competing Wittig and Cannizzaro reaction pathways.
Troubleshooting and Prevention:
| Corrective Action | Detailed Protocol |
| Purify the Aldehyde | Before attempting the Wittig reaction, ensure the 4-(trifluoromethyl)benzaldehyde is pure and free from any residual acid or base from the hydrolysis step. Purification by distillation or column chromatography is recommended. |
| Optimize Base and Temperature | Choice of Base: While strong bases are necessary, some are less prone to inducing the Cannizzaro reaction. For example, sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) can be effective alternatives to alkoxides or organolithiums.Temperature Control: Generate the ylide at a low temperature (e.g., -78°C to 0°C) and add the aldehyde solution slowly at this temperature to favor the Wittig reaction over the Cannizzaro. |
| Reverse Addition | Instead of adding the aldehyde to the pre-formed ylide, consider adding the phosphonium salt to a mixture of the aldehyde and a milder base like potassium carbonate in a suitable solvent. This can sometimes suppress the Cannizzaro reaction by keeping the concentration of the strong base low. |
Issue 3: Formation of Polymeric or Tar-like Byproducts
Symptoms:
-
The reaction mixture becomes viscous and dark, and the desired product is difficult to isolate.
-
You observe a broad, unresolved hump in your NMR spectrum.
Causality:
While less common, Friedel-Crafts-type reactions can lead to polymerization, especially in the presence of Lewis acid catalysts or acidic impurities. The electrophilic benzylic carbon of the benzal chloride can be attacked by an aromatic ring of another molecule, leading to oligomers and polymers.
Troubleshooting and Prevention:
| Corrective Action | Detailed Protocol |
| Use Non-Aromatic Solvents | If your reaction requires a Lewis acid, avoid using aromatic solvents like toluene or benzene, which can participate in Friedel-Crafts reactions. Dichloromethane, dichloroethane, or nitromethane are often better choices. |
| Neutralize Acidic Impurities | Before use, wash the this compound with a dilute aqueous solution of sodium bicarbonate, followed by water and brine. Dry thoroughly over an anhydrous drying agent like magnesium sulfate or calcium chloride before use. |
| Control Reaction Temperature | Run the reaction at the lowest possible temperature to minimize the rate of polymerization. |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound to 4-(Trifluoromethyl)benzaldehyde
This protocol is designed to minimize over-reaction and byproduct formation.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and a suitable solvent such as dioxane or acetone.
-
Reagent Addition: Add a stoichiometric amount of water (2.0 eq). For a more controlled reaction, a mild acid catalyst like formic acid can be added.
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by GC-MS or TLC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Neutralize the mixture with a dilute solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde should be purified by vacuum distillation or column chromatography before use in subsequent steps.
Protocol 2: Minimizing Cannizzaro Byproduct in a Wittig Reaction
This protocol uses a non-nucleophilic base and low temperature to favor the Wittig olefination.
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to -78°C in a dry ice/acetone bath. Slowly add a solution of NaHMDS or LiHMDS (1.05 eq) in THF. Stir the mixture at -78°C for 1 hour.
-
Aldehyde Addition: In a separate flame-dried flask, dissolve the purified 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at -78°C via a syringe pump over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
References
- Kikkawa, M., & Tsuruta, S. (2001). On the Polymerisation of Benzyl Chloride. The Journal of the Society of Chemical Industry, Japan.
- CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride.
- BenchChem. (2025). Synthesis of 4-(Trifluoromethyl)
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.
- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde.
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
- PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
- ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
- The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-(Trifluoromethyl)benzal Chloride
Introduction: Welcome to the technical support guide for the synthesis of 4-(Trifluoromethyl)benzal chloride. This essential intermediate, characterized by the formula C₈H₆Cl₂F₃, is pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials, largely due to the unique electronic properties imparted by the trifluoromethyl group.[1] The most common and industrially relevant synthetic route is the free-radical chlorination of 4-(trifluoromethyl)toluene.[2][3] While conceptually straightforward, this reaction is notorious for challenges related to selectivity, byproduct formation, and product stability.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you navigate these challenges. We will delve into the causality behind common experimental issues and provide robust, field-proven solutions to optimize your reaction conditions, ensuring high yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields a complex mixture of mono-, di-, and tri-chlorinated products. How can I improve the selectivity for the desired this compound?
A1: This is the most common challenge in this synthesis. The reaction proceeds via a sequential free-radical chain mechanism.[2][3] Controlling the reaction to favor the dichlorinated product over the mono- and tri-chlorinated analogs is paramount.
Causality: The reaction proceeds stepwise:
-
4-(Trifluoromethyl)toluene + Cl• → 4-(Trifluoromethyl)benzyl radical + HCl
-
4-(Trifluoromethyl)benzyl radical + Cl₂ → 4-(Trifluoromethyl)benzyl chloride + Cl•
-
4-(Trifluoromethyl)benzyl chloride + Cl• → 4-(Trifluoromethyl)-α-chlorobenzyl radical + HCl
-
4-(Trifluoromethyl)-α-chlorobenzyl radical + Cl₂ → This compound + Cl•
-
This compound + Cl• → 4-(Trifluoromethyl)-α,α-dichlorobenzyl radical + HCl
-
4-(Trifluoromethyl)-α,α-dichlorobenzyl radical + Cl₂ → 4-(Trifluoromethyl)benzotrichloride + Cl•
As the reaction progresses, the concentration of the starting material decreases while the concentrations of the chlorinated products increase, creating a competitive environment for the chlorine radical.
Optimization Strategies:
-
Stoichiometric Control of Chlorinating Agent: The most critical parameter is the molar equivalent of the chlorinating agent (e.g., chlorine gas). Aim for just under 2.0 equivalents. An excess will inevitably push the reaction towards the benzotrichloride derivative.
-
Real-Time Reaction Monitoring: Do not rely solely on reaction time. The optimal point to stop the reaction is when the concentration of this compound is at its maximum. This can be determined by withdrawing small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR.
-
Temperature Control: Maintain a stable and consistent temperature. Higher temperatures can increase the reaction rate but may reduce selectivity. A typical temperature range for photochlorination is 60-100 °C, but this should be optimized for your specific setup.
Q2: The reaction is sluggish or fails to initiate. How can I troubleshoot the initiation step?
A2: Proper initiation is crucial for a successful free-radical reaction. Failure to initiate points to issues with the radical source or the presence of inhibitors.
Causality: Free-radical chlorination requires an input of energy to generate the initial chlorine radicals (Cl•) from Cl₂.[3] This is typically achieved via UV irradiation or with a chemical radical initiator. The presence of radical scavengers, such as oxygen, can inhibit the chain reaction.
Optimization Strategies:
-
UV Light Source: If using photo-initiation, ensure your UV lamp is functional and has the appropriate wavelength (typically broad-spectrum UV-A/B). The lamp's intensity and its proximity to the reaction vessel are critical. Ensure the reaction vessel is made of a UV-transparent material like quartz or borosilicate glass.
-
Chemical Initiators: If using a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, ensure it is from a reliable source and has not degraded during storage. The reaction temperature must be high enough to induce homolytic cleavage of the initiator at a reasonable rate. For AIBN, this is typically in the 65-85 °C range.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to exclude oxygen, which is a potent radical inhibitor.[3] Purge the solvent and the reaction vessel thoroughly before starting the reaction.
Q3: My final product is contaminated with 4-(Trifluoromethyl)benzaldehyde. What is the source of this impurity and how can I prevent it?
A3: The presence of the corresponding benzaldehyde is a clear indication of product hydrolysis. Benzal chlorides are highly susceptible to hydrolysis.[2][4]
Causality: this compound reacts with water to form an unstable geminal halohydrin, which rapidly eliminates two molecules of HCl to yield the thermodynamically stable 4-(Trifluoromethyl)benzaldehyde.
C₆H₄(CF₃)CHCl₂ + 2 H₂O → C₆H₄(CF₃)CHO + 2 HCl
Mitigation Strategies:
-
Anhydrous Conditions: All reagents and solvents must be rigorously dried. Use a solvent still or molecular sieves to ensure solvents are anhydrous. The chlorinating agent (e.g., Cl₂ gas) should be passed through a drying tube (e.g., filled with CaCl₂ or H₂SO₄) before being introduced into the reaction.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed moisture.
-
Work-up Procedure: During the aqueous work-up (if any), perform the steps quickly and at low temperatures to minimize contact time with water. After separation, the organic layer should be immediately treated with a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Storage: The purified product must be stored under a strictly inert and dry atmosphere.[5] Storing over molecular sieves in a sealed ampoule or a vial with a Teflon-lined cap is recommended.
Experimental Protocols & Data
Protocol 1: Optimized Synthesis via Photochlorination with GC Monitoring
This protocol details a lab-scale synthesis with an emphasis on controlling selectivity.
1. Setup:
- Assemble a three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube extending below the solvent surface, a thermometer, and a magnetic stirrer. The flask should be positioned in a heating mantle.
- Place a UV lamp (e.g., a medium-pressure mercury lamp) adjacent to the flask.
- Connect the top of the condenser to a gas outlet/scrubber system (e.g., a bubbler containing NaOH solution) to neutralize excess HCl and Cl₂.
2. Procedure:
- Charge the oven-dried flask with 4-(trifluoromethyl)toluene (1.0 eq) and a suitable anhydrous solvent (e.g., CCl₄ or the reaction can be run neat).
- Purge the system with dry nitrogen for 15-20 minutes.
- Heat the mixture to the desired temperature (e.g., 80 °C).
- Turn on the UV lamp.
- Begin bubbling dry chlorine gas through the solution at a slow, controlled rate.
- At 30-minute intervals, stop the chlorine flow, briefly purge with N₂, and carefully withdraw a small aliquot for GC analysis.
- Monitor the relative percentages of starting material, mono-, di-, and tri-chlorinated products.
- Stop the reaction (turn off the chlorine and UV lamp) when the GC analysis shows the area % of this compound is maximized.
- Allow the mixture to cool to room temperature under a nitrogen stream to drive off dissolved HCl and Cl₂.
3. Work-up:
- The crude product can be directly purified by vacuum distillation. An optional quick wash with cold, dilute sodium bicarbonate solution followed by water can be performed, but this risks hydrolysis. If washed, dry the organic phase thoroughly with MgSO₄ before distillation.
Data Presentation
Table 1: Physical Properties of Reaction Components
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-(Trifluoromethyl)toluene | 146.11 | 103-104 |
| 4-(Trifluoromethyl)benzyl chloride | 194.58 | 68 °C / 12 mmHg[6] |
| This compound | 229.03 | ~205-207 °C (est.) |
| 4-(Trifluoromethyl)benzotrichloride | 263.47 | ~220-225 °C (est.) |
Note: Boiling points for di- and tri-chlorinated species are estimated based on related compounds; vacuum distillation is required to avoid decomposition.
Table 2: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Low conversion, high starting material | 1. Insufficient chlorinating agent2. Poor initiation3. Reaction time too short | 1. Increase Cl₂ equivalents or flow time2. Check UV lamp/initiator; ensure inert atmosphere3. Continue reaction with GC monitoring |
| High yield of benzotrichloride | 1. Excess chlorinating agent2. Reaction time too long | 1. Reduce Cl₂ equivalents to < 2.02. Stop reaction earlier based on GC data |
| Presence of ring-chlorinated isomers | Lewis acid contamination (e.g., FeCl₃ from rusty equipment) | Use scrupulously clean, acid-washed glassware. Avoid metal spatulas. |
| Product decomposes during distillation | Distillation at atmospheric pressure (high temp) | Perform fractional distillation under high vacuum to lower the boiling point. |
Visualized Workflows and Mechanisms
Diagram 1: Reaction Pathway
The following diagram illustrates the sequential nature of the free-radical chlorination and the key hydrolysis side reaction.
Caption: Sequential chlorination pathway and hydrolysis side reaction.
Diagram 2: Troubleshooting Workflow for Poor Selectivity
This decision tree provides a logical workflow for diagnosing and correcting issues with product selectivity.
Caption: Decision tree for troubleshooting poor reaction selectivity.
References
- Sciencemadness Wiki. (2021). Benzyl chloride. Retrieved from Sciencemadness.org.
- Google Patents. (CN106397148A). Benzal chloride hydrolysis method.
- Wikipedia. (n.d.). Benzal chloride.
- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride.
- SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
- Semantic Scholar. (1965). The mechanism of the hydrolysis of benzal chloride.
- Google Patents. (CN102336689A). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoyl chloride 97%.
- ChemicalBook. (n.d.). 4-(Trifluoromethylthio)benzoyl chloride synthesis.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl chloride.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- National Institutes of Health. (n.d.). Supporting Information.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Google Patents. (CN113200815A). Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzyl chloride 98%.
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.). Free-radical halogenation.
- Google Patents. (CN113200815B). Method for synthesizing m-trifluoromethyl benzyl chloride through continuous flow.
- ChemicalBook. (2025). 4-Trifluoromethylbenzyl chloride.
- SynQuest Laboratories. (n.d.). CAS 939-99-1 | 4-(Trifluoromethyl)benzyl chloride.
- Fisher Scientific. (n.d.). 4-(Trifluoromethyl)benzyl Chloride 97.0+%, TCI America™.
- PubChem. (n.d.). 4-(trifluoromethyl)benzyl chloride (C8H6ClF3).
- Sigma-Aldrich. (n.d.). Product Comparison for 4-(Trifluoromethyl)benzoyl chloride.
- ChemicalBook. (n.d.). 4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride synthesis.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoyl chloride 97%.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
- ResearchGate. (n.d.). Radical Trifluoromethylation.
- Wikipedia. (n.d.). Trifluorotoluene.
- MDPI. (n.d.). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light.
- MDPI. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzal chloride - Wikipedia [en.wikipedia.org]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. CN106397148A - Benzal chloride hydrolysis method - Google Patents [patents.google.com]
- 5. 4-Trifluoromethylbenzyl chloride | 939-99-1 [chemicalbook.com]
- 6. CAS 939-99-1 | 1800-7-14 | MDL MFCD00040772 | 4-(Trifluoromethyl)benzyl chloride | SynQuest Laboratories [synquestlabs.com]
Technical Support Center: Hydrolysis of 4-(Trifluoromethyl)benzal Chloride
Welcome to the technical support center for the hydrolysis of 4-(Trifluoromethyl)benzal chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this important synthetic transformation. By providing in-depth scientific explanations, troubleshooting strategies, and detailed protocols, we aim to empower you to achieve optimal results in your experiments.
Introduction: The Significance of a Successful Hydrolysis
The hydrolysis of this compound to 4-(trifluoromethyl)benzaldehyde is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. The resulting aldehyde is a versatile building block, and the success of this hydrolysis reaction is paramount for the overall efficiency of the synthetic route. However, like many chemical transformations, this reaction can present challenges. This guide will address these issues directly, providing you with the knowledge to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the hydrolysis of this compound.
Q1: What is the expected reaction mechanism for the hydrolysis of this compound?
A1: The hydrolysis of benzal chlorides can proceed through either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway. In the case of this compound, the strongly electron-withdrawing trifluoromethyl (-CF3) group at the para position destabilizes the formation of a benzyl cation intermediate, which is central to the SN1 mechanism. Therefore, the reaction is more likely to proceed via an SN2-like mechanism, where a water molecule attacks the electrophilic benzylic carbon in a concerted step with the departure of a chloride ion.
Q2: How does the trifluoromethyl group influence the rate of hydrolysis compared to unsubstituted benzal chloride?
A2: The electron-withdrawing nature of the -CF3 group is expected to decrease the rate of hydrolysis if the reaction has significant SN1 character, due to the destabilization of the carbocation intermediate. Conversely, for an SN2 mechanism, the effect is more complex. While the -CF3 group increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack, it can also destabilize the transition state. Generally, electron-withdrawing groups tend to favor SN2 reactions on benzylic systems, but the overall rate compared to unsubstituted benzal chloride would need to be determined experimentally.
Q3: What are the most common side products I should be aware of?
A3: The most common side products include:
-
4-(Trifluoromethyl)benzoic acid: This can form if the desired aldehyde product is over-oxidized, particularly if air is not excluded from the reaction.
-
Unreacted starting material: Incomplete hydrolysis will leave this compound in your product mixture.
-
Polymeric materials: Under harsh acidic conditions or high temperatures, benzal chlorides can sometimes form polymeric tars.[1]
Q4: Can I use a base to accelerate the hydrolysis?
A4: While a base will neutralize the HCl produced during the reaction and drive the equilibrium forward, it can also promote side reactions. For instance, strong bases can lead to the formation of other byproducts. A milder approach, such as using a weak, non-nucleophilic base or a phase-transfer catalyst, might be more suitable if faster reaction rates are desired.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the hydrolysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Poor mixing of the biphasic system (if applicable). 3. Low quality of starting material. | 1. Gradually increase the reaction temperature, monitoring for side product formation by TLC or GC. 2. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. 3. Verify the purity of the this compound by NMR or GC-MS. |
| Formation of 4-(Trifluoromethyl)benzoic Acid | 1. Presence of an oxidizing agent. 2. Reaction conducted in the presence of air for prolonged periods at high temperatures. | 1. Ensure all reagents and solvents are free of oxidizing impurities. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | 1. Reaction time is too short. 2. Insufficient water for hydrolysis. | 1. Monitor the reaction progress by TLC or GC and extend the reaction time until the starting material is consumed. 2. Use a sufficient excess of water to ensure the reaction goes to completion. |
| Product is Difficult to Purify | 1. Formation of emulsions during workup. 2. Co-distillation of product with impurities. | 1. To break emulsions, add a small amount of brine or a different organic solvent. 2. For purification, consider vacuum distillation or column chromatography on silica gel. |
Troubleshooting Workflow Diagram
Sources
Technical Support Center: Stability and Handling of 4-(Trifluoromethyl)benzal Chloride in Acidic Media
Here is the technical support center guide for the stability of 4-(Trifluoromethyl)benzal chloride under acidic conditions.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. Our goal is to provide in-depth, practical insights into the stability of this reagent, particularly in acidic environments, and to offer robust troubleshooting strategies for common experimental challenges.
Introduction
This compound (CAS 82510-98-3) is a valuable synthetic intermediate, prized for its ability to introduce the trifluoromethylphenyl moiety, which can enhance the metabolic stability and lipophilicity of target molecules.[1][2] However, its gem-dichloro functional group presents specific stability challenges, especially under acidic conditions where its susceptibility to hydrolysis is a primary concern. This guide addresses these challenges head-on, providing the foundational knowledge and practical steps necessary to ensure the successful use of this reagent in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is the primary stability concern for this compound in the presence of acid?
A1: The principal and most immediate stability concern is its hydrolysis to 4-(Trifluoromethyl)benzaldehyde.[3][4][5] Benzal chlorides are precursors to benzaldehydes, and this conversion is readily catalyzed by acids, especially in the presence of water. The benzylic carbon is electrophilic and susceptible to nucleophilic attack by water. Once one chlorine is replaced by a hydroxyl group, the resulting hemiacetal is unstable and rapidly eliminates HCl to form the aldehyde.
Q2: How does the para-trifluoromethyl group affect the compound's stability compared to unsubstituted benzal chloride?
A2: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. This has two major, competing effects on the hydrolysis mechanism:
-
Destabilization of Carbocation: It strongly destabilizes the formation of a benzylic carbocation. This significantly disfavors a unimolecular (SN1-type) hydrolysis mechanism.
-
Increased Electrophilicity: It increases the partial positive charge (electrophilicity) on the benzylic carbon, making it more susceptible to direct attack by nucleophiles.
Therefore, while an SN1 pathway is hindered, a bimolecular (SN2-type) attack by a nucleophile like water is electronically favored. In practice, this means that hydrolysis remains a significant degradation pathway.
Q3: Are there stability concerns for the trifluoromethyl group itself under acidic conditions?
A3: Under typical laboratory acidic conditions (e.g., HCl, H2SO4, TFA in common organic solvents), the C-F bonds of the trifluoromethyl group are generally stable. However, under extreme, superacidic conditions (e.g., trifluoromethanesulfonic acid), protolytic defluorination and subsequent Friedel-Crafts-type reactions can occur.[6] For the vast majority of applications, degradation of the benzal chloride group is the exclusive concern.
Q4: What are the recommended storage and handling procedures to maintain the integrity of the reagent?
A4: To prevent premature hydrolysis, this compound must be handled as a moisture-sensitive reagent.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is recommended.
-
Handling: When dispensing the reagent, use dry syringes or cannulas and work under an inert atmosphere. Minimize its exposure to ambient air. Use of anhydrous solvents and oven-dried glassware is mandatory for any reaction.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem: Low or No Yield in a Reaction Utilizing this compound
-
Symptom: Your reaction fails to proceed, and analysis (TLC, GC-MS, NMR) shows primarily unreacted starting materials (but not the benzal chloride) or the presence of 4-(Trifluoromethyl)benzaldehyde.
-
Root Cause Analysis: The most probable cause is that the this compound has degraded to the corresponding aldehyde prior to or during the early stages of your reaction. The aldehyde is typically much less reactive in the intended subsequent transformation.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing reaction failures.
Problem: Reaction Mixture Turns Dark or Forms Insoluble Tars
-
Symptom: The reaction mixture becomes dark brown or black, and/or a solid, intractable material precipitates.
-
Root Cause Analysis: Strong acids can promote side reactions. The aldehyde product from in-situ hydrolysis can be unstable to the reaction conditions and may polymerize or undergo other decomposition pathways.
-
Corrective Actions:
-
Lower Temperature: Run the reaction at a lower temperature to minimize side reactions.
-
Use a Milder Acid: If possible, substitute the strong acid with a milder Lewis acid or an acid scavenger to control the acidity.
-
Strictly Anhydrous Conditions: Ensure the complete absence of water to prevent the initial hydrolysis step that leads to the unstable aldehyde byproduct.
-
Section 3: Key Degradation Pathway: Acid-Catalyzed Hydrolysis
The hydrolysis of this compound to 4-(Trifluoromethyl)benzaldehyde is the most critical degradation pathway to understand and control. The reaction proceeds via a nucleophilic substitution mechanism.
Caption: Acid-catalyzed hydrolysis of this compound.
This mechanism underscores the catalytic role of acid and the essential role of water as the nucleophile. Controlling the presence of water is therefore the most effective strategy for preventing this unwanted reaction.
Section 4: Experimental Protocols & Best Practices
Protocol 4.1: Quality Control Check of this compound by ¹H NMR
This protocol allows for a quick assessment of the reagent's purity before use.
-
Sample Preparation: Under an inert atmosphere (glove box or nitrogen bag), carefully add ~5-10 mg of this compound to a dry NMR tube.
-
Solvent Addition: Using a dry syringe, add ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Acquisition: Cap the NMR tube, mix gently, and acquire a standard ¹H NMR spectrum.
-
Analysis:
-
This compound: Look for the characteristic singlet for the benzylic proton (-CHCl₂) at approximately δ 6.6-6.8 ppm . The aromatic protons will appear as two doublets.
-
4-(Trifluoromethyl)benzaldehyde (Impurity): The presence of this hydrolysis product will be indicated by a sharp singlet for the aldehyde proton (-CHO) at approximately δ 10.0-10.1 ppm .[3]
-
-
Quantification: Integrate the benzylic proton singlet and the aldehyde proton singlet. The ratio of these integrals provides a direct measure of the extent of hydrolysis. A significant aldehyde peak (>5%) indicates that the reagent is compromised.
Protocol 4.2: General Procedure for Using the Reagent in an Acidic Reaction
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (≥120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
System Assembly: Assemble the reaction apparatus while flushing with an inert gas. Use septa on all ports that will be used for reagent addition.
-
Solvent Addition: Add the required volume of anhydrous solvent via a dry syringe or cannula.
-
Reagent Addition: Add all other reaction components (substrate, acid catalyst) that are not moisture-sensitive.
-
Cooling (if required): Cool the reaction mixture to the desired temperature (e.g., 0 °C) before adding the benzal chloride.
-
This compound Addition: Draw the required amount of the liquid benzal chloride into a dry syringe and add it dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction and monitor its progress by standard analytical techniques (TLC, GC, LC-MS).
Section 5: Comparative Data Summary
This table provides key physical properties of the parent compound and its primary degradation product for easy reference during analysis.
| Property | This compound | 4-(Trifluoromethyl)benzaldehyde |
| CAS Number | 82510-98-3[7] | 455-19-6[8] |
| Molecular Formula | C₈H₅Cl₂F₃[7] | C₈H₅F₃O[8] |
| Molecular Weight | 229.02 g/mol [7] | 174.12 g/mol [8] |
| Boiling Point | 76 °C @ 8 mmHg[7] | 64 °C @ 12 torr[8] |
| Appearance | Liquid | Colorless oil[8] |
| ¹H NMR Signal (Key) | ~6.7 ppm (-CHCl₂) | ~10.0 ppm (-CHO) |
References
- Vertex AI Search. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
- Wikipedia. 4-Trifluoromethylbenzaldehyde.
- SciSpace. The mechanism of the hydrolysis of benzyl chloride.
- Allen. Benzal chloride on hydrolysis gives.
- Sarthaks eConnect. Benzal chloride on hydrolysis gives.
- NIH. Protolytic defluorination of trifluoromethyl-substituted arenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzal chloride on hydrolysis gives [allen.in]
- 5. sarthaks.com [sarthaks.com]
- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 82510-98-3 | 1800-7-74 | MDL MFCD00274358 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Impurities in 4-(Trifluoromethyl)benzal Chloride Reactions
Welcome to the technical support center for 4-(Trifluoromethyl)benzal chloride (TFMBCl) reactions. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Here, we address common challenges related to impurity management, offering in-depth troubleshooting guides and frequently asked questions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your reactions, ensure product purity, and maintain experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing or using this compound?
A1: The impurity profile of TFMBCl is largely dependent on its synthetic route, which typically involves the free-radical chlorination of 4-(trifluoromethyl)toluene. Common impurities can include unreacted starting material, under-chlorinated species like 4-(trifluoromethyl)benzyl chloride, and over-chlorinated products such as 4-(trifluoromethyl)benzotrichloride.[1][2] Additionally, hydrolysis of the benzal chloride can lead to the formation of 4-(trifluoromethyl)benzaldehyde.[1][3]
Q2: My reaction mixture is showing a persistent yellow tint. What could be the cause?
A2: While pure this compound is a colorless to slightly yellow liquid, a pronounced yellow or brown coloration can indicate the presence of degradation products or impurities.[4] This can arise from exposure to moisture, air (oxidation), or incompatible materials like certain metals which can catalyze decomposition.[4][5] It is also possible that impurities from the starting materials or solvents are contributing to the color.
Q3: How critical is moisture control when working with this compound?
A3: Extremely critical. Benzal chlorides are highly susceptible to hydrolysis.[4][6][7] Moisture in your reaction setup, solvents, or reagents will react with TFMBCl to form 4-(trifluoromethyl)benzaldehyde and hydrochloric acid. This not only consumes your starting material but can also lead to unwanted side reactions catalyzed by the generated acid. Always use anhydrous solvents and reagents and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use a standard distillation setup to purify crude this compound?
A4: Yes, vacuum distillation is a common method for purifying TFMBCl. However, care must be taken to avoid thermal decomposition, especially in the presence of catalytic impurities like iron salts.[5] It is advisable to use a well-controlled vacuum and a distillation apparatus with a short path to minimize the time the material is exposed to high temperatures.
Troubleshooting Guides
Issue 1: Incomplete Conversion of 4-(Trifluoromethyl)toluene
Symptoms:
-
GC-MS or NMR analysis of the crude product shows a significant peak corresponding to the starting material, 4-(trifluoromethyl)toluene.
-
The reaction appears sluggish or stalls before reaching completion.
Root Cause Analysis and Solutions:
The free-radical chlorination of 4-(trifluoromethyl)toluene to this compound is a stepwise process. Incomplete conversion is often a result of insufficient chlorinating agent, inadequate initiation, or suboptimal reaction conditions.
-
Chlorinating Agent Stoichiometry: Ensure at least two molar equivalents of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) are used per mole of 4-(trifluoromethyl)toluene. An excess may be required to drive the reaction to completion.
-
Initiation: This reaction requires an initiator, typically UV light or a radical initiator like AIBN.
-
UV Initiation: Check the intensity and wavelength of your UV source. The lamp's output can decrease over time. Ensure the reaction vessel is made of a material transparent to the required UV wavelength (e.g., quartz).
-
Chemical Initiation: If using a chemical initiator, ensure it is fresh and added at the correct temperature for its decomposition to generate radicals effectively.
-
-
Reaction Temperature: The reaction temperature influences the rate of chlorination. Too low a temperature can lead to a slow reaction, while excessively high temperatures can promote unwanted side reactions, including ring chlorination if a Lewis acid catalyst is inadvertently present.[8][9]
Issue 2: Over-chlorination to 4-(Trifluoromethyl)benzotrichloride
Symptoms:
-
A significant peak corresponding to 4-(trifluoromethyl)benzotrichloride is observed in the GC-MS or NMR spectrum of the product.
-
Difficulty in separating the desired benzal chloride from the benzotrichloride derivative by distillation due to close boiling points.
Root Cause Analysis and Solutions:
Over-chlorination is a common issue in the synthesis of benzal chlorides.[7] The formation of the benzotrichloride is a consecutive reaction that can be managed by carefully controlling the reaction parameters.
| Parameter | Impact on Over-chlorination | Recommended Action |
| Chlorine Gas Flow Rate | A high localized concentration of chlorine can promote over-chlorination. | Maintain a steady, moderate flow rate of chlorine gas. Good agitation is crucial for rapid dispersion. |
| Reaction Time | Prolonged reaction times after the consumption of the starting material will lead to further chlorination of the desired product. | Monitor the reaction progress closely using in-process controls (e.g., GC). Stop the chlorine feed once the desired conversion is reached. |
| Temperature | Higher temperatures can increase the rate of all chlorination steps, including the undesired third chlorination. | Maintain a consistent and optimized temperature throughout the reaction. |
Issue 3: Presence of 4-(Trifluoromethyl)benzaldehyde in the Final Product
Symptoms:
-
The presence of an aldehyde peak in the ¹H NMR spectrum (around 9-10 ppm).
-
An IR spectrum showing a characteristic carbonyl (C=O) stretch around 1700 cm⁻¹.
-
The product may have a characteristic "almond-like" odor associated with benzaldehydes.
Root Cause Analysis and Solutions:
The formation of 4-(trifluoromethyl)benzaldehyde is almost always due to the hydrolysis of the benzal chloride.[3] This can occur during the reaction, work-up, or storage.
Preventative Measures During Synthesis and Work-up:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Purge the reaction vessel with an inert gas before adding reagents.
-
Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis. Use a non-aqueous work-up if possible.
-
Drying Agents: Thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.
Protocol for Minimizing Hydrolysis During Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a phase separation is required, use a pre-dried organic solvent for extraction.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any generated HCl, followed by a brine wash. Perform these washes efficiently.
-
Dry the organic layer over anhydrous sodium sulfate for at least 30 minutes.
-
Filter off the drying agent and concentrate the solution under reduced pressure at a low temperature.
Visualizing Impurity Formation
The following diagram illustrates the primary reaction pathway and the formation of key impurities from the chlorination of 4-(trifluoromethyl)toluene.
Caption: Impurity formation pathways in TFMBCl synthesis.
Analytical Methodologies
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.
Example GC Method Parameters:
| Parameter | Setting |
| Column | DB-5 or equivalent (non-polar) |
| Injector Temperature | 250 °C |
| Detector | FID (Flame Ionization Detector) |
| Detector Temperature | 280 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium or Hydrogen |
This method should provide good separation of 4-(trifluoromethyl)toluene, the chlorinated intermediates, and the hydrolysis product.
Concluding Remarks
The successful synthesis and application of this compound are critically dependent on the effective management of impurities. A thorough understanding of the reaction mechanism and the factors influencing side reactions is paramount. By implementing rigorous control over reaction conditions, maintaining anhydrous environments, and utilizing appropriate analytical techniques, researchers can ensure the high purity of their product, leading to more reliable and reproducible experimental outcomes.
References
- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride.
- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- Google Patents. (n.d.). US2542225A - Stabilized benzyl chloride.
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- PubChem. (n.d.). Benzal chloride.
- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde.
- Wikipedia. (n.d.). Benzyl chloride.
- Supporting Information. (n.d.).
- YouTube. (2021, May 30). Stability of Allyl and Benzyl Carbocation, Mechanism for +1, +2, NEET, JEE, BSc by Dr Sarbjit Rala.
- Google Patents. (n.d.). CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
- Google Patents. (n.d.). WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.
- SciSpace. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography.
- ResearchGate. (2025, August 6). Chlorination of alkylbenzenes with molecular chlorine in alcoholic media.
- Google Patents. (n.d.). US3928478A - Chlorination of xylene.
- ResearchGate. (n.d.). Chemical Engineering Kinetics of p-Xylene Chlorination in a Gas-Liquid Agitated Reactor.
- ACS Publications. (n.d.). Competitive-Consecutive Reactions in the Photochemical Chlorination of p-Xylene.
- YouTube. (2020, March 29). Benzal chloride on hydrolysis gives.
- Wikipedia. (n.d.). Chlorine trifluoride.
Sources
- 1. Benzal chloride | C6H5CHCl2 | CID 7411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 4-(Trifluoromethyl)benzal Chloride
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for improving yields and overcoming challenges in reactions involving 4-(Trifluoromethyl)benzal chloride. The unique electronic properties of this reagent, stemming from the potent electron-withdrawing trifluoromethyl (-CF3) group, present both opportunities for novel transformations and specific hurdles that require careful consideration.
This resource is structured to provide direct answers to common issues, moving from troubleshooting specific experimental failures to addressing frequently asked questions about the fundamental reactivity and handling of this compound.
Troubleshooting Guide: From Low Yields to Unexpected Products
This section addresses specific problems you might encounter in the laboratory. Each issue is presented in a question-and-answer format, providing not just a solution but the underlying chemical principles to empower your experimental design.
Question 1: My reaction yield is consistently low, with significant amounts of 4-(Trifluoromethyl)benzaldehyde detected as a byproduct. What is happening and how can I prevent it?
Answer: This is a classic issue of premature hydrolysis. This compound is highly susceptible to reaction with water. The electron-withdrawing -CF3 group enhances the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles, including water.
Causality: The presence of even trace amounts of moisture in your reaction setup (glassware, solvents, reagents, or atmosphere) will lead to the hydrolysis of the benzal chloride to the corresponding benzaldehyde.
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are highly recommended. Ethereal solvents like THF and diethyl ether must be confirmed to be free of peroxides and water.
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Handling: Handle this compound and any hygroscopic reagents in a glovebox or glove bag if possible.
dot
Caption: Undesired hydrolysis pathway leading to byproduct formation.
Question 2: I am attempting a Grignard reaction, but the yield is poor, and I observe a significant amount of a homocoupled byproduct. What is the cause?
Answer: The formation of a homocoupled product, in this case, 1,2-bis(4-(trifluoromethyl)phenyl)ethane, is indicative of a Wurtz-type coupling reaction. This side reaction is common in the preparation and use of Grignard reagents from benzylic halides.[1]
Causality: The Grignard reagent, once formed, can act as a nucleophile and react with the starting this compound that has not yet reacted with the magnesium.
Optimization Protocol for Grignard Reactions:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and activated. This can be achieved by stirring them under an inert atmosphere or by adding a small crystal of iodine.
-
Slow Addition: Add the solution of this compound dropwise to the suspension of activated magnesium in your ethereal solvent (e.g., anhydrous THF or diethyl ether). This maintains a low concentration of the benzal chloride, favoring its reaction with magnesium over the already-formed Grignard reagent.[1]
-
Temperature Control: The initial formation of the Grignard reagent can be exothermic. Maintain a gentle reflux. For the subsequent reaction with an electrophile, it is often beneficial to cool the Grignard solution (e.g., to 0°C) before adding the electrophile to control the reaction rate and minimize side reactions.[1]
dot
Caption: Competing desired and undesired pathways in Grignard reactions.
Question 3: In my nucleophilic substitution reaction, besides the expected product, I am isolating a product that appears to be a dimer or polymer. Why does this happen?
Answer: This issue suggests a lack of chemoselectivity or a secondary reaction. If your nucleophile has more than one reactive site, or if the product of the initial substitution is itself nucleophilic, it can react with another molecule of this compound.
Causality: The product formed from the initial nucleophilic attack may still be sufficiently nucleophilic to compete with the intended nucleophile for the remaining starting material. This is particularly common with primary amines or diols.
Strategies to Improve Selectivity:
| Strategy | Rationale |
| Use of a Large Excess of the Nucleophile | By Le Châtelier's principle, a high concentration of the primary nucleophile will outcompete the product for the electrophilic benzal chloride. |
| Protecting Groups | If the nucleophile has multiple reactive sites, consider using a protecting group strategy to block all but the desired reaction site. |
| Inverse Addition | Slowly add the this compound to a solution of the nucleophile. This ensures that the benzal chloride is always the limiting reagent in the reaction mixture, minimizing its chance to react with the product. |
| Lower Reaction Temperature | Reducing the temperature can often increase selectivity by favoring the kinetically controlled product of the more reactive nucleophile. |
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group influence the reactivity of the benzylic chlorides?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major effects:
-
Inductive Effect: It pulls electron density away from the benzene ring and, consequently, from the benzylic carbon. This makes the benzylic carbon more electron-deficient (electrophilic) and thus more susceptible to nucleophilic attack.[2]
-
Stabilization of Intermediates: For reactions proceeding through an SN1-type mechanism, the -CF3 group can destabilize the formation of a carbocation at the benzylic position. However, for SN2 reactions, the increased electrophilicity of the carbon center accelerates the reaction. The reaction mechanism (SN1 vs. SN2) will depend on the specific nucleophile, solvent, and reaction conditions.[3][4]
Q2: What are the ideal storage conditions for this compound?
Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry, and well-ventilated area away from water and strong bases.
Q3: Can I use this compound in Palladium-catalyzed cross-coupling reactions?
Yes, benzylic chlorides, especially those activated by electron-withdrawing groups, can be effective substrates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.[5][6] The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step, which is often rate-limiting.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for specific substrates.
-
Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), a suitable base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Substrate Addition: Add this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture (e.g., to 80-100°C) and monitor its progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q4: What safety precautions should be taken when working with this compound?
This compound is a corrosive and lachrymatory compound. It can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
Ensure an eyewash station and safety shower are readily accessible. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
- PrepChem. (n.d.). Synthesis of 4-trifluoromethylbenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
- Wikipedia. (2023). 4-Trifluoromethylbenzaldehyde.
- Powers, I. G., et al. (2018). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PMC.
- PrepChem. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Powers, I. G., et al. (2018). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.
- Journal of the American Chemical Society. (n.d.). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Khan Academy. (n.d.). Reactions at the benzylic position.
- Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A.
- The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
- Organic Letters. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding.
- Chemistry LibreTexts. (2019). 15.2: Allylic and Benzylic Halogenation.
- e-EROS. (n.d.). Benzylic Grignard reagent.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Cardiff University. (2022). Palladium-catalyzed Suzuki-Miyaura cross-coupling of secondary α-(trifluoromethyl)benzyl tosylates.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- NIH. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.
- PubChemLite. (n.d.). 4-(trifluoromethyl)benzyl chloride (C8H6ClF3).
- ResearchGate. (n.d.). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones.
- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
- Google Patents. (n.d.). CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride.
- RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
Sources
Technical Support Center: Troubleshooting Grignard Reactions with 4-(Trifluoromethyl)benzal Chloride
Welcome to the technical support center for Grignard reactions involving 4-(Trifluoromethyl)benzal chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this specific reaction. The content is structured to address common challenges, explaining the underlying chemical principles to empower you to optimize your experiments effectively.
Introduction: The Challenge of this compound in Grignard Reactions
The Grignard reaction is a cornerstone of organic synthesis for its ability to form carbon-carbon bonds.[1][2] However, substrates like this compound introduce specific challenges. The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the reactive benzylic chloride moiety can lead to a variety of side reactions and difficulties in initiating and controlling the reaction. This guide will provide a systematic approach to troubleshooting these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Grignard reaction with this compound is not initiating. What are the likely causes and how can I fix it?
Answer:
Failure to initiate is one of the most common hurdles in Grignard reactions and is almost always linked to the presence of moisture or impurities, or insufficiently activated magnesium.[3] Here’s a systematic approach to troubleshooting initiation failure:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[3] All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at over 120°C for several hours, followed by cooling under an inert atmosphere like nitrogen or argon.[3] Solvents such as diethyl ether or tetrahydrofuran (THF) must be anhydrous.[3] It is best to use freshly distilled solvents from a suitable drying agent (e.g., sodium/benzophenone) or to purchase a high-quality anhydrous grade solvent and use it promptly.[3]
-
Activate the Magnesium: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[3] It is recommended to use fresh, shiny magnesium turnings. If the turnings appear dull, they require activation.[3] Common activation methods include:
-
Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod inside the reaction flask can expose a fresh, reactive surface.[3]
-
Chemical Activation: Adding a small crystal of iodine (the characteristic brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane are effective chemical methods to activate the magnesium surface.[3]
-
-
Check Reagent Quality: Ensure that the this compound is pure and dry. Any acidic impurities or residual water can quench the Grignard reagent as it forms.
Question 2: I'm observing a significant amount of a side product, which I suspect is a homocoupling product. What is this side reaction and how can I minimize it?
Answer:
The side product you are likely observing is 1,2-bis(4-(trifluoromethyl)phenyl)ethane, which is formed through a Wurtz-type coupling reaction.[4][5] In this reaction, the formed Grignard reagent, 4-(trifluoromethyl)benzylmagnesium chloride, reacts with unreacted this compound. Benzylic halides are particularly prone to this side reaction.[5][6]
Strategies to Minimize Wurtz Coupling:
-
Slow, Controlled Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the reaction with magnesium over the coupling reaction with the already-formed Grignard reagent.[3][7]
-
Solvent Choice: The choice of solvent can significantly impact the ratio of Grignard product to the Wurtz coupling byproduct. For benzyl chloride, diethyl ether (Et2O) or 2-methyltetrahydrofuran (2-MeTHF) have been shown to give a better product-to-byproduct ratio compared to THF.[4]
-
Temperature Control: Maintaining a lower reaction temperature during the formation of the Grignard reagent can help to reduce the rate of the Wurtz coupling reaction.[6]
| Parameter | Recommendation for Minimizing Wurtz Coupling | Rationale |
| Addition Rate | Slow, dropwise addition of the halide | Maintains a low concentration of the halide, disfavoring the bimolecular coupling reaction.[3] |
| Solvent | Diethyl ether or 2-MeTHF | Can improve the product to Wurtz coupling byproduct ratio for benzylic halides.[4] |
| Temperature | Lower reaction temperature | Reduces the rate of the undesired coupling reaction.[6] |
Question 3: My reaction seems to work, but the overall yield is low, and I have a complex mixture of products. What other side reactions could be occurring?
Answer:
Besides Wurtz coupling, other side reactions can contribute to low yields and product mixtures. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the Grignard reagent and the stability of intermediates.
-
Reduction of the Carbonyl Substrate: If your Grignard reagent has a β-hydride (e.g., isopropylmagnesium bromide), it can act as a reducing agent, converting the aldehyde or ketone you are reacting it with into the corresponding alcohol.[3] Using Grignard reagents without β-hydrides, such as methylmagnesium bromide or phenylmagnesium bromide, can prevent this.[3]
-
Rearrangement Reactions: While less common, benzylic Grignard reagents have been known to undergo rearrangement reactions under certain conditions.[8]
-
Reaction with the Trifluoromethyl Group: Although the C-F bond is generally strong, highly reactive Grignard reagents could potentially interact with the trifluoromethyl group, leading to decomposition pathways, especially at elevated temperatures. There are reports of trifluoromethyl-substituted phenyl Grignard reagents showing thermal instability.[9][10]
Experimental Protocols
Protocol 1: Preparation of 4-(Trifluoromethyl)benzylmagnesium Chloride
This protocol is designed to favor the formation of the Grignard reagent while minimizing Wurtz coupling.
-
Glassware Preparation: Rigorously dry all glassware, including a three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar, in an oven at >120°C for several hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[3]
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.[3]
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation: Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.[3] Gentle warming with a heat gun may be necessary if the reaction does not start.[3]
-
Grignard Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]
Protocol 2: Reaction with an Aldehyde or Ketone
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.[3]
-
Substrate Addition: Prepare a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the carbonyl compound solution dropwise to the stirred Grignard reagent at 0°C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[3]
-
Work-up:
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[3]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting a challenging Grignard reaction with this compound.
Caption: A decision-making flowchart for troubleshooting Grignard reactions.
References
- Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde - Benchchem. (URL: )
- Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - Beilstein Journals. (URL: [Link])
- Solvent screening of benzyl chloride Grignard reaction | Download Table - ResearchG
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])
- The Grignard Reagents | Organometallics - ACS Public
- Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde - Sciencemadness.org. (URL: [Link])
- Grignard reaction solidified : r/Chempros - Reddit. (URL: [Link])
- Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])
- Addition of CFCl3 to Aromatic Aldehydes via in Situ Grignard Reaction - PMC - NIH. (URL: [Link])
- Wurtz coupling : r/Chempros - Reddit. (URL: [Link])
- Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - ResearchG
- Why does alkyl group withdraw electrons in Grignard reagent? - Chemistry Stack Exchange. (URL: [Link])
- US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone - Google P
- An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents | Request PDF - ResearchG
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent form
- CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google P
- Benzylic substitution, benzylation - Organic Chemistry Portal. (URL: [Link])
- Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed. (URL: [Link])
- An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)
- Up-Scale Synthesis of p-(CH2 CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides | ACS Omega. (URL: [Link])
- Grignard Reaction - Organic Chemistry Portal. (URL: [Link])
- Reactions with Grignard Reagents - Chemistry LibreTexts. (URL: [Link])
- Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols | PDF | Ester - Scribd. (URL: [Link])
- Grignard reaction - Wikipedia. (URL: [Link])
- Wurtz reaction - Wikipedia. (URL: [Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of 4-(Trifluoromethyl)benzal Chloride
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for 4-(Trifluoromethyl)benzal chloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability, degradation pathways, and common experimental challenges. As a key intermediate, understanding its fate under various conditions is critical for process optimization, impurity profiling, and ensuring the quality of downstream products.
This document provides in-depth answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols grounded in established chemical principles.
Section 1: Compound Stability and Core Concepts
This section addresses the fundamental properties of this compound and the chemical principles governing its stability.
FAQ 1: What are the fundamental properties of this compound?
This compound, also known as 4-(dichloromethyl)benzotrifluoride, is an organofluorine compound with the chemical formula C₈H₅Cl₂F₃.[1][] Its structure features a benzene ring substituted with a trifluoromethyl group (-CF₃) and a dichloromethyl group (-CHCl₂). These functional groups dictate its reactivity and degradation profile.
| Property | Value | Source(s) |
| CAS Number | 82510-98-3 | [1][] |
| Molecular Formula | C₈H₅Cl₂F₃ | [1][] |
| Molecular Weight | 229.02 g/mol | [1] |
| Appearance | Data not explicitly available; analogous compounds are liquids. | |
| Boiling Point | 76 °C @ 8 mmHg | [1] |
| Density | ~1.4 g/mL | [1][] |
| Synonyms | PTF-BAC, 4-(Dichloromethyl)benzotrifluoride | [1][] |
FAQ 2: The trifluoromethyl (-CF₃) group is notoriously stable. Why is that, and does it participate in degradation?
The stability of the -CF₃ group is a critical concept. It stems from the immense strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[3] This high bond energy makes the -CF₃ group resistant to cleavage under most chemical and biological conditions typically used for degrading the rest of the molecule.[3]
-
Causality: The electron-withdrawing nature of the fluorine atoms also deactivates the aromatic ring, making it less susceptible to electrophilic attack, a common degradation route for many aromatic compounds.[3]
For the purposes of most laboratory and industrial processes, you can assume the -CF₃ group will remain intact. Degrading it requires aggressive methods like Advanced Oxidation Processes (AOPs) that are not typically encountered during routine synthesis or stability testing.[3] Therefore, the degradation pathways of this compound primarily involve the more reactive dichloromethyl (-CHCl₂) group.
Section 2: Primary Degradation Pathways
The degradation of this compound is dominated by the reactivity of the benzal chloride moiety. The primary pathway is a sequential hydrolysis and oxidation process.
FAQ 3: What is the main degradation pathway for this compound in the presence of water?
The primary and most common degradation pathway is hydrolysis . Benzal chlorides (gem-dichlorides on a benzylic carbon) readily react with water to form the corresponding benzaldehyde.[4] This is a two-step nucleophilic substitution reaction.
-
Initial Hydrolysis: One chloride is displaced by water to form a highly unstable α-chloro-α-hydroxy intermediate.
-
Second Hydrolysis & Elimination: The second chloride is rapidly displaced, forming an equally unstable gem-diol. This gem-diol immediately eliminates a molecule of water to yield the thermodynamically favored aldehyde.
The final product of this hydrolysis is 4-(Trifluoromethyl)benzaldehyde .
Section 3: Troubleshooting Guide for Experimental Challenges
This section provides practical solutions to common problems encountered during experiments involving the degradation or reaction of this compound.
Q1: My hydrolysis reaction is proceeding very slowly or appears incomplete. How can I improve the reaction rate?
A1: Slow hydrolysis is often due to the low aqueous solubility of the organic chloride. The reaction is biphasic, and the rate is limited by the interface between the organic and aqueous phases.
-
Mechanical Solutions:
-
Increase Agitation: Vigorous stirring or overhead stirring increases the surface area between the phases, accelerating the reaction.
-
Sonication: Using an ultrasonic bath can create an emulsion, dramatically increasing the interfacial area and reaction rate.
-
-
Chemical Solutions:
-
Introduce a Co-solvent: Adding a water-miscible organic solvent like tetrahydrofuran (THF) or acetone can create a single phase, eliminating mass transfer limitations. Trustworthiness Check: Ensure the co-solvent is inert to the reaction conditions and does not interfere with downstream processing or analysis.
-
Use a Catalyst: The hydrolysis of benzal chlorides can be catalyzed. Vapor phase hydrolysis over a solid catalyst is used industrially for related compounds. [4]For lab-scale liquid-phase reactions, phase-transfer catalysts (PTCs) like quaternary ammonium salts can be effective in carrying the hydroxide ion (if using basic conditions) into the organic phase.
-
Adjust Temperature: Gently heating the reaction (e.g., to 40-60 °C) will increase the rate, but be cautious of increasing side reactions or volatilizing the compound.
-
Q2: I'm analyzing my reaction mixture and see peaks that don't correspond to the starting material, aldehyde, or carboxylic acid. What are these impurities?
A2: Unexpected peaks can arise from impurities in the starting material or from side reactions.
-
Starting Material Impurities: Technical grade benzyl chlorides often contain residual compounds from their synthesis, which involves the chlorination of toluene. [5]Potential impurities include:
-
4-(Trifluoromethyl)benzyl chloride: The mono-chlorinated precursor. This would hydrolyze to 4-(Trifluoromethyl)benzyl alcohol. [6] * Ring-chlorinated species: Compounds where chlorine has added to the aromatic ring instead of the methyl group.
-
Self-Validating Step: Always run a chromatogram (GC-MS or HPLC) of your starting material before beginning the reaction to establish a baseline impurity profile.
-
-
Side Reactions:
-
Ether Formation: If an alcohol (like 4-(Trifluoromethyl)benzyl alcohol from an impurity) is present, it can react with the starting benzal chloride to form an ether, though this is less common than hydrolysis.
-
Condensation Products: Aldehydes can undergo self-condensation reactions (aldol-type reactions), especially under basic conditions, leading to higher molecular weight impurities.
-
Q3: What are the best analytical methods to monitor the degradation and quantify the different species?
A3: A combination of chromatographic techniques is ideal for monitoring the disappearance of the starting material and the appearance of products.
| Analytical Technique | Primary Use & Rationale |
| Reverse-Phase HPLC (RP-HPLC) | Excellent for quantifying the non-volatile, polar products like 4-(Trifluoromethyl)benzoic acid and 4-(Trifluoromethyl)benzaldehyde. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a robust starting point. [7]UV detection is highly effective as all compounds possess a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | The method of choice for identifying and quantifying the more volatile starting material, this compound, and potential volatile impurities. [8]The mass spectrometer provides definitive identification of the components. |
Section 4: Standardized Experimental Protocol
This section provides a validated workflow for studying the degradation of this compound.
Protocol 1: Kinetic Analysis of Hydrolysis by RP-HPLC
This protocol describes how to monitor the conversion of this compound to its hydrolysis products over time.
Objective: To quantify the rate of hydrolysis under controlled conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Potassium dihydrogen phosphate
-
Tetrahydrofuran (THF)
-
Reaction vessel with magnetic stirring and temperature control
-
HPLC system with UV detector and C18 column
Workflow:
Step-by-Step Procedure:
-
Preparation of Reaction Medium: Prepare a 1:1 (v/v) mixture of THF and deionized water. Place 50 mL into the reaction vessel and bring it to a constant temperature of 40°C with stirring.
-
Preparation of Stock Solution: Accurately weigh ~229 mg (1 mmol) of this compound and dissolve it in 10 mL of THF.
-
Reaction Initiation (t=0): Add 1 mL of the stock solution to the pre-heated reaction medium. Start the timer immediately. The initial concentration will be ~0.02 M.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately dispense the aliquot into a pre-labeled HPLC vial containing 900 µL of cold acetonitrile. This stops the reaction and prepares the sample for analysis.
-
HPLC Analysis:
-
Data Analysis: Integrate the peak areas for this compound, 4-(Trifluoromethyl)benzaldehyde, and 4-(Trifluoromethyl)benzoic acid. Plot the concentration of each species as a function of time to determine the reaction kinetics.
References
Sources
- 1. CAS 82510-98-3 | 1800-7-74 | MDL MFCD00274358 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN106397148A - Benzal chloride hydrolysis method - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying 4-(Trifluoromethyl)benzal chloride
Welcome to the technical support center for the analytical quantification of 4-(Trifluoromethyl)benzal chloride (CAS 82510-98-3). This guide is designed for researchers, chemists, and quality control professionals who encounter challenges in accurately measuring this highly reactive and important chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its precise quantification is critical for process control, yield optimization, and regulatory compliance.[1]
The core analytical challenge stems from the compound's inherent instability. This compound is a benzylic geminal dihalide, making it highly susceptible to nucleophilic substitution, particularly hydrolysis, and prone to thermal degradation.[2][3] This guide provides field-proven insights, troubleshooting protocols, and methodological recommendations to help you navigate these complexities and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing an analytical method for this compound.
Q1: What is the primary analytical challenge when working with this compound?
The principal difficulty is the compound's high reactivity. The two chlorine atoms on the benzylic carbon are excellent leaving groups, making the molecule highly susceptible to hydrolysis, even from trace amounts of moisture in solvents or the atmosphere. This reaction rapidly converts the analyte to 4-(Trifluoromethyl)benzaldehyde, leading to inaccurate quantification. Furthermore, the compound can degrade under the high temperatures often used in Gas Chromatography (GC) inlets.[4]
Q2: Which is the better analytical technique: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both techniques have been successfully employed, but each requires specific precautions. The choice depends on the available equipment, the sample matrix, and the specific analytical goals.
-
Gas Chromatography (GC) is often preferred for its high resolution, which is excellent for separating the target analyte from structurally similar impurities like 4-(Trifluoromethyl)benzyl chloride (the mono-chloro analog) and 4-(Trifluoromethyl)benzotrichloride (the tri-chloro analog). However, the risk of thermal degradation in the heated inlet is significant.
-
High-Performance Liquid Chromatography (HPLC) avoids high temperatures, mitigating the risk of thermal degradation. The challenge here lies in the analyte's reactivity with common protic reversed-phase mobile phases (e.g., water, methanol).[5]
The following decision flowchart can guide your selection process.
Caption: Method selection flowchart for this compound analysis.
Q3: How must I handle samples and standards to prevent degradation?
Strict adherence to anhydrous and cool conditions is paramount.
-
Solvents: Always use fresh, high-purity, anhydrous aprotic solvents such as acetonitrile, hexane, or dichloromethane for preparing standards and samples.
-
Glassware: Ensure all glassware is oven-dried and cooled in a desiccator before use.
-
Atmosphere: Minimize exposure to atmospheric moisture. Work quickly or consider using a glove box or nitrogen blanket for sample preparation.
-
Storage: Store stock solutions and the neat material at 2-8°C under an inert atmosphere.[1] Prepare working standards fresh daily and analyze them promptly.
Q4: What are the common process-related impurities I should monitor?
The impurity profile is highly dependent on the synthetic route. However, common impurities arise from incomplete or over-chlorination of the starting material, as well as degradation.[6][7] Key impurities to monitor include:
-
4-(Trifluoromethyl)toluene (Starting material)
-
4-(Trifluoromethyl)benzyl chloride (Mono-chlorinated byproduct)
-
4-(Trifluoromethyl)benzotrichloride (Tri-chlorinated byproduct)
-
4-(Trifluoromethyl)benzaldehyde (Hydrolysis/degradation product)
-
Dibenzyl ether analogs (Side-reaction products)[8]
Section 2: Troubleshooting Guide: Gas Chromatography (GC) Analysis
GC is a powerful tool for this analysis, but its success hinges on minimizing analyte degradation.
Problem: Poor peak shape (tailing) and non-reproducible area counts.
-
Underlying Cause: This is a classic symptom of analyte adsorption or degradation. The benzylic chlorides are reactive and can interact with active sites (e.g., free silanols) in the GC inlet liner or the column itself, or they can degrade at elevated temperatures.[9]
-
Troubleshooting Steps:
-
Lower the Inlet Temperature: This is the most critical parameter. Start with a low inlet temperature (e.g., 150-180°C) and increase only if peak shape for less volatile impurities is poor.
-
Use a Deactivated Inlet Liner: Employ a high-quality, deactivated liner (e.g., silanized). Consider using a liner with glass wool, but ensure the wool is also deactivated, as active sites here are a common source of problems.
-
Select an Inert Column: A low-polarity, highly inert column (e.g., a 5% phenyl-methylpolysiloxane phase) is recommended.
-
Confirm System Integrity: Check for leaks in the system, as the presence of oxygen at high temperatures can accelerate degradation. Also, ensure carrier gas is of high purity with an effective moisture trap.
-
Problem: A significant peak for 4-(Trifluoromethyl)benzaldehyde appears in the chromatogram, even when analyzing a fresh standard.
-
Underlying Cause: This indicates that the analyte is hydrolyzing to the corresponding aldehyde during the analysis. The source of the water can be the sample/solvent or the instrument itself.
-
Troubleshooting Steps:
-
Rigorously Dry Solvents and Samples: Re-verify that all solvents are anhydrous. If the sample matrix allows, consider passing the diluted sample through a small cartridge of anhydrous sodium sulfate.
-
Check the Carrier Gas Line: Ensure the moisture trap for the carrier gas is fresh and functioning correctly.
-
Perform an Inlet Temperature Study: Inject the same standard at progressively lower inlet temperatures (e.g., 200°C, 180°C, 160°C). If the relative area of the aldehyde peak decreases at lower temperatures, you have confirmed thermally-induced degradation/hydrolysis in the inlet.
-
Recommended Starting GC-FID/MS Method
This method provides a robust starting point that prioritizes analyte stability.
| Parameter | Recommended Setting | Rationale |
| GC System | GC with FID or Mass Spectrometer (MS) | MS provides confident peak identification, while FID offers robust quantification. |
| Inlet | Split/Splitless | Split mode is often preferred to minimize inlet residence time. |
| Inlet Temperature | 180°C (or lowest practical temperature) | Minimizes thermal degradation of the analyte. |
| Column | 30 m x 0.25 mm ID, 0.25 µm, 5% Phenyl-Methylpolysiloxane | An inert, low-polarity column that provides good resolution for related aromatic compounds. |
| Oven Program | 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation of early-eluting impurities from the analyte. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Ensures consistent retention times and peak shapes. |
| Injection Volume | 1 µL | Standard volume; adjust as needed based on concentration. |
| Solvent | Anhydrous Acetonitrile or Hexane | Aprotic solvents to prevent hydrolysis. |
Section 3: Troubleshooting Guide: HPLC Analysis
HPLC avoids thermal stress but introduces challenges related to mobile phase reactivity.
Problem: The analyte peak area consistently decreases in a sequence run from the same vial.
-
Underlying Cause: The analyte is degrading in the autosampler vial upon mixing with the mobile phase, which is common if using aqueous or protic organic solvents like methanol.
-
Troubleshooting Steps:
-
Cool the Autosampler: Set the autosampler temperature to the lowest possible setting (e.g., 4°C) to slow the degradation kinetics.
-
Minimize Analysis Time: Prepare only the number of samples that can be analyzed in a short period. Do not let samples sit on the autosampler overnight.
-
Switch to Normal-Phase: If possible, develop a normal-phase HPLC method using entirely aprotic solvents like hexane and isopropanol. This is often the most reliable HPLC approach.
-
Use Faster Gradients: If you must use reversed-phase, employ a very fast gradient and a short column to minimize the total run time and the analyte's exposure to the aqueous mobile phase.
-
Recommended Starting HPLC-UV Method (Reversed-Phase)
This method is a starting point for rapid analysis to minimize on-system degradation.
| Parameter | Recommended Setting | Rationale |
| HPLC System | HPLC or UPLC with UV/PDA Detector | PDA allows for peak purity assessment and spectral identification. |
| Detector Wavelength | 220 nm | A common wavelength for substituted benzene rings, providing good sensitivity. |
| Column | C18, 2.1 x 50 mm, < 3 µm particle size | A short, efficient column for fast separations.[8] |
| Column Temperature | 30°C | Controlled temperature for reproducible retention. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | Acetonitrile is generally less reactive than methanol with benzylic halides. |
| Gradient | 50% B to 95% B in 3 minutes, hold 1 min, re-equilibrate | A fast gradient to elute the hydrophobic analyte quickly. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2-5 µL | |
| Sample Diluent | Acetonitrile (anhydrous) | Match the organic mobile phase and ensure stability. |
Section 4: Advanced Topic: Derivatization for Robust Quantification
When direct analysis by GC or HPLC fails to provide the required accuracy and reproducibility, chemical derivatization is the ultimate solution.[10] The strategy is to convert the highly reactive benzal chloride into a stable, easily analyzable compound.[11]
The Rationale: Derivatization works by replacing the reactive chlorine atoms with a stable functional group. For example, reacting this compound with anhydrous methanol and a non-nucleophilic base will convert it to the much more stable dimethyl acetal. This derivative is no longer susceptible to hydrolysis and is thermally stable, making it ideal for GC analysis without degradation.[9]
Caption: Workflow for quantification via chemical derivatization.
Protocol: Acetal Formation for GC Analysis
-
Accurately weigh the sample into a volumetric flask.
-
Dilute to volume with a solution of 1% anhydrous methanol in anhydrous toluene containing a non-nucleophilic base (e.g., 2,6-lutidine).
-
Allow the reaction to proceed at room temperature for 30 minutes. The reaction converts the benzal chloride to the corresponding dimethyl acetal.
-
Analyze the resulting stable solution using a standard GC method. Quantify the acetal peak against a similarly prepared standard of this compound.
This approach eliminates all issues of analyte instability, providing a highly accurate and trustworthy method for quantification.
References
- GC Derivatization. (n.d.). Restek.
- Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2007). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 45(5), 256–261.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- SIELC Technologies. (n.d.). Separation of Benzyl chloride on Newcrom R1 HPLC column.
- Kennedy, R. T., Watson, C. J., & Foley, K. M. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 87(20), 10327–10335.
- Prieto-Blanco, M. C., Lopez-Mahía, P., & Prada-Rodríguez, D. (2007). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Chromatographic Science, 45(5), 256-261.
- Derivatization in GC. (n.d.).
- Pearson. (2024). Reactions at Benzylic Positions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. nbinno.com [nbinno.com]
- 5. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 10. weber.hu [weber.hu]
- 11. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Guide to the Reactivity of Benzal Chloride and 4-(Trifluoromethyl)benzal Chloride in Nucleophilic Substitution Reactions
This guide provides an in-depth, objective comparison of the chemical reactivity of benzal chloride and its fluorinated analogue, 4-(Trifluoromethyl)benzal chloride. Intended for researchers, scientists, and professionals in drug development, this document delves into the electronic factors governing their reactivity, presents a framework for experimental comparison, and offers field-proven insights to inform substrate selection in organic synthesis.
Introduction: The Significance of Benzylic Halides in Synthesis
Benzylic halides are cornerstone reagents in organic synthesis, valued for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition states in bimolecular (SN2) reactions and the carbocation intermediates in unimolecular (SN1) pathways.[1][2]
The introduction of substituents onto the phenyl ring profoundly alters the electronic landscape of the molecule, thereby modulating the reactivity of the benzylic carbon. This guide focuses on comparing the parent compound, benzal chloride, with this compound to elucidate the powerful influence of the trifluoromethyl (-CF3) group.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Benzal Chloride | C6H5CHCl2 | C7H6Cl2 | 161.03 |
| This compound | 4-CF3-C6H4CHCl2 | C8H5Cl2F3 | 229.03 |
Theoretical Framework: The Dominant Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups (EWGs) used in medicinal chemistry and materials science.[3][4] Its influence is primarily due to a strong negative inductive effect (-I), originating from the high electronegativity of the three fluorine atoms. This effect significantly polarizes the molecule, drawing electron density away from the aromatic ring and, consequently, from the benzylic carbon center.[4]
This profound electronic perturbation has opposing consequences for SN1 and SN2 reaction pathways.
-
Impact on SN1 Reactivity: The rate-determining step of an SN1 reaction is the formation of a carbocation. The benzylic carbocation formed from benzal chloride is stabilized by resonance with the phenyl ring.[5] However, the powerful electron-withdrawing -CF3 group in the para position will intensely destabilize the developing positive charge of the analogous carbocation, raising the activation energy for its formation. Therefore, This compound is expected to be significantly less reactive than benzal chloride under SN1 conditions.
-
Impact on SN2 Reactivity: In an SN2 reaction, a nucleophile attacks the electrophilic carbon center in a concerted step. The electron-withdrawing -CF3 group enhances the partial positive charge (δ+) on the benzylic carbon, making it a more "electrophilic" and attractive target for nucleophilic attack.[3] This increased electrophilicity lowers the activation energy of the transition state. Consequently, This compound is expected to be more reactive than benzal chloride under SN2 conditions.
Caption: Electronic effect of the -CF₃ group on the benzylic carbon.
Experimental Design for Reactivity Comparison
To empirically validate the theoretical predictions, a comparative kinetic study is essential. The hydrolysis of benzal chlorides to their corresponding benzaldehydes is a well-established reaction that serves as an excellent model system.[6][7] This reaction can proceed through an SN1-like mechanism and generates hydrochloric acid (HCl) as a byproduct, allowing for straightforward monitoring.
Protocol: Comparative Hydrolysis Rate Determination by Titration
This protocol is designed to measure the rate of HCl production, which directly correlates with the rate of hydrolysis. It is a self-validating system as the endpoint is a quantitative measure of reaction progress.
Methodology Rationale:
-
Solvent System: An acetone/water mixture is chosen to ensure the miscibility of the organic chlorides with the aqueous medium.
-
Temperature Control: Maintaining a constant temperature (e.g., 50 °C) is critical, as reaction rates are highly temperature-dependent. A water bath provides stable temperature control.
-
Monitoring: Aliquots are removed at timed intervals and quenched in ice-cold water to halt the reaction. The amount of HCl produced is then determined by titration with a standardized sodium hydroxide (NaOH) solution.
Step-by-Step Protocol:
-
Preparation: Prepare a 0.1 M solution of benzal chloride in acetone and a separate 0.1 M solution of this compound in acetone. Prepare a standardized 0.05 M aqueous NaOH solution and a phenolphthalein indicator solution.
-
Reaction Setup: For each substrate, place 100 mL of a 50:50 (v/v) acetone/water mixture into two separate round-bottom flasks equipped with magnetic stirrers. Equilibrate the flasks in a water bath set to 50 °C.
-
Initiation: At time t=0, add 10 mL of the 0.1 M substrate solution to its respective flask. Start a timer immediately.
-
Sampling: At regular intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a 10 mL aliquot from each reaction flask and immediately transfer it into a conical flask containing 20 mL of ice-cold distilled water to quench the reaction.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized 0.05 M NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.
-
Data Analysis: For each time point, calculate the moles of HCl produced. Plot a graph of [HCl] versus time for both substrates. The initial slope of this curve is proportional to the initial reaction rate.
Caption: Experimental workflow for determining hydrolysis rates.
Data Interpretation and Expected Results
Based on the mechanistic principles discussed, the experimental results are expected to show a clear divergence in reactivity.
Table of Expected Kinetic Data (Illustrative)
| Substrate | Reaction Pathway | Expected Relative Rate (k_rel) | Rationale |
| Benzal Chloride | SN1 (Hydrolysis) | 1.00 (Reference) | Forms a resonance-stabilized benzylic carbocation. |
| This compound | SN1 (Hydrolysis) | << 1.00 | -CF₃ group strongly destabilizes the carbocation intermediate. |
| Benzal Chloride | SN2 (e.g., with I⁻) | 1.00 (Reference) | Baseline reactivity for a benzylic dihalide. |
| This compound | SN2 (e.g., with I⁻) | > 1.00 | -CF₃ group increases the electrophilicity of the benzylic carbon. |
The hydrolysis experiment, which favors an SN1 pathway, should demonstrate that benzal chloride reacts significantly faster than this compound. The titration would require a much larger volume of NaOH for the benzal chloride samples at earlier time points compared to its trifluoromethylated counterpart.
Conversely, in an experiment designed to favor an SN2 mechanism, such as the Finkelstein reaction with sodium iodide in acetone, the opposite trend would be observed.[8] this compound would react faster due to the enhanced electrophilicity of its benzylic carbon.
Caption: Logical summary of reactivity based on reaction pathway.
Conclusion and Practical Implications
The comparative analysis reveals a clear dichotomy in the reactivity of benzal chloride and this compound, governed by the powerful electron-withdrawing nature of the -CF3 group.
-
Benzal chloride is the preferred substrate for reactions proceeding through an SN1 mechanism , where carbocation stability is the dominant factor.
-
This compound is the more reactive substrate for SN2 reactions , where the increased electrophilicity of the reaction center accelerates nucleophilic attack.
For drug development professionals and synthetic chemists, this understanding is crucial. When designing a synthesis that requires a rapid SN2 displacement at a benzylic center, the use of the 4-CF3 substituted analogue can lead to higher yields and faster reaction times. Conversely, if an SN1 pathway is desired or unavoidable, the unsubstituted benzal chloride will provide superior performance. This guide provides the theoretical basis and an experimental framework for making such informed, rational decisions in substrate selection.
References
- PubChem. 4-(Trifluoromethyl)benzoyl chloride.
- SciSpace. The mechanism of the hydrolysis of benzyl chloride. [Link]
- Reddit.
- The Journal of Organic Chemistry. (2014). Effect of Allylic Groups on SN2 Reactivity. [Link]
- Google Patents. Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride.
- Organic Chemistry Portal.
- Google Patents. Benzal chloride hydrolysis method.
- Semantic Scholar. the mechanism of the hydrolysis of benzal chloride. [Link]
- National Institutes of Health. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
- Wiley Online Library. Kinetics and mechanism of the reaction of benzyl halides with zinc in dimethylformamide. [Link]
- Oxford Reference.
- Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
- UNI ScholarWorks. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. [Link]
- PubMed Central. (n.d.). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]
- ResearchGate.
- National Institutes of Health. Benzal chloride. [Link]
- YouTube. Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. [Link]
- CourseHero. Benzylic halides can react with LAH to reduce the halide. [Link]
- Reddit.
- ACS Publications.
- CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]
- Quora. Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. [Link]
- Newera-spectro.
- Scribd. Benzyl Chloride Reactivity in SN1 and SN2. [Link]
- RSC Publishing. In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles. [Link]
- Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]
- ResearchGate.
- Reddit. Is nucleophilic substitution of a secondary Amine using benzoyl chloride possible?. [Link]
- Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. quora.com [quora.com]
- 6. [PDF] THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE | Semantic Scholar [semanticscholar.org]
- 7. Benzal chloride | C6H5CHCl2 | CID 7411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to 4-(Trifluoromethyl)benzal Chloride and its Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of substituted benzal chlorides is paramount for ensuring reaction specificity, purity, and ultimately, the efficacy and safety of downstream products. 4-(Trifluoromethyl)benzal chloride, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents a unique analytical challenge due to the combined electronic effects of its trifluoromethyl and dichloroethyl substituents. This guide provides a comprehensive spectroscopic comparison of this compound with key analogs, offering insights into its unique spectral signature. Due to the limited availability of direct experimental data for this compound, this guide uniquely combines predictive analysis based on established spectroscopic principles with experimental data from closely related compounds.
The Spectroscopic Impact of the Trifluoromethyl and Dichloroethyl Groups
The spectroscopic properties of this compound are dictated by the interplay of the electron-withdrawing trifluoromethyl (-CF₃) group and the dichloroethyl (-CHCl₂) group on the benzene ring. The -CF₃ group is a powerful electron-withdrawing group through a negative inductive effect (-I)[1]. This effect significantly influences the electron density distribution within the aromatic ring and, consequently, the chemical shifts of the aromatic protons and carbons in NMR spectroscopy. The -CHCl₂ group also exerts an electron-withdrawing inductive effect, further deshielding the aromatic system.
Predicted and Comparative Spectroscopic Analysis
This section details the predicted spectroscopic features of this compound and compares them with the experimental data of 4-chlorobenzal chloride and 4-nitrobenzoyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are expected to show distinct features arising from the unique substitution pattern.
The aromatic region of the ¹H NMR spectrum of a para-substituted benzene ring typically displays a characteristic AA'BB' system. For this compound, the strong electron-withdrawing nature of both substituents will cause a downfield shift of the aromatic protons compared to benzene (δ 7.34 ppm).
-
Predicted Spectrum of this compound:
-
Aromatic Protons: Two doublets are expected in the aromatic region (likely between δ 7.5 and 8.0 ppm). The protons ortho to the -CF₃ group will be deshielded and appear further downfield compared to the protons ortho to the -CHCl₂ group.
-
Benzylic Proton: A singlet corresponding to the proton of the -CHCl₂ group is anticipated. Its chemical shift will be significantly downfield (estimated around δ 6.5-7.0 ppm) due to the presence of two electronegative chlorine atoms.
-
-
Comparative Analysis:
-
4-Chlorobenzal Chloride: The aromatic protons appear as two doublets, with the protons ortho to the chlorine substituent showing a downfield shift.
-
4-Nitrobenzoyl Chloride: The powerful electron-withdrawing nitro group causes a significant downfield shift of the aromatic protons, with signals appearing as doublets around 8.3-8.4 ppm[2][3].
-
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Predicted Spectrum of this compound:
-
Aromatic Carbons: Four signals are expected for the aromatic carbons due to symmetry. The carbon bearing the -CF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the -CHCl₂ group will also be significantly deshielded. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing substituents.
-
Benzylic Carbon: The carbon of the -CHCl₂ group will be deshielded and is expected to appear in the range of δ 65-75 ppm.
-
Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet with a chemical shift in the region of δ 120-130 ppm.
-
-
Comparative Analysis:
-
4-Chlorobenzal Chloride: The spectrum shows four aromatic signals and a signal for the benzylic carbon.
-
4-Nitrobenzoyl Chloride: The presence of the nitro and carbonyl groups significantly influences the chemical shifts of the aromatic carbons[2].
-
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.
-
Predicted Spectrum of this compound:
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Predicted Spectrum of this compound:
-
C-H stretching (aromatic): Weak to medium bands are expected above 3000 cm⁻¹.
-
C-H stretching (benzylic): A weak band is anticipated around 2850-2950 cm⁻¹.
-
C=C stretching (aromatic): Characteristic bands will appear in the 1600-1450 cm⁻¹ region.
-
C-F stretching: Strong absorptions are expected in the 1350-1100 cm⁻¹ range, characteristic of the -CF₃ group.
-
C-Cl stretching: Bands in the 800-600 cm⁻¹ region will indicate the presence of the C-Cl bonds.
-
Out-of-plane C-H bending: A strong band in the 800-860 cm⁻¹ region is indicative of para-substitution[5][6].
-
-
Comparative Analysis:
-
4-Chlorobenzal Chloride: The IR spectrum shows characteristic absorptions for the aromatic ring, C-H bonds, and the C-Cl bond. A strong band in the para-substitution region is also observed[7][8].
-
4-Nitrobenzoyl Chloride: The spectrum is dominated by a very strong absorption for the C=O group of the benzoyl chloride at ~1770 cm⁻¹ and strong bands for the nitro group (around 1525 and 1350 cm⁻¹)[2].
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Predicted Spectrum of this compound:
-
Molecular Ion (M⁺): The molecular ion peak is expected, showing the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).
-
Fragmentation: Common fragmentation pathways would involve the loss of chlorine atoms and the entire -CHCl₂ group. The formation of a stable tropylium-like cation is also possible. The presence of the trifluoromethyl group will influence the fragmentation pattern[9][10].
-
-
Comparative Analysis:
-
4-Chlorobenzal Chloride: The mass spectrum shows the molecular ion with the isotopic pattern for three chlorine atoms and fragmentation patterns involving the loss of chlorine.
-
4-Nitrobenzoyl Chloride: The fragmentation is dominated by the loss of the chlorine atom and the nitro group, and the formation of the benzoyl cation (m/z 105) is a prominent feature[11][12].
-
Data Summary Tables
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | Benzylic Proton |
| This compound (Predicted) | ~7.5 - 8.0 (2d) | ~6.5 - 7.0 (s) |
| 4-Chlorobenzal Chloride | ~7.4 - 7.8 (2d) | ~6.6 (s) |
| 4-Nitrobenzoyl Chloride [2][3] | 8.29 - 8.44 (2d) | N/A |
Table 2: Comparative IR Data (cm⁻¹)
| Compound | Key Absorptions |
| This compound (Predicted) | ~3050 (Ar C-H), ~1600, 1500 (Ar C=C), ~1320, 1170, 1130 (C-F), ~840 (p-subst.) |
| 4-Chlorobenzal Chloride [7][8] | ~3060 (Ar C-H), ~1590, 1490 (Ar C=C), ~830 (p-subst.), ~750 (C-Cl) |
| 4-Nitrobenzoyl Chloride [2] | ~3100 (Ar C-H), ~1770 (C=O), ~1600 (Ar C=C), ~1525 (asym NO₂), ~1350 (sym NO₂) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of benzal chloride derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. A wider spectral width (~250 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary.
-
¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. A wide spectral width may be needed depending on the expected chemical shifts.
IR Spectroscopy
-
Sample Preparation (Liquid): Place a drop of the neat liquid between two KBr or NaCl plates.
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol) into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Acquisition: Acquire the mass spectrum using a standard EI energy of 70 eV. Scan a mass range appropriate for the expected molecular weight of the compound.
Visualizing the Workflow and Molecular Structure
The following diagrams illustrate the analytical workflow and the structure of the topic compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Molecular structure of this compound.
Conclusion
The spectroscopic analysis of this compound, while currently reliant on predictive models, reveals a unique spectral fingerprint that distinguishes it from other para-substituted benzal chlorides. The powerful electron-withdrawing effects of the trifluoromethyl and dichloroethyl groups result in significant downfield shifts in its predicted ¹H and ¹³C NMR spectra. Its IR spectrum is expected to be characterized by strong C-F stretching bands, and its mass spectrum would show a distinctive isotopic pattern for two chlorine atoms. This guide provides a foundational framework for researchers to identify and characterize this important synthetic intermediate, underscoring the power of combining predictive spectroscopy with comparative analysis of known analogs.
References
- Spectroscopy of Aromatic Compounds. Fiveable.
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health.
- Why might an organic compound show a peak at m/z 77 in mass spectrometry?. StudySmarter US.
- 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate.
- Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE.
- The Trifluoromethyl Group in Chemistry and Spectroscopy. Carbon—Fluorine Hyperconjugation. ResearchGate.
- Mass spectrometry of substituted phenyl benzyl ethers. ACS Publications.
- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
- Mass Spectrometry: Aromatic Compound Fragmentation. JoVE.
- Spectroscopy of Aromatic Compounds. OpenStax.
- MASS SPECTRUM...........BENZENE. Organic Spectroscopy International.
- IR Spectrum: Aromatics. Química Orgánica.
- α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. YouTube.
- 4-Nitrobenzoyl chloride. NIST WebBook.
- 4-Chlorobenzal chloride. PubChem.
- 4-Nitrobenzoyl chloride. SpectraBase.
- The features of IR spectrum. SlidePlayer.
- Benzyl chloride. NIST WebBook.
- NMR Chemical Shifts.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- 13C NMR Chemical Shifts. Oregon State University.
- 19Flourine NMR.
- 13C NMR Chemical Shifts. Organic Chemistry Data.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- 13C NMR Chemical Shifts in substituted benzenes. ResearchGate.
- Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health.
- 13C NMR Spectroscopy.
- Fluorine NMR.
- 19F Chemical Shifts and Coupling Constants. UCSB.
- 13-C NMR Chemical Shift Table.pdf.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- Loss of benzaldehyde in the fragmentation of protonated benzoylamines: Benzoyl cation as a hydride acceptor in the gas phase. PubMed.
- 12 Examples of IR-Spectra.
- Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. ResearchGate.
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. azom.com [azom.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. BENZAL CHLORIDE(98-87-3) IR Spectrum [chemicalbook.com]
- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM...........BENZENE [orgspectroscopyint.blogspot.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jetir.org [jetir.org]
A Comparative Guide to the NMR Spectroscopy of 4-(Trifluoromethyl)benzal Chloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical intermediates is paramount. 4-(Trifluoromethyl)benzal chloride, a key building block in the synthesis of various agrochemicals and pharmaceuticals, presents a unique NMR spectroscopic profile due to the presence of both a dichloromethyl group and a trifluoromethyl group on the benzene ring. This guide provides an in-depth analysis of its expected ¹H and ¹³C NMR data, placed in context through a direct comparison with structurally related analogs. The insights herein are designed to facilitate its unambiguous identification and to deepen the understanding of substituent effects in NMR spectroscopy.
Analysis of the ¹H and ¹³C NMR Spectra of this compound
¹H NMR Spectrum Analysis:
The proton NMR spectrum is anticipated to exhibit two main features: a singlet for the benzylic proton and a characteristic AA'BB' system for the aromatic protons.
-
Benzylic Proton (-CHCl₂): This proton is expected to appear as a sharp singlet. Its chemical shift will be significantly downfield due to the deshielding effect of the two adjacent chlorine atoms. For comparison, the benzylic proton in benzal chloride resonates around 6.6 ppm. The presence of the electron-withdrawing trifluoromethyl group in the para position will further deshield this proton, likely shifting it to a slightly higher chemical shift, estimated to be in the range of 6.7-6.9 ppm .
-
Aromatic Protons: The four aromatic protons will form a complex second-order coupling pattern, often approximated as two doublets. The strong electron-withdrawing nature of both the -CHCl₂ and -CF₃ groups will cause a significant downfield shift for all aromatic protons compared to benzene (7.34 ppm). The protons ortho to the -CF₃ group (and meta to the -CHCl₂ group) are expected to be the most deshielded, appearing as a doublet around 7.8-8.0 ppm . The protons ortho to the -CHCl₂ group (and meta to the -CF₃ group) will also be deshielded, but likely to a slightly lesser extent, appearing as a doublet in the region of 7.6-7.8 ppm .
¹³C NMR Spectrum Analysis:
The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework.
-
Benzylic Carbon (-CHCl₂): The carbon of the dichloromethyl group will be significantly deshielded by the two chlorine atoms. In benzal chloride, this carbon appears around 87 ppm. The para-CF₃ group will have a minor electronic effect on this carbon, so a similar chemical shift in the range of 85-90 ppm is expected.
-
Aromatic Carbons: The aromatic region will display four distinct signals.
-
The carbon bearing the -CF₃ group (C4) will be a quartet due to coupling with the three fluorine atoms, and its chemical shift will be influenced by the substituent.
-
The carbon bearing the -CHCl₂ group (C1) will be deshielded.
-
The two sets of equivalent aromatic carbons (C2/C6 and C3/C5) will have distinct chemical shifts due to the different electronic environments. The carbon atoms ortho to the powerful electron-withdrawing -CF₃ group (C3/C5) will exhibit a downfield shift.
-
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF) and will be found in the characteristic region for -CF₃ groups attached to an aromatic ring, typically around 120-130 ppm .
Comparative NMR Data of Benzal Chloride Analogs
To contextualize the predicted NMR data for this compound, the following table compares its expected chemical shifts with the experimentally determined data for benzal chloride and 4-chlorobenzyl chloride.
| Compound | Benzylic Proton (ppm) | Aromatic Protons (ppm) |
| This compound (Predicted) | ~6.8 | ~7.9 (d), ~7.7 (d) |
| Benzal Chloride[1] | ~6.6 | ~7.3-7.5 (m) |
| 4-Chlorobenzyl Chloride[2] | ~4.5 | ~7.3 (s) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
This comparison highlights the significant downfield shift of the benzylic proton in benzal chlorides compared to benzyl chlorides, a direct consequence of the presence of two chlorine atoms. The introduction of the electron-withdrawing trifluoromethyl group is predicted to further deshield the aromatic protons.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
-
Weighing the Sample: Accurately weigh 5-25 mg of the purified this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or warming may be used to aid dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
B. NMR Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 16 ppm (centered around 6 ppm).
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 240 ppm (centered around 120 ppm).
C. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃) or the internal standard (0 ppm for TMS).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra.
Visualization of Structural-Spectroscopic Relationships
The following diagram illustrates the key structural features of this compound and their influence on the chemical shifts of the protons and carbons.
Caption: Influence of substituents on NMR chemical shifts in this compound.
Conclusion
The structural analysis of this compound by NMR spectroscopy is a clear example of how substituent effects dictate the chemical shifts and coupling patterns. The strong electron-withdrawing nature of both the trifluoromethyl and dichloromethyl groups leads to a highly deshielded aromatic system and benzylic proton. By comparing its predicted spectral data with that of known analogs, researchers can confidently identify this important synthetic intermediate. The provided experimental protocol offers a reliable framework for obtaining high-resolution NMR data, ensuring accuracy and reproducibility in research and development endeavors.
References
- Iowa State University Chemical Instrumentation Facility.
- University of California, Riverside. How to Prepare Samples for NMR. [Link]
- Organomation.
- University College London.
Sources
A Comparative Guide to the Mass Spectrometry of 4-(Trifluoromethyl)benzal Chloride
For researchers, medicinal chemists, and process development professionals, the unambiguous structural confirmation and purity assessment of reactive intermediates is paramount. 4-(Trifluoromethyl)benzal chloride is a key building block in the synthesis of various pharmaceuticals and agrochemicals, valued for the introduction of the trifluoromethyl (CF3) moiety, which can enhance metabolic stability and binding affinity. Its gem-dichloro group offers a versatile handle for further chemical transformations. However, its analysis presents unique challenges due to its reactivity.
This in-depth technical guide provides a comparative analysis of mass spectrometry techniques for the characterization of this compound. We will dissect the predictable fragmentation patterns under Electron Ionization (EI), compare them with simpler structural analogs, and outline robust analytical protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), grounding our discussion in the fundamental principles of ionization and fragmentation.
The Dichotomy of Ionization: GC-EI-MS vs. LC-ESI-MS
The choice of mass spectrometry technique is fundamentally a choice of ionization method, which dictates the type of information one can obtain. For a neutral, volatile, and relatively small molecule like this compound, the two most common approaches are Electron Ionization (EI), typically coupled with GC, and Electrospray Ionization (ESI), coupled with LC.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique. Gaseous analyte molecules are bombarded with 70 eV electrons, causing the ejection of an electron to form a radical cation (M⁺•).[1] This molecular ion is highly energetic and undergoes extensive, predictable fragmentation. The resulting mass spectrum is a rich "fingerprint" of the molecule, ideal for structural elucidation and library matching. Its volatility makes it a perfect candidate for GC-MS analysis.[2][3]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase. It imparts very little excess energy, meaning the molecular ion is often observed with minimal fragmentation. For neutral molecules like our target, ionization relies on the formation of adducts in solution, such as protonated molecules ([M+H]⁺), sodiated adducts ([M+Na]⁺), or, in negative mode, chloride adducts ([M+Cl]⁻).[4][5] This method is ideal for confirming molecular weight and is typically paired with HPLC, which is advantageous for analyzing less volatile or thermally sensitive compounds.[6]
Deep Dive: GC-MS with Electron Ionization (EI)
GC-MS is the workhorse technique for the analysis of volatile halogenated organic compounds. The key to interpreting the resulting spectrum lies in understanding the predictable cleavage patterns initiated by the high-energy ionization.
Causality of Fragmentation: A Predictive Analysis
1. The Benzal Chloride Backbone: The mass spectrum of benzal chloride (C₇H₆Cl₂, MW ≈ 160 u) provides our baseline.[10] Its fragmentation is dominated by the sequential loss of its two chlorine atoms.
- M⁺•: The molecular ion will be observed, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).
- Loss of Cl• ([M-Cl]⁺): The most favorable initial fragmentation is the loss of a chlorine radical to form the α-chlorobenzyl cation at m/z 125. This is a resonance-stabilized benzylic carbocation.
- Loss of HCl ([M-HCl]⁺•): A subsequent loss of HCl from the molecular ion is also possible.
- Formation of Tropylium Ion: The benzyl cation (m/z 91), formed after the loss of the second chlorine, can rearrange to the highly stable tropylium ion (C₇H₇⁺), a common feature in the mass spectra of benzyl-containing compounds.[11]
2. The Influence of the Trifluoromethyl Group: The electron-withdrawing CF₃ group on the aromatic ring significantly influences fragmentation. Based on studies of similar compounds, two key pathways related to the CF₃ group are expected[12]:
- Loss of •CF₃: Cleavage of the strong C-C bond between the ring and the CF₃ group can occur, leading to a distinct fragment.
- Benzylic Cleavage: The primary fragmentation will still be the loss of chlorine from the dichloromethyl group, as this leads to a highly stabilized benzylic cation.
Predicted Fragmentation of this compound (C₈H₅Cl₂F₃, MW ≈ 228 u):
-
Molecular Ion (M⁺•, m/z 228): A prominent molecular ion peak is expected. Due to the two chlorine atoms, it will exhibit a characteristic isotopic cluster at m/z 228 (²³⁵Cl), 230 (¹³⁵Cl, ¹³⁷Cl), and 232 (²³⁷Cl) in an approximate 9:6:1 ratio.[13]
-
[M-Cl]⁺ (m/z 193): This will likely be the base peak . The loss of a single chlorine radical forms the resonance-stabilized 4-(trifluoromethyl)-α-chlorobenzyl cation. This fragment will also have an M+2 isotope peak at m/z 195.
-
[M-Cl-HCl]⁺ (m/z 157): Subsequent loss of an HCl molecule from the m/z 193 fragment.
-
[C₈H₄F₃]⁺ (m/z 159): This corresponds to the 4-(trifluoromethyl)benzyl cation, formed by the loss of both chlorine atoms. This ion may rearrange to a trifluoromethyl-substituted tropylium ion.
-
[C₇H₄Cl₂]⁺• (m/z 159): Loss of the •CF₃ radical from the molecular ion. The coincidence of this fragment's nominal mass with the one above would require high-resolution mass spectrometry to distinguish.
Predicted EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Comparative Data Summary
| Feature | Benzal Chloride (C₇H₆Cl₂) | Predicted: this compound (C₈H₅Cl₂F₃) | Rationale for Difference |
| Molecular Weight | 160 g/mol | 228 g/mol | Addition of CF₃ group (69 u) and substitution of H with F (19 u) minus H (1 u) = +68 u. |
| Molecular Ion (M⁺•) | m/z 160, 162, 164 | m/z 228, 230, 232 | Higher mass due to CF₃ group. Isotopic pattern for 2 Cl atoms is retained. |
| Base Peak ([M-Cl]⁺) | m/z 125, 127 | m/z 193, 195 | Loss of a single chlorine radical is the most favorable fragmentation pathway for both, leading to a stable cation. |
| Key Fragments | m/z 89 ([M-2Cl-H]⁺) m/z 91 (Tropylium ion) | m/z 159 ([M-2Cl]⁺) m/z 159 ([M-CF₃]⁺•) | The CF₃ group alters the mass of the core ring structure and introduces a new potential fragmentation pathway. |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for analyzing this compound.
-
Sample Preparation: a. Accurately prepare a 1 mg/mL stock solution of the sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate). b. Perform a serial dilution to a working concentration of approximately 10 µg/mL. Causality: This concentration is typically sufficient to produce a strong signal without overloading the detector or column.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole MS.
-
GC Column: A nonpolar or mid-polar capillary column is ideal. For example, a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Causality: These phases provide excellent separation for a wide range of aromatic compounds.[3]
-
-
GC Method Parameters:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C. Causality: Ensures rapid volatilization without causing premature degradation.
-
Injection Mode: Split (e.g., 50:1 ratio). Causality: Prevents column overloading and ensures sharp chromatographic peaks.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes. Causality: Protects the filament from the solvent front.
-
Deep Dive: LC-MS with Electrospray Ionization (ESI)
Direct analysis of this compound by ESI is challenging because it is a neutral molecule lacking easily ionizable functional groups (like amines or carboxylic acids). Therefore, the strategy must focus on forming an adduct in the mobile phase that can be detected by the mass spectrometer.
Ionization Strategy: Adduct Formation
The most viable approach for this nonpolar, halogenated compound is negative-ion ESI by forming a chloride adduct.[4] This involves adding a source of chloride ions to the mobile phase, which can then attach to the analyte molecule, forming a detectable [M+Cl]⁻ ion.
LC-MS Workflow
Caption: General workflow for LC-ESI-MS analysis via adduct formation.
Experimental Protocol: LC-ESI-MS Analysis
This protocol describes a method for detecting this compound as its chloride adduct.
-
Sample Preparation: a. Prepare a 1 mg/mL stock solution in Acetonitrile. b. Dilute to a working concentration of 10-50 µg/mL using the initial mobile phase composition.
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Waters SQ Detector 2 or equivalent single quadrupole MS.
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
-
LC Method Parameters:
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Adduct Former: Add 0.1% (v/v) Chloroform to Mobile Phase B. Causality: Chloroform serves as a clean source of chloride ions under ESI conditions to promote [M+Cl]⁻ adduct formation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
-
Start at 50% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 3 minutes.
-
-
-
MS Method Parameters:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 30 V. Causality: A low cone voltage is used to preserve the weakly bound adduct and prevent in-source fragmentation.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Scan Mode: Full Scan from m/z 100-400 or Selected Ion Recording (SIR) targeting the [M+Cl]⁻ ion at m/z 263 (for ³⁵Cl adduct) and m/z 265 (for ³⁷Cl adduct).
-
Comparison and Method Selection Guide
| Consideration | GC-EI-MS | LC-ESI-MS (Adduct) | Recommendation |
| Structural Confirmation | Excellent. Rich fragmentation provides a structural fingerprint. | Poor. Primarily gives molecular weight information. | For initial identification and structural elucidation, GC-MS is superior. |
| Purity & Impurity ID | Very Good. Excellent for identifying volatile impurities with different fragmentation patterns. | Good. Effective for quantifying the main peak and known impurities. | GC-MS provides more structural information on unknown impurities. |
| Quantitation | Good. Requires careful calibration and possible use of an internal standard. | Excellent. Generally offers better reproducibility for quantitative analysis. | For routine QC and precise quantitation, LC-MS is often preferred. |
| Sample Throughput | Good. Typical run times are 10-15 minutes. | Very Good. UPLC run times can be under 5-10 minutes. | LC-MS may offer slightly higher throughput. |
| Thermal Lability | Potential Risk. The heated GC inlet could degrade highly unstable impurities. | Low Risk. Analysis is performed at or near ambient temperature. | If thermally labile impurities are a concern, LC-MS is the safer choice. |
Conclusion
The mass spectrometric analysis of this compound is best approached with a clear understanding of the desired analytical outcome. For definitive structural confirmation and the identification of unknown volatile impurities, GC-EI-MS is the method of choice. Its high-energy ionization provides a rich, interpretable fragmentation pattern that serves as a unique chemical fingerprint. Conversely, for routine purity assessments and precise quantitation, especially in a high-throughput environment or when thermal stability is a concern, a well-developed LC-ESI-MS method using chloride adduct formation offers a robust and reliable alternative. By understanding the principles behind each technique and the predictable behavior of the analyte, researchers can confidently select and implement the optimal analytical strategy.
References
- Hashimoto, S., Fushimi, A., Takazawa, Y., Tanabe, K., & Shibata, Y. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(6), 5139-5147.
- SpectraBase. (n.d.). Benzalchloride - Optional[MS (GC)] - Spectrum.
- NIST. (n.d.). Benzyl chloride. NIST Chemistry WebBook.
- Hoorfar, A., & Agnes, G. R. (2014). Plasma-Assisted Reaction Chemical Ionization for Elemental Mass Spectrometry of Organohalogens. Journal of The American Society for Mass Spectrometry, 25(5), 860-863.
- PubChem. (n.d.). Benzal chloride. National Center for Biotechnology Information.
- Hoorfar, A., & Agnes, G. R. (2014). Plasma-Assisted Reaction Chemical Ionization for Elemental Mass Spectrometry of Organohalogens. Journal of the American Society for Mass Spectrometry, 25(5), 860-863.
- NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook.
- NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook.
- NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook.
- NIST. (n.d.). Benzoyl chloride, 4-chloro-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 4-Chlorobenzoyl chloride.
- ChemTube3D. (n.d.). Interactive 3D Chemistry Animations.
- SpectraBase. (n.d.). 4-Chlorobenzoyl chloride - Optional[MS (GC)] - Spectrum.
- Oliveira, J. P. R. de, Bustillos, J. O. V., Romano, R. L., & Lebre, D. T. (2011). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA.
- PubChemLite. (n.d.). 4-(trifluoromethyl)benzyl chloride (C8H6ClF3).
- Hoorfar, A., & Agnes, G. R. (2014). Plasma-Assisted Reaction Chemical Ionization for Elemental Mass Spectrometry of Organohalogens. Journal of The American Society for Mass Spectrometry, 25(5), 860-863.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information.
- Brainly.in. (2023, January 16). fragmentation pattern of benzyl chloride.
- Sbarbosa, S., Garcia, P. V., & Garcia-Alvarez-Coque, M. C. (2004). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode Array Detection.
- Kim, H. Y., Lee, J. H., Kim, M. R., & Kim, Y. S. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Biotechnology, 31(3), 365-376.
- Lee, S., Kim, D., Kim, S., & Kim, K. H. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6393.
- CHE. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. YouTube.
- Kim, H. Y., Lee, J. H., Kim, M. R., & Kim, Y. S. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food science and biotechnology, 31(3), 365–376.
- DeJongh, D. C., Lin, D. C. K., LeClair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183.
- PubMed. (2022, February 8). Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0000258).
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. BENZAL CHLORIDE(98-87-3) MS [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Benzyl chloride [webbook.nist.gov]
- 10. Benzal chloride | C6H5CHCl2 | CID 7411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the FTIR Spectrum of 4-(Trifluoromethyl)benzal Chloride
For the discerning researcher in materials science and drug development, precise structural elucidation is paramount. While numerous analytical techniques exist, Fourier-Transform Infrared (FTIR) Spectroscopy remains a cornerstone for its ability to provide a rapid, non-destructive, and highly specific molecular fingerprint. This guide offers an in-depth analysis of the FTIR spectrum of 4-(trifluoromethyl)benzal chloride, a compound of interest in organic synthesis due to its dual reactive centers.
This document moves beyond a simple spectral interpretation. It is designed as a comparative guide, placing the spectral features of this compound in context with structurally related analogues. By understanding the vibrational contributions of each constituent part—the para-disubstituted aromatic ring, the dichloromethyl group, and the trifluoromethyl group—we can assemble a predictive framework for its spectrum and highlight the unique markers that confirm its identity.
The Predicted FTIR Spectrum: A Sum of its Parts
While a definitive experimental spectrum for this compound is not publicly available in spectral databases, we can construct a highly accurate predicted spectrum. This prediction is based on the well-documented vibrational modes of its constituent functional groups, cross-referenced with experimental data from key comparative molecules: benzal chloride, benzotrifluoride, and other para-substituted aromatics.
The molecule's structure dictates its spectral features. We anticipate a complex but interpretable spectrum arising from the vibrations of three key domains:
-
The 1,4-Disubstituted (para) Aromatic Ring: This forms the backbone of the molecule.
-
The Dichloromethyl Group (-CHCl₂): A geminal dihalide group at the benzylic position.
-
The Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group.
The logical workflow for spectral analysis involves identifying the contributions from each of these domains and considering the electronic effects they exert on one another.
Caption: Logical workflow for predicting the FTIR spectrum.
Comparative Spectral Analysis
To build our prediction, we must analyze the spectra of simpler, related molecules. This comparative approach is fundamental to vibrational spectroscopy, as it isolates the contributions of individual functional groups.
| Functional Group / Vibration | Benzal Chloride (C₆H₅CHCl₂)[1] | Benzotrifluoride (C₆H₅CF₃)[2] | Predicted this compound | Causality and Insights |
| Aromatic C-H Stretch | ~3030-3080 cm⁻¹ (m) | ~3050-3080 cm⁻¹ (m) | ~3050-3100 cm⁻¹ (m) | Aromatic C(sp²)-H stretches consistently appear above 3000 cm⁻¹. Intensity is typically medium to weak. |
| Aliphatic C-H Stretch (-CHCl₂) | ~2965 cm⁻¹ (w) | N/A | ~2980-3000 cm⁻¹ (w) | This C(sp³)-H stretch is shifted to a slightly higher frequency than typical alkanes (~2850-2960 cm⁻¹) due to the electron-withdrawing effect of the two chlorine atoms. |
| Aromatic C=C Stretch (in-ring) | ~1585, 1490, 1450 cm⁻¹ (m) | ~1610, 1590, 1460 cm⁻¹ (m) | ~1615, 1520, 1450 cm⁻¹ (m) | The presence of two to three bands in this region is characteristic of the benzene ring. The exact positions are sensitive to substituent effects. |
| C-F Stretches (-CF₃) | N/A | ~1320 cm⁻¹ (vs, broad) , ~1170, 1130, 1075 cm⁻¹ (s) | ~1330 cm⁻¹ (vs, broad) , ~1100-1200 cm⁻¹ (multiple, s) | The C-F symmetric and asymmetric stretches of the CF₃ group are extremely strong and characteristic. The band around 1330 cm⁻¹ is a key identifier for the Ar-CF₃ moiety. |
| C-H Bend (in-plane) | ~1210, 1175 cm⁻¹ (m) | Multiple weak bands | ~1200-1250 cm⁻¹ (m) | These absorptions are part of the complex fingerprint region. |
| C-Cl Stretches (-CHCl₂) | ~700-800 cm⁻¹ (s, multiple) | N/A | ~700-800 cm⁻¹ (s, multiple) | The C-Cl symmetric and asymmetric stretches are strong and appear in the lower frequency fingerprint region. Dichloromethane shows these bands at ~707 and 750 cm⁻¹.[3] |
| C-H Out-of-Plane Bend (Aromatic) | ~760, 690 cm⁻¹ (s) (Monosubstituted) | ~770, 695 cm⁻¹ (s) (Monosubstituted) | ~830-860 cm⁻¹ (s) | This is a highly diagnostic region. The strong band expected in the 830-860 cm⁻¹ range is characteristic of 1,4-(para)-disubstitution.[4] |
(vs = very strong, s = strong, m = medium, w = weak)
Experimental Protocols
Obtaining a high-quality FTIR spectrum is contingent on proper sample preparation and instrument configuration. Given that this compound is expected to be a liquid at room temperature, several methods are applicable.
Attenuated Total Reflectance (ATR) - Recommended Method
ATR is the preferred technique for its speed, ease of use, and minimal sample preparation.[5]
Causality: This method relies on the principle of total internal reflection. An infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide). The sample is brought into direct contact with the crystal, and at the point of reflection, an evanescent wave penetrates a few microns into the sample.[5] This interaction is sufficient to generate an absorption spectrum. It eliminates the need for solvents or pellets, providing a spectrum of the neat substance.
Protocol:
-
Background Collection: Ensure the ATR crystal surface is impeccably clean. Use a solvent known to dissolve the analyte (e.g., isopropanol or acetone) and a soft lab wipe. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Pressure Application: If using a solid-sample press, apply gentle pressure to ensure uniform contact between the liquid and the crystal. For liquids, this is often unnecessary.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal surface immediately after analysis to prevent cross-contamination.
Caption: Workflow for ATR-FTIR analysis.
Transmission Spectroscopy (Liquid Cell)
This traditional method passes the IR beam directly through the sample held in a cell.
Causality: Based on the Beer-Lambert law, this method measures the direct absorption of light as it passes through a sample of a known path length. It is highly quantitative but requires more careful sample handling and the use of IR-transparent salt plates (e.g., KBr, NaCl), which are sensitive to moisture.[6]
Protocol:
-
Cell Assembly: Disassemble a liquid transmission cell and clean the salt plates with a dry, appropriate solvent (e.g., anhydrous dichloromethane).
-
Sample Loading: Place a small drop of the sample onto one plate. Place the second plate on top to create a thin liquid film.
-
Analysis: Place the assembled cell in the spectrometer's sample holder and acquire the spectrum. A reference spectrum of the empty cell should be taken first.
-
Cleaning: Disassemble the cell immediately, wash the plates thoroughly with a suitable solvent, and store them in a desiccator.
Comparison with Alternative Analytical Techniques
While FTIR is excellent for functional group identification, a comprehensive structural confirmation often involves complementary techniques, especially for novel compounds.
| Technique | Information Provided | Advantages over FTIR | Disadvantages |
| FTIR Spectroscopy | Vibrational modes of functional groups (C-Cl, C-F, C-H, C=C). | Rapid, non-destructive, excellent for functional group fingerprinting. | Provides limited connectivity information; difficult for complex mixture analysis without separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Precise chemical environment of each atom, connectivity through coupling. | Unambiguous structure determination, detailed connectivity, stereochemistry. ¹⁹F NMR is highly specific for fluorine-containing compounds. | Slower, requires larger sample amounts, more expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely sensitive, provides molecular formula (high-resolution MS), and structural clues from fragmentation. | Isomers can be difficult to distinguish; fragmentation can be complex to interpret. |
| Combustion Ion Chromatography (CIC) | Total organofluorine content. | Quantifies the total amount of fluorine bound to organic molecules. | Non-selective; does not provide structural information about the specific fluorine-containing compounds. |
Conclusion: A Tool for Confirmation and Quality Control
The FTIR spectrum of this compound is predicted to be rich with information, offering distinct and identifiable markers for each of its key structural components. The most prominent and unambiguous features are the very strong, broad C-F stretching vibrations of the trifluoromethyl group centered around 1330 cm⁻¹, and the strong C-H out-of-plane bending mode for a 1,4-disubstituted ring between 830-860 cm⁻¹.
When compared to its analogues, the absence of a strong carbonyl (C=O) peak distinguishes it from 4-(trifluoromethyl)benzoyl chloride, while the presence of the intense C-F bands clearly differentiates it from benzal chloride. By leveraging the comparative data and established protocols outlined in this guide, researchers can confidently use FTIR spectroscopy to verify the synthesis of this versatile chemical intermediate, monitor its purity, and ensure the quality required for downstream applications in drug discovery and materials development.
References
- NIST Chemistry WebBook. Benzene, (trifluoromethyl)-.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics.
- University of Colorado Boulder. Sample preparation for FT-IR.
- Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International.
- King Fahd University of Petroleum and Minerals. The features of IR spectrum.
- King's Centre for Visualization in Science. Dichloromethane IR Spectrum.
- LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups.
- Ellis, G. & Pivonka, D. Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Journal of Molecular Spectroscopy.
- Library of Congress. An evaluation of ¹⁹F nmr as an analytical for the measurement of trifiuoroacetic acid (TFA) and other fluorinated acids in the aquatic environment.
Sources
A Comparative Guide to the Synthetic Routes of 4-(Trifluoromethyl)benzal Chloride
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group (-CF3) is of particular importance, and intermediates bearing this moiety are highly valuable. 4-(Trifluoromethyl)benzal chloride, also known as α,α-dichloro-4-(trifluoromethyl)toluene, is a key building block for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its geminal dichloride functionality serves as a versatile precursor to aldehydes, ketones, and other functional groups.
This in-depth technical guide provides a comparative analysis of two primary synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks. The insights and experimental data presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Route 1: Direct Photochlorination of 4-(Trifluoromethyl)toluene
The most direct and atom-economical approach to this compound is the free-radical photochlorination of the readily available starting material, 4-(trifluoromethyl)toluene. This method relies on the homolytic cleavage of molecular chlorine initiated by ultraviolet (UV) light to generate chlorine radicals, which then abstract benzylic hydrogens.
Mechanistic Rationale
The reaction proceeds via a classical free-radical chain mechanism:
-
Initiation: UV radiation promotes the homolysis of chlorine gas (Cl₂) into two chlorine radicals (2Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-(trifluoromethyl)toluene, forming a stable benzyl radical and hydrogen chloride (HCl). This radical is then quenched by another molecule of Cl₂, yielding 4-(trifluoromethyl)benzyl chloride and a new chlorine radical. This process can repeat to form the desired this compound and the over-chlorinated 4-(trifluoromethyl)benzotrichloride.
-
Termination: The reaction is terminated by the combination of any two radical species.
The key challenge in this synthesis is controlling the degree of chlorination. The relative amounts of the monochlorinated, dichlorinated, and trichlorinated products are primarily determined by the molar ratio of chlorine to the toluene derivative.[1]
Experimental Protocol: Photochlorination of 4-(Trifluoromethyl)toluene
Materials:
-
4-(Trifluoromethyl)toluene
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride, optional)
-
UV lamp (e.g., medium-pressure mercury lamp)
Procedure:
-
A solution of 4-(trifluoromethyl)toluene in an appropriate solvent (or neat) is charged into a photoreactor equipped with a gas inlet, a condenser, and a UV lamp.
-
The reaction mixture is heated to a suitable temperature (typically 80-120°C) and chlorine gas is bubbled through the solution while irradiating with UV light.
-
The reaction is monitored by gas chromatography (GC) to determine the relative concentrations of the starting material and the chlorinated products.
-
The flow of chlorine gas is stopped when the desired ratio of this compound is achieved.
-
The reaction mixture is cooled and purged with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
The crude product is then purified by fractional distillation under reduced pressure to separate the desired dichlorinated product from the other components.
Data and Performance
While specific experimental data for the selective synthesis of this compound is not extensively detailed in publicly available literature, the principles of free-radical chlorination of toluene derivatives are well-established.[1][2] The product distribution is highly dependent on the reaction conditions, particularly the chlorine to substrate ratio. Achieving a high yield of the desired benzal chloride requires careful control and monitoring of the reaction to prevent over-chlorination to the benzotrichloride. It is a common industrial practice to perform this reaction in a continuous flow setup to better control the reaction parameters.[3][4]
Route 2: Multi-Step Synthesis from 4-(Trifluoromethyl)benzoic Acid
An alternative, albeit longer, synthetic strategy begins with 4-(trifluoromethyl)benzoic acid. This route offers greater control over the final product by avoiding the selectivity issues inherent in free-radical chlorination. The synthesis involves three distinct steps: conversion to the benzoyl chloride, reduction to the benzaldehyde, and subsequent chlorination to the benzal chloride.
Step 1: Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis, often achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF, catalytic)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred solution of 4-(trifluoromethyl)benzoic acid in anhydrous DCM, a catalytic amount of DMF is added.
-
The solution is cooled in an ice bath, and oxalyl chloride (or thionyl chloride) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield crude 4-(trifluoromethyl)benzoyl chloride, which is often used in the next step without further purification.
Yield: Quantitative.[5]
Step 2: Reduction to 4-(Trifluoromethyl)benzaldehyde
The second step is the selective reduction of the benzoyl chloride to the corresponding aldehyde. The Rosenmund reduction, which employs a poisoned palladium catalyst (e.g., Pd on BaSO₄ with a quinoline-sulfur poison), is a classic and effective method for this transformation.
Materials:
-
4-(Trifluoromethyl)benzoyl chloride
-
Palladium on carbon (Pd/C) or Palladium on barium sulfate (Pd/BaSO₄)
-
Hydrogen gas
-
Dry toluene
Procedure:
-
A solution of 4-(trifluoromethyl)benzoyl chloride in dry toluene is charged into a hydrogenation vessel containing the palladium catalyst.
-
The vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere at a controlled temperature (e.g., 90°C).
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting 4-(trifluoromethyl)benzaldehyde is purified by distillation.
Yield: Approximately 83%.[5]
Step 3: Conversion of Aldehyde to Benzal Chloride
The final step involves the conversion of the aldehyde functionality to the geminal dichloride. A common and effective reagent for this transformation is phosphorus pentachloride (PCl₅).
The reaction of an aldehyde with PCl₅ proceeds through the formation of a chlorophosphate intermediate, which is then attacked by chloride ions to yield the gem-dichloride and phosphoryl chloride (POCl₃) as a byproduct.
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., carbon tetrachloride or chloroform)
Procedure:
-
To a solution of 4-(trifluoromethyl)benzaldehyde in an anhydrous solvent, PCl₅ is added portion-wise with stirring, while maintaining the temperature with a cooling bath.
-
The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is carefully poured onto crushed ice to decompose any unreacted PCl₅ and the POCl₃ byproduct.
-
The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation.
Yield: Typically high, often exceeding 80-90% for similar substrates.
Comparative Analysis
To facilitate a direct comparison, the key performance indicators for each route are summarized below.
| Feature | Route 1: Direct Photochlorination | Route 2: Multi-Step Synthesis |
| Starting Material | 4-(Trifluoromethyl)toluene | 4-(Trifluoromethyl)benzoic acid |
| Number of Steps | 1 | 3 |
| Overall Yield | Variable, dependent on selectivity | Good to Excellent (estimated >65% over 3 steps) |
| Selectivity | Moderate to low; produces a mixture of chlorinated products | High; each step is a well-defined transformation |
| Purification | Requires efficient fractional distillation | Standard purification at each step |
| Reagents | Chlorine gas, UV light | Oxalyl/Thionyl chloride, Pd catalyst, H₂, PCl₅ |
| Safety Concerns | Handling of toxic chlorine gas, photochemical reactor setup | Use of corrosive and water-sensitive reagents (SOCl₂, PCl₅) |
| Scalability | Well-suited for large-scale industrial production | Readily scalable, but more complex due to multiple steps |
Visualization of Synthetic Workflows
Route 1: Direct Photochlorination Workflow
Caption: Workflow for the direct photochlorination of 4-(trifluoromethyl)toluene.
Route 2: Multi-Step Synthesis Workflow
Caption: Workflow for the multi-step synthesis from 4-(trifluoromethyl)benzoic acid.
Conclusion and Recommendations
The choice between these two synthetic routes for this compound depends heavily on the specific requirements of the researcher or organization.
Route 1 (Direct Photochlorination) is the more direct and atom-economical path, making it highly attractive for large-scale industrial production where cost and efficiency are paramount. However, the lack of selectivity necessitates robust purification methods and careful process control to achieve the desired product in high purity. The handling of large quantities of chlorine gas also presents significant safety challenges.
Route 2 (Multi-Step Synthesis) offers superior control and selectivity, yielding a purer final product with more predictable outcomes. This makes it an excellent choice for laboratory-scale synthesis, where purity and reliability may be more critical than the number of synthetic steps. While it involves more reagents and transformations, each step is a well-understood and high-yielding reaction.
For researchers in a drug discovery or early development setting, the reliability and high purity offered by the multi-step synthesis (Route 2) would likely be the preferred option. For large-scale manufacturing, optimizing the direct photochlorination (Route 1) to maximize the yield of the desired benzal chloride would be the more economically viable approach.
References
- PrepChem. Synthesis of 4-trifluoromethylbenzaldehyde. [Link]
- Lee, K., & Maleczka, R. E. (2006). Pd (0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. Organic letters, 8(9), 1887-1888. [Link]
- Ross, S. D., & Finkelstein, M. (1957). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Journal of the American Chemical Society, 79(24), 6547-6551. [Link]
- ResearchGate. Proposed mechanism for the partial reduction of benzoyl chloride to aldehyde. [Link]
- PrepChem. Synthesis of 4-trifluoromethylbenzoyl chloride. [Link]
- Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- ResearchGate. Benzyl Chloride, Benzal Chloride, and Benzotrichloride. [Link]
- Wikipedia. Thionyl chloride. [Link]
- Master Organic Chemistry. Selectivity In Free Radical Reactions. [Link]
- Google Patents. Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride.
- Google Patents.
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs.
- Google Patents.
- Macmillan Group, Princeton University.
- ResearchGate. Aromatic Chlorination with Thionyl Chloride.
- Chemistry LibreTexts. 3.
- Google Patents.
- Google Patents.
- Khan Academy. Selectivity in Chlorination | Free Radical Reactions | Chemistry. [Link]
- Sciforum.
- ResearchGate. The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)
- YouTube. Making Acid Chlorides with Thionyl Chloride. [Link]
- National Institutes of Health.
- YouTube.
- Macmillan Group, Princeton University.
- Testbook. Benzaldehyde reacts with PCl5 to give:. [Link]
- Google Patents. Method for preparing p-benzaldehyde.
Sources
A Comparative Guide to the Biological Activity of 4-(Trifluoromethyl)phenyl Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The trifluoromethyl (CF3) group, in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to improve metabolic stability, membrane permeability, and binding affinity. This guide provides a comparative analysis of the biological activities of various derivatives featuring the 4-(trifluoromethyl)phenyl moiety, a common structural motif in a diverse range of biologically active compounds. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and methodological insights to inform future drug discovery efforts.
The Rationale for the 4-(Trifluoromethyl)phenyl Moiety
The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the phenyl ring, which in turn can modulate the interaction of the entire molecule with its biological target. This strategic substitution is often employed to enhance the potency and pharmacokinetic profile of lead compounds. This guide will explore how this single functional group can be a key determinant of biological activity across different therapeutic areas.
Part 1: Anticancer Activity
Derivatives of 4-(trifluoromethyl)phenyl have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human tumor cell lines. The primary mechanism often involves the induction of apoptosis and the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation.
Comparative Efficacy of 4-(Trifluoromethyl)phenyl Derivatives
The anticancer potential of these compounds is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quino[3,4-b][1][2]benzothiazinium Chloride | 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][2]benzothiazinium chloride | BxPC-3 (Pancreatic) | 0.051 | |
| Panc-1 (Pancreatic) | 0.066 | |||
| Quinoxaline 1,4-di-N-oxide | 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivative (Compound 6g) | Mean of 60 cell lines | 0.15 | |
| Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [3] |
| Quinazoline-2-Amine | N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative (Compound 8b) | LNCaP (Prostate) | 4.51 | [4] |
| PC3 (Prostate) | 5.51 | [4] | ||
| K562 (Leukemia) | 8.49 | [4] | ||
| Succinamide | N-(het)aryl trifluoromethyl succinimide | RPMI-8226 (Leukemia) | Active at 10 µM | |
| A549/ATCC (Lung) | Active at 10 µM | |||
| A498 & SN12C (Renal) | Active at 10 µM |
Expert Insights on Structure-Activity Relationship (SAR):
The data reveals that the core heterocyclic scaffold to which the 4-(trifluoromethyl)phenyl group is attached plays a crucial role in determining anticancer potency. For instance, the tetracyclic quinobenzothiazinium system exhibits exceptionally low IC50 values against pancreatic cancer cell lines. In the quinoxaline series, anticancer activity was found to be dependent on the substituents in the carbonyl group, with phenyl-substituted derivatives showing the highest potency. Interestingly, for the isoxazole derivatives, the inclusion of the trifluoromethyl group resulted in an almost 8-fold increase in activity against MCF-7 cells compared to its non-trifluoromethylated analog[3].
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (4-(trifluoromethyl)phenyl derivatives) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Part 2: Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 4-(Trifluoromethyl)phenyl derivatives have shown promise in this area, with notable activity against both bacteria and fungi. The lipophilicity imparted by the trifluoromethyl group can enhance the ability of these compounds to penetrate microbial cell membranes.
Comparative Efficacy of 4-(Trifluoromethyl)phenyl Derivatives
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Guanidine Hydrazone | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1 | |||
| 3-(4-trifluoromethyl)-benzyloxy derivative | S. aureus | 1 | ||
| E. coli | 16 | |||
| Pyrazole | Bromo and trifluoromethyl substituted pyrazole | S. aureus (MRSA) | 0.78 | [5] |
| Enterococcus faecium | 0.78 | [5] | ||
| Chalcone | Trifluoromethyl substituted chalcone (A3) | E. coli | (7.64x more active than benzyl penicillin) | [6] |
| Proteus vulgaris | (7.95x more active than benzyl penicillin) | [6] |
Expert Insights on Structure-Activity Relationship (SAR):
In the guanidine hydrazone series, the position of the trifluoromethyl group and the presence of other substituents on the benzyl ring significantly impact the antimicrobial spectrum and potency. For the pyrazole derivatives, the combination of bromo and trifluoromethyl substitutions resulted in the most potent compounds against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA)[5]. The chalcone derivatives demonstrated that the trifluoromethyl group favored activity against Gram-negative bacteria[6].
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Part 3: Enzyme Inhibition
The 4-(trifluoromethyl)phenyl moiety is also a key feature in many enzyme inhibitors, particularly those targeting cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's.
Comparative Efficacy of 4-(Trifluoromethyl)phenyl Derivatives as Cholinesterase Inhibitors
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical measure for potential Alzheimer's disease therapeutics.
| Compound Class | Derivative | Enzyme | IC50 (µM) | Reference |
| Benzohydrazide | N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | AChE | 27.0 - 106.8 | |
| BChE | 58.0 - 277.5 | |||
| Hydrazone | 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | AChE | 46.8 - 137.7 | |
| BChE | 19.1 - 881.1 |
Expert Insights on Structure-Activity Relationship (SAR):
For the benzohydrazide and hydrazone derivatives, the nature of the substituents plays a significant role in their potency and selectivity towards AChE and BChE. The N-alkyl chain length in the benzohydrazide series influences the dual inhibition profile. In the hydrazone series, the substitution pattern on the benzylidene moiety can modulate the selectivity, with some derivatives showing a preference for inhibiting BChE.
Experimental Protocol: Ellman's Method for Cholinesterase Activity
Ellman's method is a simple, rapid, and reliable spectrophotometric assay for measuring cholinesterase activity.
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, the concentration of which is measured over time.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the buffer, DTNB, the test inhibitor, the enzyme (AChE or BChE), and the substrate (acetylthiocholine).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the enzyme solution to initiate a pre-incubation with the inhibitor.
-
Reaction Initiation: Start the reaction by adding the substrate solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the percentage of inhibition to calculate the IC50 value.
Caption: Workflow of Ellman's method for cholinesterase inhibition.
Conclusion
The 4-(trifluoromethyl)phenyl moiety is a versatile and powerful component in the design of biologically active molecules. As demonstrated in this guide, its incorporation into diverse chemical scaffolds can lead to potent anticancer, antimicrobial, and enzyme-inhibiting compounds. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, offering insights into structure-activity relationships and guiding the rational design of next-generation therapeutics. The continued exploration of derivatives containing this privileged structural motif holds significant promise for addressing unmet medical needs.
References
- Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Link
- 4-(Trifluoromethyl)benzyl chloride. Chem-Impex. Link
- Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evalu
- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules. Link
- Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][2]benzothiazinium Chloride as Anticancer Agent. Molecules. Link
- Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. Elsevier. Link
- Synthesis and Anticancer Activity Evaluation of New 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives. Bioorganic & Medicinal Chemistry. Link
- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Deriv
- Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- MTT assay protocol. Abcam. Link
- Broth Dilution Method for MIC Determin
- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem. Link
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Deriv
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances. Link
- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Deriv
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances. Link
- Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. Link
Sources
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-(Trifluoromethyl)benzyl Chloride: A Comparative Analysis of Experimental and Computational Data
Authored for Researchers, Scientists, and Drug Development Professionals
A Note on Nomenclature: The topic specified "4-(Trifluoromethyl)benzal chloride." However, publicly available scientific and commercial data predominantly refer to "4-(Trifluoromethyl)benzyl chloride," which has the chemical formula C₈H₆ClF₃. This guide will focus on the latter, as it is the significantly more common and well-documented reagent.
Part 1: Experimental Characterization and Physicochemical Properties
The foundation of any chemical analysis is the empirical data derived from laboratory experiments. These values serve as the benchmark against which all computational models are validated.
Physicochemical Data Summary
The known properties of 4-(Trifluoromethyl)benzyl chloride have been established through standard analytical techniques.
| Property | Experimental Value | Source(s) |
| CAS Number | 939-99-1 | [1][2][3] |
| Molecular Formula | C₈H₆ClF₃ | [1][2] |
| Molecular Weight | 194.58 g/mol | [1][2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Melting Point | 19 °C | [1][3][5] |
| Boiling Point | 68 °C at 12 mmHg | [1][3] |
| Density | ~1.315 - 1.32 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | ~1.464 | [1][3] |
| Flash Point | 74 °C (165.2 °F) - closed cup | [3] |
Experimental Protocols: A Rationale-Driven Approach
The acquisition of the data above is not merely procedural; it is a series of choices designed to ensure accuracy and reproducibility.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify characteristic functional groups and bond vibrations within the molecule.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is prepared. The ATR crystal (typically diamond) is cleaned with isopropanol and a background spectrum is collected.
-
Sample Application: A single drop of neat 4-(Trifluoromethyl)benzyl chloride is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, with an accumulation of 16-32 scans to ensure a high signal-to-noise ratio.
-
Data Processing: The resulting spectrum is baseline-corrected and peaks are identified.
-
-
Expertise & Causality: The ATR method is chosen for its simplicity and minimal sample preparation, making it ideal for liquids. The characteristic vibrations expected include C-H stretches from the aromatic ring, C-Cl stretches, and strong C-F stretches from the trifluoromethyl group, providing a unique fingerprint for the molecule.[4]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology (¹H NMR):
-
Sample Preparation: Approximately 5-10 mg of 4-(Trifluoromethyl)benzyl chloride is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
-
Instrument Setup: The sample is placed in a 400 MHz (or higher) NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize resolution.
-
Data Acquisition: The ¹H NMR spectrum is acquired.
-
Expected Signals: The spectrum is expected to show two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring, and a singlet in the benzylic region (typically δ 4.5-5.0 ppm) for the -CH₂Cl protons.
-
-
Trustworthiness: Using a high-field NMR ensures better signal dispersion, allowing for clear resolution of the aromatic protons. CDCl₃ is a standard solvent that dissolves the compound well without interfering with the signals of interest.
Part 2: Computational Modeling Workflow
Computational chemistry provides predictive data that can corroborate experimental findings, rationalize reactivity, and analyze properties that are difficult to measure. Density Functional Theory (DFT) is a powerful method for this purpose.
The "Why": Value of Computational Insight
Before performing an experiment, computational modeling can predict spectroscopic outcomes, helping to confirm product identity. It allows for the analysis of molecular orbitals (like the HOMO and LUMO) to understand reactivity and reaction mechanisms. This predictive power saves time and resources.
Protocol 3: DFT-Based Molecular Property Prediction
-
Objective: To compute the optimized geometry, vibrational frequencies (IR), and NMR chemical shifts of 4-(Trifluoromethyl)benzyl chloride.
-
Methodology:
-
Structure Input: The 2D structure of 4-(Trifluoromethyl)benzyl chloride is drawn in an appropriate software suite (e.g., Avogadro, GaussView) and a preliminary 3D structure is generated.
-
Geometry Optimization: A geometry optimization calculation is performed using DFT. A common and reliable choice is the B3LYP functional with a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Following optimization, a frequency calculation is run at the same level of theory. This confirms the optimized structure is a true energy minimum (no imaginary frequencies) and provides the vibrational modes corresponding to IR peaks.
-
NMR Calculation: An NMR chemical shift calculation is then performed on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method, typically with a larger basis set like 6-311+G(2d,p) for better accuracy.
-
-
Authoritative Grounding: The B3LYP functional is one of the most widely used hybrid functionals in chemistry for its proven performance across a vast range of systems. The choice of basis set is critical; 6-31G(d) includes polarization functions necessary for describing the bonding in molecules with heteroatoms like chlorine and fluorine.
Visualization of Computational Workflow
Caption: A standard workflow for predicting molecular properties using DFT.
Part 3: A Comparative Analysis: Bridging Experiment and Theory
The true power of this dual approach lies in the direct comparison of the data. Discrepancies are not failures but opportunities for deeper understanding.
Data Comparison Summary
| Parameter | Experimental Data | Computationally Predicted Outcome | Rationale for (Dis)agreement |
| Key IR Peaks (cm⁻¹) | Strong bands expected for C-F (~1100-1350), Ar C-H (~3000-3100), C-Cl (~600-800) | Predicted frequencies are typically scaled (by ~0.96-0.98) to account for anharmonicity and basis set limitations. | Scaled computational frequencies are expected to show excellent agreement (within 10-20 cm⁻¹) with experimental values. |
| ¹H NMR Shifts (ppm) | Ar-H: ~7.3-7.6 ppm-CH₂Cl: ~4.6 ppm | Calculated shifts (relative to TMS computed at the same level of theory) are expected to be within 0.1-0.3 ppm of experimental values. | The gas-phase computational model does not account for solvent effects, which can cause minor deviations from the experimental solution-phase data. |
| Molecular Geometry | Inferred from spectroscopic data and crystallographic data of similar compounds. | Provides precise bond lengths (e.g., C-Cl, C-F) and angles. | DFT-optimized geometries are highly reliable and often considered as accurate as gas-phase experimental structures. |
Synergistic Data Interpretation
The relationship between the chemical structure and its data can be visualized to understand how each component contributes to the overall analytical picture.
Caption: The complementary relationship between the molecule, its experimental data, and computational models.
Safety and Handling
Both experimental work and an understanding of intrinsic molecular properties are critical for safety.
-
Hazards: 4-(Trifluoromethyl)benzyl chloride is corrosive and causes severe skin burns and eye damage.[6][7] It may also cause respiratory irritation.[4][6] It is a lachrymatory substance.[3]
-
Handling Precautions: Always handle this chemical in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[7] Avoid breathing vapors.[6]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Keep away from heat, sparks, and open flames.[7]
Conclusion
The characterization of 4-(Trifluoromethyl)benzyl chloride serves as an excellent case study for the synergy between experimental and computational chemistry. Experimental data provides the ground truth—the tangible, physical reality of the compound's behavior. Computational data offers a predictive and interpretive lens, allowing us to understand why the compound behaves as it does, from its IR vibrations to its underlying electronic structure. For the modern researcher, proficiency in both domains is not just advantageous; it is essential for accelerating discovery and ensuring the highest standards of scientific integrity.
References
- Chemsrc. (n.d.). 4-(Trifluoromethyl)benzyl chloride.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
- PubChemLite. (n.d.). 4-(trifluoromethyl)benzyl chloride (C8H6ClF3).
- NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
- PubChem. (n.d.). p-Trifluoromethylbenzyl chloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 939-99-1 Cas No. | 4-(Trifluoromethyl)benzyl chloride | Matrix Scientific [matrixscientific.com]
- 3. 4-Trifluoromethylbenzyl chloride | 939-99-1 [chemicalbook.com]
- 4. p-Trifluoromethylbenzyl chloride | C8H6ClF3 | CID 123096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)benzyl chloride | CAS#:939-99-1 | Chemsrc [chemsrc.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(Trifluoromethyl)benzal Chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 4-(Trifluoromethyl)benzal chloride. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its analytical specificity is paramount. This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental design, ensuring the generation of robust and reliable data.
The Imperative of Specificity: Why Cross-Reactivity Matters
In the realm of chemical synthesis and analysis, specificity is the cornerstone of quality and safety. Cross-reactivity, the interference of structurally related compounds with the analytical signal of the target analyte, can lead to inaccurate quantification and misidentification of impurities. For a reactive intermediate like this compound, which can be present alongside various precursors, by-products, and isomers, a well-designed cross-reactivity study is not merely a regulatory formality but a scientific necessity.
The primary objective of this guide is to establish a validated analytical method that can unequivocally distinguish and quantify this compound in the presence of potentially cross-reactive species. This ensures the purity of downstream products and the accuracy of toxicological assessments.
Designing a Robust Cross-Reactivity Study
A successful cross-reactivity study hinges on a thoughtful selection of analytical techniques and a panel of relevant, structurally similar compounds. The choice of methodology should be guided by the physicochemical properties of this compound and its potential cross-reactants.
Selection of Potential Cross-Reactants
The first step is to identify compounds that are structurally similar to this compound and are likely to be present in a typical sample matrix. These can be categorized as follows:
-
Positional Isomers: Compounds with the trifluoromethyl group at different positions on the benzene ring (e.g., 2- and 3-(Trifluoromethyl)benzal chloride).
-
Analogs with Different Substituents: Compounds where the trifluoromethyl group is replaced by other electron-withdrawing or electron-donating groups (e.g., 4-Chlorobenzal chloride, 4-Methylbenzal chloride).
-
Related Compounds with Different Oxidation States: Precursors or degradation products such as 4-(Trifluoromethyl)benzyl chloride and 4-(Trifluoromethyl)benzoyl chloride.
-
Core Structure Variants: Compounds with a similar substitution pattern but a different core structure, if relevant to the synthetic pathway.
The following diagram illustrates the structural relationships between the target analyte and potential cross-reactants.
Caption: Structural analogs for cross-reactivity testing.
Comparative Analytical Methodologies
Two primary chromatographic techniques are well-suited for the analysis of this compound and its derivatives: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Mass Spectrometry (GC-MS). The choice between them depends on the volatility and thermal stability of the analytes and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC-UV): A versatile and widely used technique for the separation and quantification of moderately polar, non-volatile compounds. It is particularly useful for analyzing benzal chloride derivatives that may be prone to degradation at high temperatures.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the analysis of volatile and semi-volatile compounds.[5][6] It offers excellent separation efficiency and provides structural information from the mass spectra, aiding in the unambiguous identification of analytes.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated according to the International Council for Harmonisation (ICH) guidelines.[7][8]
Protocol 1: HPLC-UV Method for Cross-Reactivity Assessment
This protocol is adapted from established methods for the analysis of benzyl chloride and its impurities.[1][9]
Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential cross-reactants and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 3.5 µm) is a suitable starting point.[9][10]
-
Mobile Phase: A gradient elution with 10 mM Ammonium Acetate (pH 5.5) as mobile phase A and Acetonitrile as mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation: Prepare individual stock solutions of this compound and each potential cross-reactant in acetonitrile at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all analytes at a suitable concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dilute the test sample containing this compound to a known concentration within the linear range of the method using the mobile phase.
-
Specificity/Selectivity Testing:
-
Inject the blank (mobile phase), individual standard solutions, and the mixed standard solution to determine the retention time of each compound and ensure baseline separation.
-
Spike the sample solution with known amounts of each potential cross-reactant and analyze to confirm that the peak for this compound is not affected.
-
-
Data Analysis: Calculate the resolution between the peak of this compound and the peaks of the potential cross-reactants. A resolution of >1.5 is generally considered acceptable. Calculate the percentage of cross-reactivity for each compound by comparing its response factor to that of this compound.
Protocol 2: GC-MS Method for Confirmatory Analysis
This protocol provides a confirmatory method with high selectivity and sensitivity, particularly for volatile impurities.
Objective: To develop a GC-MS method for the unambiguous identification and quantification of this compound and its volatile cross-reactants.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Methodology:
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol, using a volatile solvent like dichloromethane.
-
Analysis: Inject the prepared solutions into the GC-MS system.
-
Data Analysis:
-
Identify the peaks based on their retention times and mass spectra.
-
Create extracted ion chromatograms for the characteristic ions of each analyte to enhance selectivity.
-
Calculate the cross-reactivity based on the response of the cross-reactants at the retention time and characteristic ions of this compound.
-
The following diagram outlines the general workflow for a cross-reactivity study.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BiochemSphere [biochemicalsci.com]
- 8. rroij.com [rroij.com]
- 9. jocpr.com [jocpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Trifluoromethyl)benzal Chloride
As researchers and developers, our work with highly reactive and specialized compounds like 4-(Trifluoromethyl)benzal chloride is pivotal for innovation in pharmaceuticals and agrochemicals.[1] However, the very properties that make this compound a valuable synthetic intermediate also demand a rigorous and informed approach to its handling and disposal. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for managing this compound waste, ensuring the safety of personnel and the preservation of our environment.
The unique reactivity of this molecule, driven by the trifluoromethyl group and the benzylic chloride, necessitates a disposal protocol that is both robust and validated by an understanding of its chemical nature.
Hazard Profile: Understanding the "Why" Behind the Protocol
Proper disposal begins with a comprehensive understanding of the compound's intrinsic hazards. This compound is not merely a chemical to be discarded; it is a reactive, corrosive, and lachrymatory substance that must be managed with foresight.
Chemical & Physical Properties Summary
| Property | Value | Source |
| CAS Number | 939-99-1 | [2][3] |
| Molecular Formula | C₈H₆ClF₃ | [1][4] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Density | ~1.315 g/mL at 25 °C | [2][4] |
| Boiling Point | 68 °C at 12 mmHg | [2][4] |
| Flash Point | 74 °C (165.2 °F) - closed cup | |
| Reactivity | Moisture sensitive; reacts with water to form hydrochloric acid.[5] |
Core Hazards and Causality
The primary hazards stem from its classification as a corrosive, halogenated organic compound.
-
Corrosivity (Skin Corrosion 1B, Serious Eye Damage 1): The key to its corrosivity lies in the reactivity of the benzylic chloride. In the presence of moisture (such as on skin, in the eyes, or in mucous membranes), the compound hydrolyzes to form benzyl alcohol and hydrochloric acid (HCl).[5] It is this in-situ generation of a strong acid that causes severe chemical burns.[6][7]
-
Respiratory Irritation (STOT SE 3): As a lachrymator, its vapors are highly irritating to the respiratory system.[4][6] Inhalation can lead to respiratory irritation, and in severe cases, delayed-onset pulmonary edema.[6]
-
Environmental Hazard: As a halogenated organic compound, it is subject to strict environmental disposal regulations to prevent contamination of soil and groundwater.[8][9] It is classified under WGK 3, indicating it is severely hazardous to water.
Pre-Disposal Operations: Spill Management and Personal Protection
Before waste is containerized, laboratory personnel must be prepared for accidental releases and equipped with the appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Wear chemically resistant gloves (e.g., Viton®, Barrier®). | Prevents skin contact and subsequent chemical burns from hydrolysis. |
| Eye/Face Protection | Use chemical safety goggles and a full face shield. | Protects against splashes and irritating vapors; the compound causes severe eye damage.[6] |
| Skin and Body | Wear a chemically resistant apron or lab coat. | Provides a barrier against accidental spills on clothing and skin. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator with an organic vapor filter (Type ABEK).[10] | The compound is a respiratory irritant and toxic if inhaled.[6][11] |
Immediate Spill Response Protocol
-
Evacuate & Secure: Alert personnel in the immediate area. Ensure the spill area is well-ventilated (within a fume hood if possible). Restrict access.
-
Don PPE: Wear the full PPE ensemble described above.
-
Contain & Absorb: For minor spills, contain the liquid with an inert absorbent material like sand, vermiculite, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with caution): While direct neutralization of the bulk liquid is not recommended due to potential for violent reaction, the absorbent material can be cautiously treated with a weak base like sodium bicarbonate to neutralize residual acidity from hydrolysis.
-
Collect & Containerize: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The collected waste must be disposed of as hazardous material.
Step-by-Step Disposal Workflow
The disposal of this compound is not a single action but a systematic workflow. The goal is to safely segregate, containerize, and transfer the waste to a licensed disposal facility. In-lab chemical destruction is not recommended for this compound due to its reactivity and the hazardous byproducts that could be generated.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(三氟甲基)苄基氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Trifluoromethylbenzyl chloride - Safety Data Sheet [chemicalbook.com]
- 4. 4-Trifluoromethylbenzyl chloride | 939-99-1 [chemicalbook.com]
- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. fishersci.com [fishersci.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
